molecular formula C14H13ClSi B102834 Diphenylvinylchlorosilane CAS No. 18419-53-9

Diphenylvinylchlorosilane

Cat. No.: B102834
CAS No.: 18419-53-9
M. Wt: 244.79 g/mol
InChI Key: PLMTWHZZBPGADP-UHFFFAOYSA-N
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Description

Diphenylvinylchlorosilane (CAS 18419-53-9) is a chlorosilane compound of significant interest in organosilicon and materials chemistry research. Its molecular structure, which features a silicon center bound to chlorine, vinyl, and two phenyl groups (C 14 H 13 ClSi), makes it a versatile building block . The chlorine atom is highly reactive towards nucleophiles, such as alcohols and water, while the vinyl group offers a site for further functionalization via various cross-coupling and addition reactions . This reagent is particularly valuable as a precursor in the synthesis of complex organosilicon molecules. For instance, it serves as a starting material for the preparation of novel aminomethylsilanes, which can be used to study carbolithiation reactions of vinylsilanes—a process useful for creating functionalized alcohols after Tamao oxidation . Furthermore, the compound's utility extends to materials science, where vinylsilanes are key components in creating sol-gel materials, organic-inorganic hybrids, and surface modifications . Researchers also utilize it in catalytic dimerization reactions to form 1,4-bis(trialkoxysilyl)butenes, which are valuable bis-silane precursors . As a chlorosilane, it reacts vigorously with water, moist air, and steam, producing hydrogen chloride . Appropriate handling in a controlled, dry environment is essential. This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for use in diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-ethenyl-diphenylsilane
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InChI

InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PLMTWHZZBPGADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClSi
Source PubChem
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DSSTOX Substance ID

DTXSID80885039
Record name Benzene, 1,1'-(chloroethenylsilylene)bis-
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Molecular Weight

244.79 g/mol
Source PubChem
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CAS No.

18419-53-9
Record name 1,1′-(Chloroethenylsilylene)bis[benzene]
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Record name Chlorodiphenylvinylsilane
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Record name Chlorodiphenylvinylsilane
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Record name Benzene, 1,1'-(chloroethenylsilylene)bis-
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Record name Chlorodiphenylvinylsilane
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Record name CHLORODIPHENYLVINYLSILANE
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Foundational & Exploratory

Diphenylvinylchlorosilane CAS number 18419-53-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diphenylvinylchlorosilane (CAS 18419-53-9)

Authored by a Senior Application Scientist

Foreword: this compound stands as a pivotal reagent in the landscape of modern organosilicon chemistry. Its unique trifunctional nature—bearing reactive chloro, versatile vinyl, and sterically influential phenyl moieties—renders it an indispensable tool for synthetic chemists and material scientists. This guide moves beyond a simple recitation of properties to provide a causal understanding of its behavior, grounded in mechanistic principles and field-proven applications. We will explore its synthesis, reactivity, and safe handling, offering protocols and insights to empower researchers in leveraging this compound to its full potential.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic characteristics is the bedrock of its effective application in research and development. This compound is a liquid at room temperature, notable for its high reactivity towards moisture.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values dictate its handling, storage, and reaction conditions.

PropertyValueReferences
CAS Number 18419-53-9[1][2][3]
Molecular Formula C₁₄H₁₃ClSi[1][2][4]
Molecular Weight 244.79 g/mol [1][2][4]
Appearance Colorless Liquid[1]
Melting Point < 0 °C[2][3][4]
Boiling Point 132 °C[2][3][4]
Density 1.108 g/mL[2][3]
Refractive Index 1.5790[2][3]
Flash Point > 110 °C[2][3]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[2][3][5]
Recommended Storage 2-8°C, sealed under a dry, inert atmosphere.[3][4][6]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound before its use in sensitive applications.[7][8][9] The expected spectral data are outlined below.

SpectroscopyExpected Signals and Features
¹H NMR ~5.8-6.5 ppm (m, 3H): Complex multiplet corresponding to the three vinyl protons (-CH=CH₂).~7.3-7.8 ppm (m, 10H): Multiplets arising from the ten protons of the two phenyl groups.
¹³C NMR ~128-135 ppm: Multiple signals for the aromatic carbons of the phenyl groups.~135-140 ppm: Signals for the two vinyl carbons.
FT-IR (cm⁻¹) ~3070-3050: Aromatic and vinyl C-H stretch.~1590: C=C stretch of the vinyl group.~1430: Si-Phenyl stretch.~800-900: Si-Cl stretch.
Mass Spec (EI) m/z 244/246 (M⁺): Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.m/z 209: Fragment corresponding to the loss of the chlorine atom [M-Cl]⁺.m/z 167: Fragment from the loss of a phenyl group [M-C₆H₅]⁺.

Synthesis, Reactivity, and Mechanistic Pathways

The utility of this compound stems from its predictable and versatile reactivity, which is centered around the silicon atom and its vinyl substituent.

Synthesis

While several routes to chlorosilanes exist, a common laboratory-scale synthesis for this compound involves the nucleophilic substitution of a more readily available dichlorosilane. The reaction of diphenyldichlorosilane with a vinyl Grignard reagent (vinylmagnesium bromide) provides a direct and efficient pathway. The stoichiometry must be carefully controlled to favor monosubstitution.

G DDS Diphenyldichlorosilane (Ph₂SiCl₂) Reaction Nucleophilic Substitution DDS->Reaction Excess VGrignard Vinylmagnesium Bromide (CH₂=CHMgBr) VGrignard->Reaction 1.0 eq. Solvent Anhydrous THF Solvent->Reaction Product This compound (Ph₂Si(CH=CH₂)Cl) Byproduct MgBrCl Reaction->Product Reaction->Byproduct

Caption: Plausible synthesis of this compound.

Core Reactivity

The reactivity of this compound is twofold, dominated by the electrophilic silicon center and the nucleophilic vinyl group.

  • Reactions at the Si-Cl Bond (Hydrolysis & Nucleophilic Substitution): The silicon-chlorine bond is highly polarized and susceptible to attack by nucleophiles. Its most significant reaction is with water, which proceeds rapidly and exothermically to form a silanol (diphenylvinylsilanol) and hydrochloric acid.[5][10] This silanol is often unstable and can self-condense to form a disiloxane. This high reactivity necessitates handling under strictly anhydrous conditions.[11][12] The reaction with other nucleophiles, such as alcohols, forms the basis of its use as a protecting group.[13]

  • Reactions of the Vinyl Group (Electrophilic Substitution): The vinyl group acts as a handle for further molecular elaboration. In the presence of an electrophile, vinylsilanes typically undergo electrophilic substitution rather than addition.[14] The carbon-silicon bond stabilizes a positive charge at the β-position (the carbon attached to the electrophile) through hyperconjugation.[15] This leads to a clean replacement of the silyl group by the electrophile, a process that often proceeds with retention of the double bond's stereochemistry.[15][16][17]

G cluster_0 Reactions at Si-Cl Bond cluster_1 Reactions at Vinyl Group DPVCS1 Ph₂Si(Vinyl)Cl Silanol Ph₂Si(Vinyl)OH (Silanol) DPVCS1->Silanol Hydrolysis SilylEther Ph₂Si(Vinyl)OR (Silyl Ether) DPVCS1->SilylEther Protection/Substitution H2O H₂O (Moisture) H2O->Silanol ROH R-OH (Alcohol) ROH->SilylEther HCl1 HCl HCl2 HCl DPVCS2 Ph₂Si(Vinyl)Cl Product E-CH=CH₂ DPVCS2->Product Electrophilic Substitution E_plus Electrophile (E⁺) E_plus->Product SilylCation [Ph₂SiCl]⁺ G A 1. Flame-dry flask under N₂ B 2. Dissolve BnOH & Imidazole in anhydrous DCM A->B C 3. Cool to 0°C B->C D 4. Add DPVCS dropwise C->D E 5. Warm to RT, stir 1-2h D->E F 6. Monitor by TLC E->F F->E Incomplete G 7. Quench with sat. NaHCO₃ (aq) F->G Reaction Complete H 8. Separate layers, extract with DCM G->H I 9. Dry (Na₂SO₄), filter, concentrate H->I J 10. Purify via Flash Chromatography I->J K 11. Characterize Pure Product J->K

Sources

Diphenylvinylchlorosilane synthesis and reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diphenylvinylchlorosilane

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (DPVCS) stands as a cornerstone reagent in modern organosilicon chemistry and materials science. Its unique trifunctional nature—possessing two stabilizing phenyl groups, a polymerizable vinyl moiety, and a highly reactive chloro group—renders it an exceptionally versatile building block.[1] This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and key applications of DPVCS, tailored for researchers, scientists, and professionals in drug development and materials innovation. The methodologies and mechanistic insights presented herein are grounded in established chemical principles, offering a robust framework for practical application and further discovery.

Part 1: Synthesis of this compound – A Tale of Two Nucleophiles

The construction of the this compound molecule hinges on the strategic formation of silicon-carbon bonds. While various methods exist for creating organosilanes, the Grignard reaction remains the most prevalent and adaptable laboratory-scale approach for synthesizing highly substituted silanes like DPVCS.[2] This is primarily due to its high yield, functional group tolerance (within limits), and the ready availability of precursors.

The industrial synthesis of the key precursors, such as dichlorodiphenylsilane or trichlorovinylsilane, often relies on the large-scale Müller-Rochow Direct Process , where aryl or alkyl halides react with elemental silicon in the presence of a copper catalyst.[3][4] However, for the final assembly of DPVCS, the Grignard pathway is paramount.

Primary Synthetic Route: The Grignard Reaction

The synthesis can be approached from two convergent pathways, both leveraging the reaction of an organomagnesium halide (Grignard reagent) with a suitable chlorosilane precursor. The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials.

  • Route A: Reaction of Vinylmagnesium Bromide with Dichlorodiphenylsilane.

  • Route B: Reaction of Phenylmagnesium Bromide with Trichlorovinylsilane.

Route A is generally preferred due to the relative stability and commercial availability of dichlorodiphenylsilane.

Mechanism of the Grignard Synthesis

The core of this synthesis is a nucleophilic substitution at the silicon center. The Grignard reagent, effectively a source of a carbanion (R⁻), attacks the electrophilic silicon atom of the chlorosilane. The highly polar Si-Cl bond makes the silicon atom electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via a concerted mechanism where the carbon-silicon bond forms as the silicon-chlorine bond breaks, displacing a chloride ion.[5][6] The use of an ether solvent, typically tetrahydrofuran (THF), is critical as it solvates and stabilizes the Grignard reagent complex, enhancing its reactivity.[5][7][8]

G1 cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Grignard Vinylmagnesium Bromide (CH₂=CH-MgBr) TS Transition State [Nucleophilic Attack on Si] Grignard->TS Solvent THF Solvent (Stabilization) Grignard->Solvent  Stabilized by Silane Dichlorodiphenylsilane (Ph₂SiCl₂) Silane->TS DPVCS This compound (Ph₂(CH₂=CH)SiCl) TS->DPVCS  Bond Formation/ Chloride Expulsion Byproduct Magnesium Bromide Chloride (MgBrCl) TS->Byproduct

Caption: Grignard synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Vinyl bromide (solution in THF)

  • Dichlorodiphenylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous THF.

    • Slowly add a solution of vinyl bromide in THF from the dropping funnel. An exothermic reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

    • Continue the addition at a rate that maintains a steady reflux. After addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of vinylmagnesium bromide.

  • Reaction with Dichlorodiphenylsilane:

    • In a separate flame-dried flask, prepare a solution of dichlorodiphenylsilane in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly transfer the prepared vinylmagnesium bromide solution to the cooled dichlorodiphenylsilane solution via a cannula. This is a reverse addition, which helps to minimize the formation of the disubstituted product (diphenyldivinylsilane).[2]

    • Maintain the temperature at 0 °C during the addition.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Part 2: The Reactivity Landscape of this compound

The utility of DPVCS stems from its two distinct reactive centers: the Si-Cl bond and the C=C double bond of the vinyl group. This duality allows for sequential and orthogonal chemical modifications.

A. Reactions at the Silicon-Chlorine Bond

The Si-Cl bond is highly polarized and susceptible to nucleophilic attack. It reacts rapidly with protic solvents and other nucleophiles.[9] This reactivity is the basis for its use as a silylating agent and a precursor to silicone polymers.

  • Hydrolysis: In the presence of water, even atmospheric moisture, DPVCS readily hydrolyzes to form the corresponding silanol, diphenylvinylsilanol, and hydrogen chloride gas.[1][3] This silanol can then self-condense to form a disiloxane.

  • Alcoholysis/Phenolysis: Reaction with alcohols or phenols yields alkoxysilanes or phenoxysilanes, respectively. This is a common method for creating silyl ethers.

  • Aminolysis: Reaction with primary or secondary amines produces silylamines.

G2 cluster_SiCl_Reactions Reactions at Si-Cl Bond cluster_Vinyl_Reactions Reactions at Vinyl Group DPVCS This compound (Ph₂(CH₂=CH)SiCl) Silanol Diphenylvinylsilanol (via Hydrolysis with H₂O) DPVCS->Silanol + H₂O - HCl Alkoxysilane Alkoxydiphenylvinylsilane (via Alcoholysis with R'OH) DPVCS->Alkoxysilane + R'OH - HCl Silylamine Aminodiphenylvinylsilane (via Aminolysis with R'₂NH) DPVCS->Silylamine + R'₂NH - R'₂NH₂Cl Polymer Polysiloxane Chain (via Polymerization) DPVCS->Polymer Initiator Hydrosilylated Hydrosilylated Product (e.g., with H-SiR₃) DPVCS->Hydrosilylated + H-SiR₃ Pt Catalyst

Caption: Key reactive pathways of this compound.

B. Reactions Involving the Vinyl Group

The vinyl group provides a site for addition reactions and polymerization, making DPVCS a valuable monomer and cross-linking agent in polymer chemistry.[10]

  • Hydrosilylation: The vinyl group can react with a hydrosilane (containing an Si-H bond) in the presence of a platinum catalyst. This reaction is a powerful tool for creating more complex organosilicon structures and polymers.[11][12]

  • Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization reactions, leading to the formation of silicon-containing polymers with unique properties, such as enhanced thermal stability and polarizability.[13]

  • Cross-Coupling Reactions: As a vinylsilane, it can undergo various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Part 3: Quantitative Data and Physical Properties

Accurate physical and chemical data are critical for experimental design and safety.

PropertyValueSource
Chemical Formula C₁₄H₁₃ClSi[9][10][14]
Molecular Weight 244.79 g/mol [9][10]
CAS Number 18419-53-9[1][9][10]
Appearance Liquid[14]
Boiling Point 132 °C[9][10]
Density ~1.108 g/cm³[9]
Refractive Index ~1.5790[9]
Hydrolytic Sensitivity High; reacts rapidly with water, moisture, and protic solvents.[1][9]

Conclusion

This compound is a powerful and versatile reagent whose synthesis and reactivity are governed by fundamental principles of organometallic and silicon chemistry. A thorough understanding of the Grignard synthesis mechanism, including the critical role of anhydrous conditions and solvent stabilization, is essential for its successful preparation. Furthermore, its dual reactivity at both the Si-Cl bond and the vinyl group provides a rich landscape for chemical transformations, enabling its use in applications ranging from polymer synthesis to the creation of advanced hybrid materials. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for leveraging the full potential of this important organosilicon intermediate.

References

  • Recent Developments in the Chemistry of Vinylsiloxanes. MDPI
  • Chlorosilane - Wikipedia. Wikipedia
  • A Selective Synthesis of (E)-Vinylsilanes by Cationic Rhodium Complex-Catalyzed Hydrosilylation of 1-Alkynes and Tandem Hydrosilylation/Isomerization Reaction of Propargylic Alcohols to .beta.-Silyl Ketones.
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
  • Vinylsilane synthesis. Organic Chemistry Portal
  • Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. Semantic Scholar
  • Direct Synthesis of Silicon Compounds. Encyclopedia.pub
  • Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. SpringerLink
  • Method for preparing chlorosilane.
  • Diagram of trichlorosilane synthesis by direct chlorination adopted at...
  • This compound. TCI Chemicals
  • This compound. Benchchem
  • Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
  • Grignard Reaction. Organic Chemistry Portal
  • Grignard Reaction, Mechanism, Reagent and Che
  • This compound. ChemicalBook
  • This compound. Sigma-Aldrich
  • This compound. CymitQuimica
  • Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation.
  • Polymers for Chemical Sensors Using Hydrosilylation Chemistry.

Sources

Physical and chemical properties of Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Diphenylvinylchlorosilane

This guide provides an in-depth exploration of this compound (CAS No. 18419-53-9), a versatile organosilicon reagent. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer field-proven insights into the compound's properties, reactivity, and applications. We will delve into the causality behind its unique chemical behavior, provide validated experimental frameworks, and ground all claims in authoritative references.

Core Molecular and Physical Characteristics

This compound, with the chemical formula C₁₄H₁₃ClSi, is a trifunctional silane featuring phenyl, vinyl, and chloro substituents covalently bonded to a central silicon atom. This specific arrangement of functional groups is the primary driver of its synthetic utility. The bulky, aromatic phenyl groups provide steric hindrance and influence electronic properties, the vinyl group serves as a reactive handle for polymerization and cross-coupling reactions, and the highly labile silicon-chlorine bond is the principal site for nucleophilic substitution.

The compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures under controlled, anhydrous conditions. Its physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 18419-53-9[1][2]
Molecular Formula C₁₄H₁₃ClSi[1][2]
Molecular Weight 244.79 g/mol [1]
Appearance Colorless Liquid[2][3]
Melting Point < 0 °C[4][5]
Boiling Point 132 °C (pressure not specified); 303.7 °C (predicted at 760 mmHg)[1][5]
Density ~1.108 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) ~1.579[4]
Flash Point > 110 °C[4]
Storage Store at 2-8°C under inert, dry conditions.[1]

Chemical Properties and Reactivity: A Tale of Two Moieties

The chemistry of this compound is dominated by the distinct reactivity of its two primary functional sites: the silicon-chlorine (Si-Cl) bond and the carbon-carbon double bond (C=C) of the vinyl group. Understanding these two centers of reactivity is key to harnessing the molecule's synthetic potential.

The Highly Reactive Silicon-Chlorine Bond: Gateway to Siloxane Chemistry

The Si-Cl bond is exceptionally susceptible to nucleophilic attack. This high reactivity is a departure from the more inert carbon-chlorine bond found in alkyl halides. The underlying reason is the ability of the third-period silicon atom to expand its coordination sphere, stabilizing a five-coordinate intermediate or transition state during the substitution reaction. This Sₙ2@Si mechanism proceeds with a much lower activation energy compared to the analogous Sₙ2 reaction at a carbon center.[6]

Unlike the concerted, single-transition-state Sₙ2 reaction at carbon, the Sₙ2@Si reaction often proceeds through a stable or quasi-stable trigonal bipyramidal intermediate.[1][2] The incoming nucleophile attacks the silicon center, forming this five-coordinate species, followed by the departure of the chloride leaving group. This pathway explains the rapid reaction rates observed.

Caption: Generalized Sₙ2@Si reaction pathway.

The most common and often unavoidable reaction is hydrolysis. This compound reacts rapidly with water or even atmospheric moisture to form diphenylvinylsilanol (Ph₂Si(Vinyl)OH) and hydrochloric acid (HCl).[5][7] The initially formed silanol is often unstable and can readily undergo self-condensation to form a disiloxane (Ph₂Si(Vinyl)-O-Si(Vinyl)Ph₂). This high hydrolytic sensitivity necessitates handling the compound under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

This protocol details a representative nucleophilic substitution with an alcohol to form a stable alkoxysilane. The choice of a mild base like triethylamine is critical to neutralize the HCl byproduct, preventing it from catalyzing unwanted side reactions.

  • System Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus must be flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with anhydrous diethyl ether (100 mL), absolute ethanol (5.8 mL, 0.1 mol), and anhydrous triethylamine (14 mL, 0.1 mol). Begin stirring and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (24.5 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

  • Reaction: Add the silane solution dropwise to the stirred, cooled ethanol mixture over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the pure diphenylvinylethoxysilane.

The Vinyl Group: A Handle for Polymerization and Functionalization

The vinyl group (CH₂=CH-) provides a second, orthogonal mode of reactivity. It is a key functional group for polymer synthesis and for building complex organic molecules through various coupling and addition reactions.[3]

The double bond can undergo radical polymerization, initiated by agents like AIBN or benzoyl peroxide, to form polyvinylsilane chains. While the parent compound can be polymerized, it is more commonly used as a co-monomer or cross-linking agent in the production of silicone polymers and elastomers, imparting specific properties to the final material.[8]

Polymerization A Radical Initiator (e.g., AIBN) C Initiation: Radical Addition to Vinyl Group A->C B Diphenylvinyl- chlorosilane Monomer B->C D Propagation: Chain Growth C->D D->D + Monomer E Termination D->E F Polydiphenylvinylsilane E->F

Caption: Conceptual workflow for radical polymerization.

In the context of fine chemical and pharmaceutical synthesis, the vinylsilane moiety is a valuable partner in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling (palladium-catalyzed coupling with organohalides).[3] This allows for the precise and stereoselective formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Synthesis and Analytical Characterization

Synthesis via Grignard Reaction

A standard and industrially viable route to this compound is the reaction of a suitable vinyl Grignard reagent, such as vinylmagnesium bromide, with diphenyldichlorosilane.[9] The reaction must be performed in an anhydrous ether solvent, typically tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[10][11]

  • Grignard Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of vinylmagnesium bromide (e.g., 1.0 M in THF).

  • Silane Addition (Reverse Addition): Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of diphenyldichlorosilane in anhydrous THF.

  • Reaction: Slowly add the diphenyldichlorosilane solution to the stirred Grignard reagent. The "reverse addition" (adding silane to Grignard) is chosen to favor monosubstitution and minimize the formation of the divinyl-substituted byproduct.[12]

  • Quenching & Workup: After the reaction is complete, the mixture is carefully worked up, typically involving filtration to remove magnesium salts, followed by solvent removal.

  • Purification: The crude product is purified by vacuum distillation.

Analytical Characterization Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Vinyl Protons: Complex multiplet signals in the 5.5-7.0 ppm range, showing characteristic geminal, cis, and trans couplings. - Phenyl Protons: Multiplet signals in the 7.2-7.8 ppm range.
¹³C NMR - Vinyl Carbons: Signals around 130-140 ppm. - Phenyl Carbons: Multiple signals in the 128-135 ppm range, including the ipso-carbon attached to silicon.
²⁹Si NMR - A single resonance in the region characteristic for vinylchlorosilanes. The chemical shift is sensitive to the electronic environment; for related chlorosilanes, shifts are often observed in the +5 to +30 ppm range relative to TMS.[13][14]
FTIR - C=C Stretch (Vinyl): ~1590-1610 cm⁻¹ - Aromatic C=C Stretch: ~1430 cm⁻¹ (often sharp for Si-Ph) - C-H Stretch (Aromatic/Vinyl): ~3050-3080 cm⁻¹ - Si-Cl Stretch: ~450-600 cm⁻¹

Applications in Research and Development

While not typically found in the final structure of a drug, this compound is a valuable tool in the synthetic chemist's arsenal for both materials science and complex molecule synthesis.

  • Materials Science: It serves as a key intermediate for silicone polymers, a coupling agent to enhance bonding between organic and inorganic materials, and a surface modification agent to impart hydrophobicity.[8]

  • Organic Synthesis & Drug Discovery: Its primary role is that of a versatile building block. The Si-Cl bond allows for its attachment to molecules containing hydroxyl groups, effectively installing a "vinyl" handle. This vinyl group can then be used in subsequent C-C bond-forming reactions to build complex molecular scaffolds necessary for drug discovery programs.[3][15] The silyl group can also function as a protecting group for alcohols or as a bulky directing group to influence the stereochemical outcome of a nearby reaction.

Safety and Handling

This compound is a reactive chemical that must be handled with care in a well-ventilated fume hood by trained personnel.

  • Hazards: The compound is corrosive. Its rapid reaction with moisture releases corrosive hydrogen chloride gas, which can cause severe damage to the respiratory tract, eyes, and skin.

  • Handling: Always handle under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and other nucleophiles.[1]

References

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A Senior Application Scientist's Guide to the Safe Handling of Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Tool and Its Inherent Risks

Diphenylvinylchlorosilane (CAS No. 18419-53-9) is a versatile organosilicon reagent of significant value in synthetic chemistry. Its utility as a key intermediate for silicone polymers, resins, and as a surface modification agent makes it a common tool in both academic and industrial research.[1] However, its utility is intrinsically linked to its high reactivity, which presents significant hazards if not managed with expertise and foresight.

The core danger of this compound, and indeed all chlorosilanes, stems from its vigorous and exothermic reaction with nucleophiles, most notably water. This reaction is not a mere degradation; it is a rapid chemical transformation that produces dense, highly corrosive hydrogen chloride (HCl) gas.[2] This guide provides a framework for handling this compound, built not on a rigid checklist, but on a foundational understanding of its chemical nature. By understanding the causality behind each precaution, researchers can develop a self-validating system of safety that anticipates and neutralizes risks before they manifest.

Section 1: Hazard Profile and Risk Assessment

A thorough risk assessment begins with a clear-eyed view of the compound's intrinsic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.

GHS Classification and Hazard Statements

This compound is classified as a hazardous substance requiring stringent controls. The primary hazards are severe corrosivity to skin and eyes and its reaction with water.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement CodeHazard Statement Description
Skin Corrosion/IrritationCategory 1BCorrosiveDangerH314Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1CorrosiveDangerH318Causes serious eye damage.
Substances which, in contact with water, emit flammable gasesCategory 1 (Implied)Flame, CorrosiveDangerEUH014Reacts violently with water.

Note: While not always explicitly listed on every SDS for this specific compound, the EUH014 statement for violent reaction with water is fundamental to all chlorosilanes and must be assumed.

The Causality of Chlorosilane Reactivity

The primary driver for all handling precautions is the Si-Cl bond's susceptibility to hydrolysis. Atmospheric moisture is sufficient to initiate this reaction, leading to the release of HCl gas. This process is not theoretical; it is immediate and aggressive. The HCl gas itself is corrosive to the respiratory tract, and upon contact with any moist tissue (eyes, skin, mucous membranes), it forms hydrochloric acid, causing severe chemical burns.[3]

Caption: The causal chain from the Si-Cl bond to physiological harm.

Occupational Exposure Limits (OELs)

Since the primary inhalation hazard is the hydrolysis byproduct, hydrogen chloride, all work must be conducted in a manner that keeps HCl concentrations well below established OELs. No specific OEL exists for this compound itself.

AgencyExposure Limit TypeConcentration
NIOSH RELCeiling (C)5 ppm (7 mg/m³)
OSHA PELCeiling (C)5 ppm (7 mg/m³)
ACGIH TLVCeiling (C)2 ppm (3 mg/m³)

Data sourced from the NIOSH Pocket Guide to Chemical Hazards and NJ Department of Health Fact Sheet.[1] A ceiling limit should not be exceeded at any time during exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by layering controls, starting with the work environment and ending with the individual researcher. Personal protective equipment is the last line of defense, not the first.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified, properly functioning chemical fume hood. This is non-negotiable. The hood's constant airflow contains and exhausts the HCl gas released during incidental hydrolysis.

  • Inert Atmosphere: Procedures should be designed to handle the material under a dry, inert atmosphere (e.g., nitrogen or argon). This minimizes hydrolysis, protecting both the researcher and the integrity of the reagent. Schlenk lines or glove boxes are ideal.

  • Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be immediately accessible and unobstructed.[4] Test these facilities regularly to ensure functionality.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified in Section 1: severe chemical burns to the skin and eyes.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Nitrile gloves are acceptable for incidental contact but should be doubled-gloved. For transfers or situations with a higher splash risk, butyl or neoprene gloves are recommended. Causality: The goal is to prevent skin contact, which can cause severe, delayed-onset chemical burns.[1] Always inspect gloves for pinholes or degradation before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. In addition , a full-face shield must be worn over the goggles whenever handling the neat liquid, performing transfers, or quenching the reaction. Causality: The violent reaction with water creates a significant splash hazard. A face shield protects the entire face from splashes that could go around goggles.

  • Body Protection: A flame-retardant lab coat (e.g., Nomex) is required. A chemical-resistant apron should be worn over the lab coat during transfers. Causality: Standard cotton lab coats offer minimal protection from corrosive liquid splashes.

  • Footwear: Closed-toe, chemical-resistant shoes are required.

Caption: PPE selection workflow based on task-specific risk.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each step is intended to control a specific hazard associated with the compound's reactivity.

Storage and Handling
  • Storage: Store containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials. The container must be tightly sealed, preferably under an inert atmosphere, to prevent moisture ingress.

  • Transport: When moving the chemical, place the primary container within a sealed, unbreakable secondary container to contain any potential leaks.

SOP: Weighing and Transfer

This procedure assumes the use of a Schlenk line or similar inert atmosphere technique.

  • Preparation: Ensure the fume hood sash is at the lowest practical height. Assemble all necessary glassware (e.g., syringe, cannula, flasks) and ensure it is oven- or flame-dried to remove all traces of water. Purge the assembled apparatus with dry nitrogen or argon.

  • Don PPE: Put on all required PPE as outlined in Section 2.2, including a face shield.

  • Inert Transfer: Using a dry, inert-gas-purged syringe or cannula, carefully draw the desired volume of this compound from the Sure/Seal™ bottle.

  • Dispensing: Slowly add the liquid to the reaction flask against a stream of inert gas.

  • Syringe Rinse: Immediately rinse the syringe by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene or THF) three times into a separate flask containing the same solvent. This rinse solvent must be quenched later.

SOP: Reaction Quenching and Waste Neutralization

This is the most hazardous part of the workflow. The goal is to slowly and controllably react the chlorosilane with a less reactive proton source before introducing water. This procedure should be performed on both the reaction mixture (if it contains unreacted starting material) and any solvent used for rinsing.

  • Preparation: Place the flask containing the material to be quenched in an ice/water bath within the fume hood to manage the exothermic reaction. Ensure continuous stirring.

  • Don Full PPE: A face shield and chemical apron are mandatory for this procedure.

  • Slow Addition of Isopropanol: Using an addition funnel, add anhydrous isopropanol dropwise to the cooled, stirring solution. Causality: Isopropanol is a less reactive alcohol than methanol or water, allowing for a more controlled hydrolysis and release of HCl gas. Continue adding until gas evolution subsides.

  • Slow Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol dropwise. Causality: Methanol ensures any remaining, more sterically hindered chlorosilane is reacted.

  • Slow Addition of Water: After gas evolution from the methanol addition has ceased, add water very slowly dropwise to ensure complete hydrolysis.

  • Neutralization: The resulting solution will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide, until the pH is neutral (pH 6-8).

  • Disposal: The final, neutralized aqueous solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Quenching_Workflow Start Begin Quenching Setup 1. Place Flask in Ice Bath 2. Ensure Stirring 3. Don Full PPE Start->Setup Add_IPA SLOWLY Add Isopropanol (Dropwise) Setup->Add_IPA Check_IPA Gas Evolution Subsided? Add_IPA->Check_IPA Check_IPA->Add_IPA No Add_MeOH SLOWLY Add Methanol (Dropwise) Check_IPA->Add_MeOH Yes Check_MeOH Gas Evolution Subsided? Add_MeOH->Check_MeOH Check_MeOH->Add_MeOH No Add_H2O VERY SLOWLY Add Water (Dropwise) Check_MeOH->Add_H2O Yes Neutralize Neutralize to pH 6-8 with Base (e.g., NaHCO₃) Add_H2O->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose End End of Procedure Dispose->End

Caption: Step-by-step workflow for the safe quenching of chlorosilanes.

Section 4: Emergency Procedures

Preparation is key to mitigating emergencies. All personnel must know the location and operation of safety equipment.

Spill Response
  • Small Spill (in fume hood):

    • Alert others in the lab.

    • Cover the spill with an inert, dry absorbent material such as calcined clay (kitty litter) or sand. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

    • Carefully scoop the absorbed material into a dry, sealable container.

    • Leave the container loosely sealed initially to prevent pressure buildup from slow hydrolysis.

    • Treat as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.

    • Call emergency services and inform them of the specific chemical involved.

    • Do not attempt to clean it up yourself.

Fire Response
  • Fires involving chlorosilanes are complex. The material itself may be combustible, and its reaction byproducts (HCl) are hazardous.

  • Extinguishing Media: Use dry chemical (ABC) or carbon dioxide (CO₂) extinguishers for small fires. NEVER USE WATER. Using water will intensify the situation by accelerating the production of corrosive and potentially flammable gases.

  • Procedure: If a fire occurs, and it is safe to do so, use the appropriate extinguisher. If the fire is large or cannot be immediately controlled, evacuate the area and call emergency services.

First Aid

Immediate and thorough action is critical to minimizing injury.

  • Skin Contact: Immediately proceed to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while under the shower. Seek immediate medical attention. Causality: Rapid and prolonged flushing is essential to remove and dilute the hydrochloric acid being formed on the skin.

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5] Symptoms like pulmonary edema can be delayed.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.

References

  • Gelest, Inc. (n.d.). Material Safety Data Sheet: VINYLDIPHENYLCHLOROSILANE. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrochloric Acid. Retrieved from [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

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A Comprehensive Technical Guide to Diphenylvinylchlorosilane and its Chemical Synonyms for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Diphenylvinylchlorosilane, a versatile organosilicon compound pivotal to advancements in materials science, analytical chemistry, and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed overview of its properties, synthesis, reactivity, and diverse applications, grounded in established scientific principles and supported by authoritative references.

Introduction and Nomenclature

This compound, identified by the CAS Number 18419-53-9, is a reactive chlorosilane that serves as a critical building block in organosilicon chemistry.[1] Its structure, featuring a silicon atom bonded to a chlorine atom, a vinyl group, and two phenyl groups, imparts a unique combination of reactivity and stability, making it a valuable reagent in a multitude of synthetic transformations.[2]

Due to the conventions of chemical nomenclature, this compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms:

  • Vinylchlorodiphenylsilane[1]

  • Chlorodiphenylvinylsilane[3]

  • Vinyldiphenylchlorosilane[3]

  • Vinyldiphenylsilyl chloride[1]

  • Chloro(ethenyl)diphenylsilane[1]

  • Silane, chloroethenyldiphenyl-[3]

For clarity and consistency, this guide will primarily use the name this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in experimental design. The following table summarizes its key properties.

PropertyValueReference(s)
CAS Number 18419-53-9[1][3]
Molecular Formula C₁₄H₁₃ClSi[1]
Molecular Weight 244.79 g/mol [1]
Appearance Colorless liquid[3]
Melting Point <0 °C[1]
Boiling Point 132 °C[1]
Density 1.108 g/cm³[1]
Refractive Index 1.5790[1]
Flash Point >110°C[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with dichlorodiphenylsilane. This method leverages the nucleophilic character of the Grignard reagent to displace one of the chloride ions on the silicon center.

Underlying Principles of the Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, capable of forming new carbon-carbon or carbon-heteroatom bonds.[4] In the context of chlorosilane chemistry, the highly polarized Si-Cl bond is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent.[5] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[6]

The mechanism involves the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic silicon atom of dichlorodiphenylsilane, leading to the displacement of a chloride ion and the formation of the desired product.

Caption: General scheme for the silylation of an alcohol.

Experimental Protocol for Silylation of a Primary Alcohol:

  • Preparation: In a dry, inert atmosphere, dissolve the primary alcohol (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane. [7]2. Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Silane: Slowly add this compound (1.1 equivalents) dropwise to the cooled solution with continuous stirring. A precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, filter off the precipitate and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting silyl ether by column chromatography on silica gel.

Reactions of the Vinyl Group: Hydrosilylation and Polymerization

The vinyl group of this compound can undergo a variety of addition reactions, most notably hydrosilylation and polymerization.

Hydrosilylation: This is the addition of a Si-H bond across the double bond of the vinyl group, typically catalyzed by a platinum complex. [6]This reaction is a powerful tool for creating new silicon-carbon bonds and is fundamental in the synthesis of more complex organosilicon compounds and polymers.

Polymerization: this compound can be used as a monomer or co-monomer in the synthesis of silicone polymers. [8]The vinyl group provides a site for cross-linking, allowing for the formation of elastomers and resins with tailored properties such as improved thermal and oxidative resistance. [9]

G3 cluster_2 Polymer Synthesis Workflow A This compound Monomer C Hydrolysis and Polycondensation A->C B Co-monomers (e.g., Dichlorodimethylsilane) B->C D Vinyl-Functionalized Polysiloxane C->D E Cross-linking (e.g., via Hydrosilylation) D->E F Silicone Elastomer/Resin E->F

Caption: Workflow for creating silicone polymers from this compound.

Applications in Drug Development and Advanced Research

While direct applications of this compound as a pharmaceutical agent are not documented, its role as a versatile intermediate and building block is significant in areas relevant to drug development.

Synthesis of Bioactive Organosilicon Compounds

The "silicon switch" approach, where a carbon atom in a known bioactive molecule is replaced by a silicon atom, is a strategy in medicinal chemistry to improve the ADME/Tox profile and enhance the potency of compounds. [10][11]this compound can serve as a precursor for introducing a diphenylsilyl moiety into a molecule, which can alter its lipophilicity and metabolic stability. [12]

Drug Delivery Systems

Vinyl-functionalized silicones, synthesized from precursors like this compound, are being explored for use in controlled drug delivery systems. [1]The cross-linked silicone matrix can encapsulate therapeutic agents, allowing for their sustained release over time. Furthermore, the surface of nanoparticles can be functionalized with silanes to improve their stability and targeting capabilities for drug delivery. [2][13]

Bioconjugation and Surface Modification

The reactivity of the Si-Cl bond allows for the covalent attachment of this compound to surfaces containing hydroxyl groups, such as those of biomaterials. [14]The vinyl group can then be further functionalized, for example, by attaching biomolecules through "click" chemistry or other bioconjugation techniques. [15]This makes it a potential linker for immobilizing proteins, peptides, or other targeting ligands onto a substrate.

Derivatizing Agent in Analytical Chemistry

In gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of analytes, particularly those with polar functional groups like alcohols and amines. [16]Silylation with reagents like this compound converts these polar groups into less polar silyl ethers or amines, improving their chromatographic behavior and enabling their analysis by GC-mass spectrometry (GC-MS).

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling. It reacts rapidly with water and moisture to produce hydrogen chloride gas, which is toxic and corrosive. [1]Therefore, it should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Store the compound in a tightly sealed container under an inert, dry atmosphere.

Conclusion

This compound, along with its various synonyms, is a highly versatile and valuable reagent in modern chemical synthesis. Its unique structure, combining a reactive silyl chloride with a functionalizable vinyl group, provides a powerful platform for the creation of a wide array of organosilicon compounds, polymers, and functionalized materials. For researchers and professionals in drug development, an understanding of the chemistry of this compound opens up opportunities in the synthesis of novel bioactive molecules, the development of advanced drug delivery systems, and the surface modification of biomedical devices. As the field of organosilicon chemistry continues to expand, the importance of such foundational building blocks is certain to grow.

References

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Hydrolytic Sensitivity of Diphenylvinylchlorosilane in Protic Solvents: Mechanisms, Kinetics, and Control for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical analysis of the hydrolytic behavior of Diphenylvinylchlorosilane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the fundamental principles governing the compound's reactivity in protic environments. We will explore the causality behind experimental choices and present self-validating methodologies to ensure scientific rigor and reproducibility.

Introduction: The Dichotomy of Reactivity and Utility

This compound ((C₆H₅)₂C₂H₃SiCl) is a unique organosilane featuring a silicon center bonded to two phenyl groups, a vinyl group, and a highly reactive chlorine atom.[1] This structure imparts a dual functionality: the chlorosilyl group provides a reactive handle for forming stable siloxane bonds (Si-O-Si), while the vinyl group serves as a site for further organic transformations, such as polymerization or cross-coupling reactions.[1] This versatility makes it a valuable precursor in the synthesis of complex silicon-containing molecules, hybrid organic-inorganic materials, and for surface modification.[1][2]

However, the very feature that makes it so useful—the reactive Si-Cl bond—is also the source of its primary challenge: extreme sensitivity to hydrolysis.[1][3] In the presence of protic solvents like water or alcohols, this compound undergoes a rapid and often vigorous reaction.[1][4] For scientists aiming to leverage this compound in applications ranging from novel drug delivery matrices to advanced composite materials, a deep understanding and precise control of this hydrolytic instability are not merely procedural considerations; they are paramount to achieving desired material properties and ensuring process consistency.

This guide will dissect the mechanisms of hydrolysis and alcoholysis, delineate the factors that modulate reaction kinetics, and provide robust, field-proven protocols for quantifying this sensitivity.

The Core Mechanism: From Hydrolysis to Condensation

The reaction of this compound in a protic solvent (H-OR, where R is H or an alkyl group) is not a single event but a two-stage process: an initial, rapid hydrolysis followed by a subsequent, typically slower, condensation.

Stage 1: Hydrolysis (or Alcoholysis)

The process begins with a nucleophilic attack on the electrophilic silicon atom by the oxygen of the protic solvent. Chlorosilanes are significantly more reactive than their alkoxysilane counterparts, meaning this reaction is often instantaneous and exothermic.[3] The primary products are the corresponding silanol (Diphenylvinylsilanol) and hydrochloric acid (HCl) or an alkyl chloride.[1][4]

  • Reaction with Water: (C₆H₅)₂C₂H₃SiCl + H₂O → (C₆H₅)₂C₂H₃SiOH + HCl

  • Reaction with Alcohol: (C₆H₅)₂C₂H₃SiCl + R'OH → (C₆H₅)₂C₂H₃SiOR' + HCl

Computational studies on simpler chlorosilanes suggest the mechanism can be complex, potentially involving multiple solvent molecules and proceeding through transition states that lead to either retention or inversion of configuration at the silicon center.[5][6]

Stage 2: Condensation

The newly formed silanol is often an intermediate species. Silanols are prone to self-condense to form thermodynamically stable siloxane bonds, releasing a molecule of water.[7][8]

  • Silanol Condensation: 2 (C₆H₅)₂C₂H₃SiOH → (C₆H₅)₂C₂H₃Si-O-SiC₂H₃(C₆H₅)₂ + H₂O

The presence of bulky phenyl groups can, however, sterically hinder this condensation process, potentially leading to more stable monomeric silanols compared to less substituted silanes.[9][10]

G cluster_0 Stage 1: Hydrolysis/Alcoholysis cluster_1 Stage 2: Condensation A This compound ((Ph)₂ViSi-Cl) C Diphenylvinylsilanol ((Ph)₂ViSi-OH) A->C Nucleophilic Attack B Protic Solvent (H-OR) B->C D Byproduct (HCl) C->D E 2x Diphenylvinylsilanol ((Ph)₂ViSi-OH) C->E Intermediate F Disiloxane ((Ph)₂ViSi-O-SiVi(Ph)₂) E->F Condensation G Water (H₂O) F->G caption Fig. 1: Two-stage reaction pathway in protic solvents.

Fig. 1: Two-stage reaction pathway in protic solvents.

Modulating Reactivity: Key Influencing Factors

Controlling the rate of hydrolysis is critical for practical applications. This can be achieved by manipulating several key parameters that influence the kinetics of the reaction. The interplay of these factors determines the stability and reaction profile of this compound.

FactorInfluence on Hydrolysis RateMechanistic Rationale
Steric Hindrance Decreases Rate The two bulky phenyl groups sterically shield the silicon atom, impeding the approach of the nucleophilic water or alcohol molecule. This effect is significant for substituted silanes.[11]
Electronic Effects Increases Rate The phenyl and vinyl groups are electron-withdrawing relative to alkyl groups, increasing the positive partial charge (electrophilicity) on the silicon atom and making it more susceptible to nucleophilic attack.[12]
Solvent Type Variable In addition to being a reactant, the solvent medium plays a role. Polar protic solvents can stabilize the charged transition state. The specific alcohol used (e.g., methanol vs. tert-butanol) will have different steric and nucleophilic characteristics, affecting the rate of alcoholysis.[13]
Water/Alcohol Concentration Increases Rate As a reactant, the concentration of the protic species directly influences the reaction kinetics, typically following first or pseudo-first-order behavior.
Temperature Increases Rate As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis.[14]
pH (Catalysis) Increases Rate (Acid or Base) While inherently fast, the reaction can be catalyzed. Acid catalysis protonates the leaving group (chloride), making it a better leaving group. Base catalysis involves a direct attack by the more nucleophilic hydroxide ion (OH⁻).[11][12]

Experimental Protocols for a Self-Validating System

To accurately characterize hydrolytic sensitivity, the chosen methodology must be robust, reproducible, and internally consistent. We present two distinct but complementary protocols that form a self-validating system for kinetic analysis.

Protocol 1: In-situ Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a non-invasive, real-time window into the reaction mixture. It allows for the direct observation and quantification of the disappearance of the reactant (this compound) and the appearance of the silanol intermediate and subsequent condensation products, all without altering the system through sampling or workup.[7][14] ²⁹Si NMR is particularly powerful for identifying the various silicon species (chlorosilane, silanol, siloxane) present in solution.[15]

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, accurately weigh ~50 mg of this compound into a clean, dry NMR tube.

  • Internal Standard: Add a known quantity of an inert internal standard (e.g., mesitylene or 1,4-dioxane) that has distinct, non-overlapping signals in the ¹H NMR spectrum.

  • Solvent Preparation: Prepare a stock solution of the desired protic solvent system (e.g., 90:10 Acetonitrile-d₃:D₂O) to ensure solubility and provide the deuterium lock signal.

  • Initiation of Reaction: At time t=0, use a pre-chilled gas-tight syringe to rapidly inject a precise volume (e.g., 0.6 mL) of the solvent mixture into the NMR tube. Cap, shake vigorously for 3-5 seconds, and immediately insert the tube into the NMR spectrometer, which has been pre-shimmed and set to the correct temperature.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes). If instrument time allows, interleave ²⁹Si NMR acquisitions to monitor the silicon environment directly.

  • Data Processing: Process the spectra and integrate the characteristic signals for this compound, the silanol product, and the internal standard.

  • Kinetic Analysis: The concentration of the reactant at any time 't' can be calculated relative to the constant concentration of the internal standard. Plot ln([Reactant]) vs. time to determine the pseudo-first-order rate constant (k).

Self-Validation: The use of a fixed-concentration internal standard ensures that any variations in instrument performance are normalized. Cross-validation is achieved by observing a stoichiometric relationship: the rate of disappearance of the reactant's vinyl proton signals should correlate directly with the rate of appearance of the silanol's vinyl proton signals.

Protocol 2: Automated Titration of Evolved Hydrochloric Acid

Causality: This classic chemical method provides an orthogonal validation of the hydrolysis rate. It directly quantifies the reaction progress by measuring the cumulative amount of one of the primary products, HCl.[4] This is a direct measure of Si-Cl bond cleavage.

Step-by-Step Methodology:

  • System Setup: Place a known volume of the chosen protic solvent (e.g., 50 mL of 90:10 acetone:water) into a jacketed reaction vessel maintained at a constant temperature. Equip the vessel with a pH electrode connected to an autotitrator.

  • Titrant: Load the autotitrator's burette with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH).

  • Initiation: At time t=0, inject a precise, known amount (e.g., 0.1 mmol) of this compound into the stirred solvent.

  • Titration: Start the autotitrator program, which should be set to maintain a constant pH (e.g., pH 7.0) by adding the NaOH titrant as HCl is generated by the hydrolysis reaction.

  • Data Logging: The instrument will automatically log the volume of titrant added as a function of time.

  • Analysis: Convert the volume of NaOH added at each time point to moles of HCl produced. This value is stoichiometrically equivalent to the moles of this compound that have hydrolyzed. Plot the percentage of reacted silane versus time.

Self-Validation: The total volume of titrant consumed at the reaction's completion should stoichiometrically match the initial moles of this compound added. A successful mole balance validates that the primary reaction pathway is indeed hydrolysis and that there are no significant HCl-consuming side reactions.

G cluster_0 Preparation cluster_1 Reaction & Monitoring cluster_2 Data Analysis prep1 Weigh Silane & Internal Standard react t=0: Mix Reactants in NMR Tube or Reactor prep1->react prep2 Prepare Protic Solvent System prep2->react nmr Acquire Time-Resolved NMR Spectra react->nmr Protocol 1 titrate Autotitrate Evolved HCl at Constant pH react->titrate Protocol 2 analysis_nmr Integrate Signals vs. Internal Standard nmr->analysis_nmr analysis_titrate Calculate Moles Reacted vs. Time titrate->analysis_titrate kinetics Determine Rate Constant (k) analysis_nmr->kinetics analysis_titrate->kinetics caption Fig. 2: Experimental workflow for kinetic analysis.

Fig. 2: Experimental workflow for kinetic analysis.

Implications for Drug Development and Materials Science

While this compound may not be a therapeutic agent itself, its role as a precursor and surface modifier is highly relevant to the pharmaceutical industry.

  • Drug Delivery Systems: Silanes are fundamental to sol-gel processes used to create silica-based micro- and nanoparticles for controlled drug release.[14][16] The rate of hydrolysis of the silane precursor directly impacts particle formation, porosity, and ultimately, the drug encapsulation efficiency and release profile. Uncontrolled, rapid hydrolysis can lead to inconsistent batch production and poor material quality.

  • Surface Functionalization: Medical devices, diagnostic slides, and chromatography media often require surface modification to enhance biocompatibility, reduce non-specific binding, or immobilize capture probes. Chlorosilanes provide a rapid and efficient means of creating a reactive silanol layer on oxide surfaces.[9] Understanding the hydrolytic stability of this compound is crucial for developing robust and reproducible coating procedures in controlled, low-moisture environments.

  • Synthesis of Active Pharmaceutical Ingredient (API) Precursors: In complex organic synthesis, silyl groups are often used as protecting groups or as structural components. The hydrolytic lability of a chlorosilane must be managed to prevent premature deprotection or degradation during aqueous workups or chromatography steps.[17]

Conclusion

The hydrolytic sensitivity of this compound is a defining characteristic that is both a powerful tool for chemical modification and a significant challenge for process control. Its reactivity is governed by a predictable yet complex interplay of steric, electronic, and environmental factors. By employing robust, self-validating analytical systems such as in-situ NMR spectroscopy and automated titration, researchers can move from qualitative observation to quantitative understanding. This knowledge is essential for harnessing the full potential of this versatile molecule, enabling the rational design and consistent manufacturing of advanced materials critical to drug development and other high-technology fields.

References

  • Kinetic analysis of organosilane hydrolysis and condensation. (2025).
  • Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed. [Link]

  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. [Link]

  • Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (2025).
  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. [Link]

  • Typical hydrolysis reaction mechanisms of chlorosilanes with water tetramer. (n.d.). ResearchGate. [Link]

  • Theoretical study of the hydrolysis of chlorosilane. (2025).
  • Silane Coupling Agents. (n.d.). theNanoHoldings. [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. [Link]

  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2025).
  • Hydrolysis of vinyl silanes. (2016). Chemistry Stack Exchange. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Journal of Non-Crystalline Solids. [Link]

  • Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.). Semantic Scholar. [Link]

  • Stable-Water-Borne-Silane-Coupling-Agents. (n.d.).
  • Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). Taylor & Francis Online. [Link]

  • Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. (n.d.). ResearchGate. [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. [Link]

  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.. [Link]

  • Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. (n.d.). PMC, NIH. [Link]

  • Materials Science in Pharmaceutical Process Development I. (2016). AIChE - Proceedings. [Link]

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An In-Depth Technical Guide to Diphenylvinylchlorosilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphenylvinylchlorosilane is a chlorosilane compound with significant applications in organosilicon chemistry and materials science.[1] Its unique molecular structure, featuring a silicon atom bonded to a reactive chlorine atom, a versatile vinyl group, and two stabilizing phenyl groups, makes it a valuable precursor for the synthesis of a wide range of organosilicon compounds.[1][2] This guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals who may leverage its properties in their work. We will delve into its fundamental physicochemical properties, safe handling protocols, and its role in synthetic chemistry, particularly in contexts relevant to pharmaceutical and materials research.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory setting. This compound is a liquid at room temperature and is characterized by the following key properties:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃ClSi[2][3][4][5][6]
Molecular Weight 244.79 g/mol [2][3][4][5]
Appearance Liquid[3][7]
Boiling Point 132 °C[2][8]
Melting Point <0 °C[2][4][8]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point >110°C[8]
CAS Number 18419-53-9[3][4][5]

The reactivity of this compound is dominated by the silicon-chlorine bond. The chlorine atom is a good leaving group, making the silicon center highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

Core Synthetic Applications and Mechanistic Insights

This compound serves as a critical building block in various synthetic pathways. Its bifunctional nature, arising from the reactive chlorosilane and the polymerizable vinyl group, allows for a diverse range of chemical transformations.

Silylation Reactions

The primary reaction of this compound is nucleophilic substitution at the silicon center. The high reactivity of the Si-Cl bond allows for the straightforward introduction of the diphenylvinylsilyl group onto a variety of substrates.

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack on the electrophilic silicon atom, leading to the displacement of the chloride ion. This is a fundamental reaction for creating protective groups or for linking molecules to a silicon-based scaffold.

Hydrosilylation and Cross-Coupling Reactions

The vinyl group provides a handle for further functionalization. It can readily participate in hydrosilylation reactions, where a Si-H bond adds across the double bond, or in various metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating more complex organosilicon structures.

Polymerization

The vinyl group also allows this compound to act as a monomer or a cross-linking agent in the production of silicone polymers and resins.[2] This is particularly relevant in materials science, where the properties of the resulting polymer can be tuned by the incorporation of the bulky and rigid phenyl groups.

Relevance in Drug Development and Materials Science

While not a therapeutic agent itself, this compound's utility in the broader context of drug development and associated fields is significant.

Synthesis of Bioactive Molecules and Drug Delivery

Organosilicon compounds are of increasing interest in medicinal chemistry. The incorporation of silicon into drug candidates can modulate their pharmacokinetic and pharmacodynamic properties. This compound can be used as a starting material for the synthesis of novel silicon-containing bioactive molecules.

Furthermore, its application extends to the development of drug delivery systems. Vinylsilanes are key components in the creation of sol-gel materials and organic-inorganic hybrids, which can be engineered as carriers for controlled drug release.[1][9]

Surface Modification

The ability of this compound to modify surfaces is a key application.[2] By reacting with hydroxyl groups on the surface of materials like glass or silica, it can impart hydrophobic properties.[2] This is valuable in the fabrication of microfluidic devices used in drug screening and diagnostics, as well as in coatings for medical implants to improve biocompatibility.

Experimental Protocol: Surface Modification of a Glass Substrate

This protocol details a standard procedure for rendering a glass surface hydrophobic using this compound. This is a foundational technique for applications requiring modified surface energies.

Objective: To create a hydrophobic surface on a glass slide by silylation with this compound.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Anhydrous toluene

  • This compound

  • Triethylamine

  • Methanol

  • Deionized water

  • Nitrogen gas source

  • Oven

  • Schlenk line or glovebox (recommended)

Procedure:

  • Cleaning the Substrate:

    • Immerse the glass slides in Piranha solution for 30 minutes to an hour to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and then with methanol.

    • Dry the slides in an oven at 120 °C for at least 2 hours and then cool under a stream of dry nitrogen.

  • Silylation Reaction:

    • In a moisture-free environment (e.g., under nitrogen atmosphere), prepare a 2% (v/v) solution of this compound in anhydrous toluene.

    • Add triethylamine (acting as an HCl scavenger) to the solution in a 1.2 molar equivalent to the chlorosilane.

    • Immerse the dried glass slides in the silylating solution for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

  • Post-Reaction Workup:

    • Remove the slides from the solution and rinse them with anhydrous toluene to remove any unreacted silane.

    • Rinse the slides with methanol to quench any remaining reactive sites.

    • Finally, rinse with deionized water and dry with a stream of nitrogen.

  • Curing and Characterization:

    • Cure the coated slides in an oven at 100-120 °C for 1 hour to stabilize the siloxane bond.

    • The hydrophobicity of the surface can be confirmed by measuring the water contact angle. A successful modification will result in a significantly increased contact angle compared to the untreated glass.

Causality Behind Experimental Choices:

  • Piranha Etch: This aggressive cleaning method not only removes organic residues but also increases the density of hydroxyl (-OH) groups on the glass surface, which are the reactive sites for silylation.

  • Anhydrous Conditions: Chlorosilanes react readily with water to form silanols and hydrochloric acid.[10] Performing the reaction under an inert, dry atmosphere is crucial to prevent premature hydrolysis of the this compound and to ensure the desired surface reaction occurs.

  • Triethylamine: The reaction of the chlorosilane with surface hydroxyl groups liberates hydrogen chloride (HCl).[1] Triethylamine is a weak base that neutralizes the HCl, driving the reaction to completion and preventing acid-catalyzed side reactions.

Safety and Handling of Chlorosilanes

This compound, like other chlorosilanes, is a hazardous chemical that requires careful handling.

Health and Safety Hazards
  • Corrosive: Liquid chlorosilanes and their vapors are corrosive to the skin, eyes, nose, throat, and respiratory tract.[10] Contact can cause severe chemical burns.[10]

  • Reaction with Water: Chlorosilanes react with water or moisture to produce toxic and corrosive hydrogen chloride gas and hydrochloric acid.[1][10] This reaction is vigorous.

  • Flammability: While this compound itself has a high flash point, many other chlorosilanes are flammable.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[10][11] The use of contact lenses is not recommended.[11]

  • Ventilation: All work with chlorosilanes should be conducted in a well-ventilated fume hood to prevent inhalation of corrosive vapors.[11]

  • Inert Atmosphere: Due to their reactivity with moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Spill Response: In case of a spill, do not use water.[12] Use a vapor-suppressing foam (alcohol-resistant foam is recommended for chlorosilanes) to reduce vapors.[12] Small spills can be absorbed with dry sand or other non-combustible absorbent material.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For eye contact, continue irrigation during transport to a medical facility.[10]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_inert Ensure Inert Atmosphere (Nitrogen/Argon) prep_fume_hood->prep_inert handle_transfer Transfer Reagent via Syringe/Cannula prep_inert->handle_transfer handle_reaction Run Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_quench Quench Reaction Carefully (e.g., with Methanol) handle_reaction->handle_quench cleanup_quench_glassware Quench Residual Reagent in Glassware with Alcohol handle_quench->cleanup_quench_glassware cleanup_dispose Dispose of Waste in Designated Halogenated Waste Container cleanup_quench_glassware->cleanup_dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Conclusion

This compound is a versatile and reactive compound with significant potential in both academic research and industrial applications, including those relevant to drug development and materials science. Its unique combination of a reactive silyl chloride and a polymerizable vinyl group allows for a wide array of synthetic transformations. However, its hazardous nature necessitates strict adherence to safety protocols. A thorough understanding of its properties and reactivity, coupled with diligent safety practices, will enable researchers to effectively and safely harness the synthetic potential of this valuable organosilicon reagent.

References

  • Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. Available from: [Link]

  • Scribd. Chlorosilane Safety Guide. Available from: [Link]

  • Global Silicones Council. Global Safe Handling of Chlorosilanes. Available from: [Link]

  • Chemsrc. This compound | CAS#:18419-53-9. Available from: [Link]

  • ResearchGate. (PDF) Improve Your Handling of Chlorosilanes. Available from: [Link]

  • Tetrahedron. 18419-53-9 | this compound. Available from: [Link]

  • PubChemLite. This compound (C14H13ClSi). Available from: [Link]

  • PubMed Central. Research in the Field of Drug Design and Development. Available from: [Link]

  • U.S. Food and Drug Administration. Application of Model Informed Drug Development in Study Design and Analysis. Available from: [Link]

  • ResearchGate. (PDF) Research in the Field of Drug Design and Development. Available from: [Link]

  • PubMed Central. Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. Available from: [Link]

  • PubMed. Research in the Field of Drug Design and Development. Available from: [Link]

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The Pivotal Role of Diphenylvinylchlorosilane as a Silane Coupling Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide delves into the multifaceted role of Diphenylvinylchlorosilane (DPVCS) as a high-performance silane coupling agent. Moving beyond a rudimentary overview, this document provides an in-depth exploration of the synthesis, mechanistic principles, and practical applications of DPVCS, with a particular focus on its utility in advanced materials and its emerging potential in the pharmaceutical sciences. This guide is designed to equip researchers, materials scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively harness the unique properties of this versatile organosilane. We will explore its fundamental chemistry, provide detailed experimental protocols for its application, and present a critical analysis of its performance in enhancing interfacial adhesion and enabling sophisticated surface functionalization.

Introduction: The Criticality of the Interface

In the realm of advanced materials and sophisticated biomedical devices, the interface is often the arbiter of performance and longevity. The seamless integration of dissimilar materials—such as inorganic fillers into organic polymer matrices or the functionalization of inorganic substrates for biological interactions—hinges on the chemical and physical integrity of this interfacial region. Silane coupling agents are the molecular architects that bridge these disparate worlds. Their bifunctional nature, possessing both inorganic- and organic-reactive groups, allows them to form durable covalent bonds at the interface, transforming a weak physical junction into a robust, chemically integrated system.

This compound (C₁₄H₁₃ClSi) distinguishes itself within the broad family of silane coupling agents through its unique combination of a reactive chlorosilyl group, a polymerizable vinyl moiety, and two bulky, hydrophobic phenyl groups. This distinct molecular architecture imparts a unique set of properties that make it a valuable tool for a range of specialized applications. This guide will serve as a detailed roadmap for understanding and utilizing this compound to its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 18419-53-9[1][2]
Molecular Formula C₁₄H₁₃ClSi[1][2]
Molecular Weight 244.79 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 132 °C[1][2]
Density 1.108 g/cm³[1]
Refractive Index 1.5790[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most practically achieved through the reaction of a dichlorodiphenylsilane with a vinyl Grignard reagent. This method allows for the selective introduction of the vinyl group onto the silicon atom.

Underlying Principles of the Grignard Reaction

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In this context, vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic silicon center of dichlorodiphenylsilane. The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of similar organochlorosilanes.[3][4][5]

Materials:

  • Dichlorodiphenylsilane (C₁₂H₁₀Cl₂Si)

  • Magnesium turnings

  • Vinyl bromide (CH₂=CHBr)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Dry nitrogen or argon atmosphere

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction. An exothermic reaction should be observed.

    • Once the reaction is initiated, continue the dropwise addition of the vinyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dichlorodiphenylsilane:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of dichlorodiphenylsilane in anhydrous THF to the Grignard reagent via the dropping funnel. A 1.05-1.20:1 molar ratio of Grignard reagent to dichlorodiphenylsilane is recommended to favor monosubstitution.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • The reaction mixture will be a slurry of magnesium salts. Filter the mixture under an inert atmosphere.

    • Remove the THF from the filtrate by distillation.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis_of_this compound reagent1 Dichlorodiphenylsilane reaction Grignard Reaction reagent1->reaction reagent2 Vinylmagnesium Bromide reagent2->reaction product This compound solvent Anhydrous THF solvent->reaction Solvent reaction->product

Caption: Synthesis of this compound via Grignard reaction.

Mechanism of Action: A Tale of Two Ends

The efficacy of this compound as a coupling agent lies in its dual reactivity. The chlorosilyl group provides a handle for attachment to inorganic substrates, while the vinyl and phenyl groups offer avenues for interaction with organic polymers.

The Inorganic Interface: Hydrolysis and Condensation

The primary mechanism of bonding to inorganic surfaces, such as silica, glass, and metal oxides, involves the hydrolysis of the chlorosilyl group to a silanol, followed by condensation with surface hydroxyl groups.[6][7]

  • Hydrolysis: In the presence of trace amounts of water, the highly reactive Si-Cl bond is rapidly hydrolyzed to form a silanol (Si-OH) and hydrochloric acid.

  • Condensation: The newly formed silanol group can then undergo a condensation reaction with a hydroxyl group on the surface of the substrate, forming a stable siloxane (Si-O-Substrate) bond and releasing a molecule of water.

  • Interfacial Cross-linking: Adjacent silanol groups on the surface can also co-condense, forming a cross-linked polysiloxane layer at the interface, which enhances the durability and stability of the bond.

Silane_Coupling_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation dpvcs This compound (R-Si-Cl) silanol Diphenylvinylsilanol (R-Si-OH) dpvcs->silanol + H₂O - HCl water H₂O silanol2 Diphenylvinylsilanol (R-Si-OH) substrate Substrate-OH bonded Covalent Bond (Substrate-O-Si-R) silanol2->bonded + Substrate-OH - H₂O

Caption: Hydrolysis and condensation of this compound on a hydroxylated surface.

The Organic Interface: The Role of Vinyl and Phenyl Groups

The organic-facing end of the this compound molecule, with its vinyl and phenyl groups, dictates its interaction with the polymer matrix.

  • Vinyl Group: The vinyl group is capable of participating in free-radical polymerization reactions. This allows this compound to be co-polymerized with vinyl monomers such as styrene, acrylates, and vinyl esters, leading to a covalent linkage between the coupling agent and the polymer matrix.

  • Phenyl Groups: The two phenyl groups are bulky and hydrophobic. They contribute to improved compatibility with aromatic polymers like polystyrene and phenolics. Furthermore, their rigidity can enhance the thermal stability of the interfacial region.

Applications and Experimental Protocols

The unique properties of this compound lend themselves to a variety of applications where a strong, stable, and hydrophobic interface is required.

Surface Modification of Glass and Silica

This compound can be used to render hydrophilic glass and silica surfaces hydrophobic and to introduce vinyl functionality for subsequent reactions.

Protocol for Surface Modification of Glass Slides:

This protocol is adapted from general procedures for silanizing glass surfaces.[5][8]

  • Cleaning:

    • Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and then with ethanol.

    • Dry the slides in an oven at 110 °C for at least 1 hour and cool in a desiccator.

  • Silanization:

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a glove box or under a dry nitrogen atmosphere.

    • Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.

    • Remove the slides from the solution and rinse with anhydrous toluene to remove any excess silane.

  • Curing:

    • Cure the coated slides in an oven at 110 °C for 30-60 minutes to promote the formation of covalent bonds with the surface.

    • Cool the slides to room temperature. The surface should now be hydrophobic.

Characterization:

  • Contact Angle Measurement: The success of the hydrophobic modification can be quantified by measuring the water contact angle on the treated surface. A significant increase in the contact angle from the clean glass surface is expected.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon, carbon, and the absence of chlorine on the surface, providing elemental evidence of the silane coating.[9]

Enhancing Adhesion in Polymer Composites

This compound can be used as a coupling agent to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and a polymer matrix, leading to enhanced mechanical properties.[10][11][12]

Protocol for Incorporating this compound in a Polymer Composite:

  • Filler Treatment:

    • The inorganic filler can be pre-treated with this compound using a solution-based method similar to the glass slide protocol, or by a dry-blending process.

    • For a solution method, disperse the filler in a solution of the silane in an appropriate solvent, followed by solvent removal and curing.

  • Compounding:

    • Alternatively, the this compound can be added directly to the polymer matrix during compounding (e.g., in a melt blender or extruder). The silane will migrate to the filler-polymer interface.

  • Processing:

    • The compounded material can then be processed into the desired form (e.g., by injection molding, compression molding).

Performance Evaluation:

  • Mechanical Testing: The effectiveness of the coupling agent can be quantified by comparing the mechanical properties (e.g., tensile strength, flexural modulus, impact strength) of the composite with and without the silane. A significant improvement in these properties is indicative of enhanced interfacial adhesion.[11]

Stationary Phase Modification in Chromatography

The diphenylvinyl group can be used to create a unique stationary phase for reversed-phase high-performance liquid chromatography (HPLC). The phenyl groups provide π-π interaction capabilities, while the vinyl group can be further functionalized.

Conceptual Approach for Stationary Phase Preparation:

  • Silica Functionalization: High-purity silica gel is reacted with this compound in a suitable solvent (e.g., toluene) under reflux to covalently bond the diphenylvinylsilyl groups to the silica surface.[13][14]

  • End-capping: Residual silanol groups on the silica surface are often "end-capped" with a smaller, less reactive silane (e.g., trimethylchlorosilane) to minimize undesirable interactions with analytes.

  • Column Packing: The modified silica is then packed into an HPLC column.

Expected Performance Characteristics:

The resulting stationary phase would be expected to exhibit unique selectivity for aromatic and unsaturated compounds due to the π-π interactions with the phenyl groups. The hydrophobic nature of the diphenyl groups will also contribute to reversed-phase retention.

Emerging Applications in Drug Development

While specific examples are still emerging, the principles of surface modification with this compound can be extended to applications in drug development.

  • Functionalization of Nanoparticles: Inorganic nanoparticles (e.g., silica, titania) used in drug delivery can be surface-modified with this compound. The hydrophobic surface could be used to encapsulate hydrophobic drugs, and the vinyl groups could be used for further conjugation of targeting ligands or polyethylene glycol (PEG) to improve circulation time.[15][16]

  • Biosensor Development: The surface of a biosensor substrate (e.g., a silicon wafer or glass slide) can be functionalized with this compound. The vinyl groups can then be used as anchor points for the immobilization of biorecognition elements such as antibodies or DNA probes.

Comparative Analysis with Other Silane Coupling Agents

The choice of silane coupling agent is critical and depends on the specific application.

  • Compared to Alkylsilanes: this compound provides greater thermal stability and the potential for π-π interactions due to the phenyl groups, which is absent in simple alkylsilanes.

  • Compared to other Vinylsilanes (e.g., Vinyltrimethoxysilane): The presence of the diphenyl groups in DPVCS increases its hydrophobicity and steric bulk, which can influence the packing density and reactivity of the resulting surface layer. The chlorosilane is also more reactive than an alkoxysilane.

  • Compared to Aminosilanes: Aminosilanes are often used for their ability to interact with a wide range of polymers through hydrogen bonding and their reactivity with epoxies and isocyanates. This compound, with its vinyl group, is more suited for co-polymerization with vinyl monomers.

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions.

  • It reacts with moisture to produce hydrochloric acid, which is corrosive. Therefore, it should be handled in a dry, inert atmosphere.

  • It is corrosive to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

  • Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile silane coupling agent that offers a unique combination of reactivity, hydrophobicity, and thermal stability. Its ability to form robust interfaces between inorganic and organic materials makes it a valuable tool in the development of high-performance composites, specialized coatings, and advanced chromatographic materials. As the demand for sophisticated materials in fields ranging from electronics to medicine continues to grow, the strategic application of specialized coupling agents like this compound will undoubtedly play an increasingly important role in enabling new technologies. This guide has provided the foundational knowledge and practical protocols to empower researchers and developers to explore and exploit the full potential of this remarkable molecule.

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The Cornerstone of Modern Materials: An In-depth Technical Guide to Organosilicon Compounds and Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, represent a pivotal class of molecules that bridge the worlds of inorganic and organic chemistry.[1][2][3] Their unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity, have established them as indispensable components in a vast array of applications, from advanced materials and electronics to pharmaceuticals and consumer products.[1][4][5][6] This technical guide provides a comprehensive exploration of the fundamental principles of organosilicon chemistry, with a primary focus on the major synthetic pathways employed for their preparation. We will delve into the mechanistic intricacies and practical considerations of key industrial and laboratory-scale syntheses, including the Direct Process, hydrosilylation, and routes involving organometallic reagents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the synthesis of these versatile compounds.

Introduction: The Unique Nature of the Silicon-Carbon Bond

The distinct characteristics of organosilicon compounds stem from the fundamental nature of the silicon-carbon (Si-C) bond. Compared to the carbon-carbon bond, the Si-C bond is longer, weaker, and more polarized, with carbon being more electronegative than silicon.[2] This inherent polarity, coupled with silicon's ability to utilize its d-orbitals, imparts a unique reactivity profile and set of physical properties to these molecules.[7][8]

Key properties that distinguish organosilicon compounds include:

  • Thermal Stability: The high strength of the silicon-oxygen (Si-O) bond, often formed during polymerization or hydrolysis, contributes to the exceptional thermal stability of materials like silicones.[1]

  • Chemical Inertness: Many organosilicon compounds exhibit remarkable resistance to chemical attack, making them suitable for use in harsh environments.[1]

  • Flexibility: The rotational freedom around the Si-O backbone in polysiloxanes results in materials with low glass transition temperatures and high flexibility.[1][9]

  • Hydrophobicity: The organic side chains attached to the silicon atom create a water-repellent surface, a property widely exploited in sealants and coatings.[2]

These properties have driven the widespread adoption of organosilicon compounds in numerous industries, including aerospace, automotive, construction, electronics, and medicine.[4][10]

Classification of Organosilicon Compounds

Organosilicon compounds can be broadly classified based on their structure and the nature of the groups attached to the silicon atom. A simplified classification is presented below.[1]

G Organosilicon_Compounds Organosilicon Compounds Monomers Monomeric Organosilanes (R_nSiX_{4-n}) Organosilicon_Compounds->Monomers Oligomers_Polymers Oligomeric & Polymeric Organosiloxanes (Silicones) Organosilicon_Compounds->Oligomers_Polymers Other Other Organosilicon Structures Organosilicon_Compounds->Other Silanes Silanes (Si-H) Monomers->Silanes Halosilanes Halosilanes (Si-X) Monomers->Halosilanes Alkoxysilanes Alkoxysilanes (Si-OR) Monomers->Alkoxysilanes Silanols Silanols (Si-OH) Monomers->Silanols Linear Linear Polysiloxanes Oligomers_Polymers->Linear Cyclic Cyclic Polysiloxanes (Cyclomethicones) Oligomers_Polymers->Cyclic Crosslinked Cross-linked Resins Oligomers_Polymers->Crosslinked Silsesquioxanes Silsesquioxanes (RSiO_{1.5})_n Other->Silsesquioxanes Polysilanes Polysilanes (Si-Si)_n Other->Polysilanes Polycarbosilanes Polycarbosilanes (Si-C)_n Other->Polycarbosilanes G cluster_reactants Reactants cluster_process Process Conditions cluster_products Products Si Silicon (Si) M2 Dimethyldichlorosilane ((CH₃)₂SiCl₂) - Major Si->M2 MeCl Methyl Chloride (CH₃Cl) MeCl->M2 Catalyst Copper Catalyst (Cu) Catalyst->M2 Temperature High Temperature (250-350 °C) Temperature->M2 M1 Methyltrichlorosilane (CH₃SiCl₃) M3 Trimethylchlorosilane ((CH₃)₃SiCl) Other Other Products

Caption: The Müller-Rochow Direct Process.

Experimental Protocol: Conceptual Laboratory-Scale Müller-Rochow Synthesis

  • Catalyst Preparation: A contact mass is prepared by mixing finely powdered silicon with a copper catalyst (e.g., copper(I) chloride) and promoters (e.g., zinc, tin).

  • Reaction Setup: The contact mass is loaded into a fluidized-bed or fixed-bed reactor.

  • Reaction Execution: A stream of methyl chloride gas is passed through the reactor, which is heated to approximately 250-350°C.

  • Product Collection: The gaseous product stream, containing a mixture of methylchlorosilanes, is passed through a series of condensers to liquefy the products.

  • Purification: The crude mixture of silanes is separated by fractional distillation to isolate the desired products, primarily dimethyldichlorosilane.

The precise control of reaction temperature and catalyst composition is crucial for maximizing the yield of the desired dimethyldichlorosilane. [11]

Hydrosilylation

Hydrosilylation, also known as hydrosilation, is a versatile and widely used reaction for the formation of silicon-carbon bonds. [12][13]It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. [13][14]This reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. [13][15] The reaction generally proceeds with high atom economy and often exhibits high regio- and stereoselectivity. For terminal alkenes, the addition is typically anti-Markovnikov, with the silicon atom attaching to the terminal carbon. [13] The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. [13][15]This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent metal catalyst.

  • Alkene Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond.

  • Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the alkylsilane product and regenerate the active catalyst. [12][15]

G Catalyst [Pt] Catalyst Step1 1. Oxidative Addition (R₃SiH) Catalyst->Step1 + R₃SiH Complex1 H-[Pt]-SiR₃ Step1->Complex1 Step2 2. Alkene Coordination (R'CH=CH₂) Complex1->Step2 + R'CH=CH₂ Complex2 (R'CH=CH₂)  | H-[Pt]-SiR₃ Step2->Complex2 Step3 3. Migratory Insertion Complex2->Step3 Complex3 (R'CH₂CH₂)-[Pt]-SiR₃ Step3->Complex3 Step4 4. Reductive Elimination Complex3->Step4 Step4->Catalyst Regeneration Product Product (R'CH₂CH₂SiR₃) Step4->Product

Caption: The Chalk-Harrod Mechanism for Hydrosilylation.

Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation

  • Reactant Preparation: The alkene and hydrosilane are dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Catalyst Addition: A catalytic amount of a platinum catalyst (e.g., a solution of Karstedt's catalyst) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is typically monitored by techniques such as NMR or GC to track the consumption of the starting materials and the formation of the product. The reaction may be exothermic and require cooling.

  • Workup and Purification: Upon completion, the reaction mixture may be treated to remove the catalyst (e.g., by passing through a short column of silica gel or activated carbon). The solvent is then removed under reduced pressure, and the product is purified by distillation or chromatography.

Table 1: Comparison of Common Hydrosilylation Catalysts

CatalystFormulaAdvantagesDisadvantages
Speier's CatalystH₂PtCl₆Readily available, effective for a wide range of substratesCan induce side reactions, requires an induction period
Karstedt's CatalystPt₂(dvtms)₃Highly active, soluble in organic solvents, low colorAir and moisture sensitive
Wilkinson's CatalystRhCl(PPh₃)₃Good for specific applications, can exhibit different selectivityGenerally less active than platinum catalysts
Synthesis via Organometallic Reagents

The reaction of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), with silicon halides or alkoxides is a fundamental and versatile method for forming silicon-carbon bonds in the laboratory. [16][17]This approach offers a high degree of control over the number and type of organic groups introduced onto the silicon atom.

The general reaction can be represented as:

n RM + SiX₄ → RₙSiX₄₋ₙ + n MX

where M is MgX or Li, and X is a halide or an alkoxy group.

The stoichiometry of the reaction can be controlled to produce mono-, di-, tri-, or tetra-substituted organosilanes. [16] Experimental Protocol: Synthesis of an Organosilane using a Grignard Reagent

  • Grignard Reagent Formation: The Grignard reagent is prepared by reacting an organic halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere.

  • Reaction with Silicon Halide: The silicon halide (e.g., silicon tetrachloride, dimethyldichlorosilane), dissolved in an anhydrous solvent, is slowly added to the prepared Grignard reagent at a controlled temperature (often cooled in an ice bath).

  • Quenching and Workup: After the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography.

G Start Start Prep_Grignard Prepare Grignard Reagent (R-MgX) Start->Prep_Grignard Prep_Silane Prepare Silicon Halide Solution (SiCl₄ in Ether) Start->Prep_Silane Reaction Slowly Add Silane to Grignard (Controlled Temperature) Prep_Grignard->Reaction Prep_Silane->Reaction Quench Quench Reaction (e.g., aq. NH₄Cl) Reaction->Quench Extract Separate & Extract Organic Layer Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Remove Solvent & Purify (Distillation/Chromatography) Dry->Purify End Final Organosilane Product Purify->End

Caption: Workflow for Organosilane Synthesis via Grignard Reagent.

Organolithium reagents are generally more reactive than Grignard reagents and can be used for the synthesis of sterically hindered organosilanes or when Grignard reagents are not effective. [18][19]The experimental procedure is similar, but often requires lower reaction temperatures due to the higher reactivity of organolithium compounds.

Synthesis of Siloxanes

Siloxanes, which contain the Si-O-Si linkage, are the building blocks of silicone polymers. [9]They are most commonly synthesized by the hydrolysis of organochlorosilanes. [9]The initial hydrolysis produces silanols (R₃SiOH), which are often unstable and readily condense to form siloxanes. [9][20] The reaction pathway can be summarized as:

  • Hydrolysis: RₙSiCl₄₋ₙ + (4-n) H₂O → RₙSi(OH)₄₋ₙ + (4-n) HCl

  • Condensation: 2 RₙSi(OH)₄₋ₙ → [RₙSi(OH)₃₋ₙ]₂O + H₂O

By controlling the functionality of the starting chlorosilane (i.e., the number of chlorine atoms), the structure of the resulting polysiloxane can be tailored to be linear, cyclic, or a cross-linked network.

Purification and Characterization

The purification of organosilicon compounds typically involves standard organic chemistry techniques such as distillation, crystallization, and chromatography. Due to the non-polar nature of many organosilanes, normal-phase silica gel chromatography is often effective.

Characterization of these compounds relies on a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for determining the structure and purity of organosilicon compounds. ²⁹Si NMR, in particular, provides direct information about the silicon environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as the Si-H, Si-O-Si, and Si-C bonds.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.

  • Gas Chromatography (GC): For volatile organosilicon compounds, GC is a powerful tool for assessing purity and separating mixtures.

Conclusion

The synthesis of organosilicon compounds is a rich and diverse field of chemistry that has enabled the development of a vast array of materials with unique and valuable properties. The industrial-scale Müller-Rochow process and the versatile hydrosilylation reaction are central to the production of the silicones and organosilanes that are ubiquitous in modern technology. For laboratory-scale synthesis and the preparation of functionalized organosilanes, reactions involving organometallic reagents remain indispensable. A thorough understanding of these synthetic methodologies, their underlying mechanisms, and the practical aspects of their execution is essential for researchers and professionals seeking to innovate and apply these remarkable compounds in drug development and materials science.

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Methodological & Application

Application Note: Diphenylvinylchlorosilane (DPVCS) Derivatization for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Analytical Challenges with Silylation

In the realm of gas chromatography-mass spectrometry (GC-MS), the analysis of polar and non-volatile compounds presents a significant hurdle. Molecules containing active hydrogen functional groups, such as alcohols, phenols, amines, and carboxylic acids, often exhibit poor chromatographic behavior, including peak tailing and low volatility, which complicates their separation and detection.[1][2][3] Derivatization is a chemical modification technique employed to convert these problematic analytes into more volatile and thermally stable derivatives, thereby enhancing their chromatographic performance and detection sensitivity.[2]

Silylation, the replacement of an active hydrogen with a silyl group, is one of the most prevalent derivatization techniques in GC-MS.[2] This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the analyte's volatility.[3] The resulting silyl derivatives are typically less polar and more amenable to GC separation.[2] This application note provides a detailed protocol for the use of Diphenylvinylchlorosilane (DPVCS) as a versatile derivatizing agent for the GC-MS analysis of a broad range of analytes.

The Unique Advantages of this compound (DPVCS)

This compound (C₁₄H₁₃ClSi) is a reactive organosilicon compound with a molecular weight of 244.79 g/mol .[4][5] Its utility as a derivatizing agent stems from the highly reactive chlorosilane moiety, which readily reacts with compounds containing active hydrogens.[6] The presence of both phenyl and vinyl groups on the silicon atom offers distinct advantages for GC-MS analysis:

  • Enhanced Mass Spectrometric Identification: The phenyl and vinyl groups provide characteristic fragmentation patterns in the mass spectrometer, leading to the formation of unique, high-mass ions. This facilitates unambiguous identification of the derivatized analytes, even in complex matrices.

  • Increased Retention Time: The introduction of the bulky diphenylvinylsilyl group significantly increases the molecular weight and alters the polarity of the analyte, leading to longer retention times on standard non-polar GC columns. This can be advantageous in shifting the analyte peaks away from the solvent front and other early-eluting, low-molecular-weight interferences.[7]

  • Improved Thermal Stability: The resulting silyl ethers, esters, and amines exhibit enhanced thermal stability, minimizing on-column degradation and improving analytical accuracy.

Reaction Mechanism: The Silylation Process

The derivatization reaction with DPVCS proceeds via a nucleophilic substitution at the silicon atom. The active hydrogen-containing functional group of the analyte (e.g., -OH, -NH₂, -COOH) acts as a nucleophile, attacking the electrophilic silicon atom of DPVCS. This results in the displacement of the chlorine atom as hydrochloric acid (HCl) and the formation of a stable silyl derivative.

Due to the production of corrosive HCl, an acid scavenger or a catalyst, such as a tertiary amine (e.g., pyridine, N-methylimidazole), is often included in the reaction mixture.[7][8] The base neutralizes the HCl byproduct, driving the reaction to completion and preventing potential degradation of the analytes or the GC column.

Experimental Protocol: DPVCS Derivatization

1. Materials and Reagents:

  • This compound (DPVCS), 97% or higher purity

  • Anhydrous Pyridine or N-methylimidazole (NMI)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile)

  • Analyte sample or standard

  • Internal Standard (if quantitative analysis is required)

  • GC-grade vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Safety Precautions: this compound is a moisture-sensitive and corrosive compound that reacts violently with water.[6][9][10] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be scrupulously dried before use.[3]

2. Step-by-Step Derivatization Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing the analyte(s) of interest into a clean, dry GC vial. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely prior to derivatization.

  • Solvent Addition: Add an appropriate volume of anhydrous solvent to the vial to dissolve the sample.

  • Reagent Addition:

    • Add the acid scavenger/catalyst (e.g., anhydrous pyridine or NMI) to the vial. A typical starting point is 50 µL.

    • Add the this compound (DPVCS) reagent. A 2 to 10-fold molar excess of the derivatizing agent to the analyte is recommended to ensure complete reaction. For a typical 1 mg/mL analyte solution, 50-100 µL of DPVCS is a good starting point.

  • Reaction Incubation: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the reaction mixture at 60-80°C for 30-60 minutes. Reaction time and temperature are critical parameters that may require optimization for specific analytes.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system. In some cases, it may be necessary to dilute the sample with an appropriate solvent prior to analysis.

Key Experimental Parameters

ParameterRecommended RangeRationale
DPVCS Concentration 2-10 molar excessEnsures the reaction goes to completion.
Catalyst (Pyridine/NMI) 1-2 molar equivalents to DPVCSNeutralizes HCl byproduct, driving the reaction forward.[7]
Reaction Temperature 60 - 80 °CIncreases reaction kinetics; higher temperatures may be needed for hindered functional groups.
Reaction Time 30 - 60 minutesSufficient time for most reactions; may need to be extended for less reactive analytes.
Solvent Anhydrous Toluene, DCM, ACNMust be inert to the reagents and dissolve the analyte.

Experimental Workflow Diagram

DPVCS_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample Dry Dry Sample (if aqueous) Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve Add_Catalyst Add Catalyst (Pyridine/NMI) Dissolve->Add_Catalyst Transfer to Vial Add_DPVCS Add DPVCS Reagent Add_Catalyst->Add_DPVCS Vortex Vortex Mix Add_DPVCS->Vortex Heat Incubate (60-80°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Sources

Application Note: Surface Modification of Silica with Diphenylvinylchlorosilane for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the surface modification of silica substrates using diphenylvinylchlorosilane. The protocol details a robust methodology for covalently grafting diphenylvinylsilyl groups onto silica surfaces, transforming the naturally hydrophilic substrate into a hydrophobic and reactive platform. This modification is critical for applications in high-performance liquid chromatography (HPLC), polymer composite materials, and as an intermediate for further surface functionalization. We delve into the underlying chemical mechanisms, provide a detailed, field-proven experimental protocol, outline essential characterization techniques for validation, and discuss potential applications for the resulting material. This guide is intended for researchers, scientists, and drug development professionals seeking to precisely engineer silica surface properties.

Introduction

Silica, in its various forms (nanoparticles, porous gels, wafers), is a cornerstone material in science and technology due to its high surface area, mechanical stability, and well-understood chemistry.[1] However, its native surface, rich in hydrophilic silanol (Si-OH) groups, often requires modification to meet the demands of advanced applications.[1][2] Surface modification via silanization is the most prevalent and effective strategy to tailor the interfacial properties of silica, enabling its use in otherwise incompatible environments.[2]

This compound (C₁₄H₁₃ClSi, CAS: 18419-53-9) is a powerful trifunctional silanizing agent.[3] Its unique structure offers three distinct advantages:

  • Reactive Moiety: The chlorosilyl group (-Si-Cl) readily reacts with surface silanols to form a highly stable, covalent Si-O-Si bond.[4]

  • Hydrophobic Character: The two phenyl groups impart significant hydrophobicity and steric bulk, which is crucial for applications like reversed-phase chromatography.

  • Functional Handle: The vinyl group (-CH=CH₂) serves as a versatile reactive site for subsequent chemical transformations, such as polymerization or "click" chemistry reactions, allowing for the attachment of a wide array of molecules.[5][6][7]

This application note provides the scientific rationale and a step-by-step protocol to achieve a consistent and high-quality modification of silica surfaces with this compound.

Mechanism of Silanization

The covalent attachment of this compound to a silica surface is a nucleophilic substitution reaction. The process hinges on the reactivity of the surface silanol groups and the electrophilic silicon atom of the chlorosilane.

The primary reaction is the condensation between a surface silanol group and the chlorosilane.[4] This reaction forms a stable siloxane bond linking the organic moiety to the silica surface and releases hydrochloric acid (HCl) as a byproduct.

Reaction: ≡Si-OH (surface) + Cl-Si(Vinyl)(Ph)₂ → ≡Si-O-Si(Vinyl)(Ph)₂ + HCl[4]

To drive this reaction to completion, an acid scavenger, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct.

Critical Consideration: The Role of Water While surface silanols are essential, the presence of excess water (physisorbed or in the solvent) is detrimental. This compound reacts rapidly with water, leading to two competing and undesirable side reactions:

  • Hydrolysis: The chlorosilane hydrolyzes to the corresponding silanol: Cl-Si(Vinyl)(Ph)₂ + H₂O → HO-Si(Vinyl)(Ph)₂ + HCl.

  • Self-Condensation: The hydrolyzed silanols can react with each other, forming polysiloxane oligomers in solution or on the surface, leading to uncontrolled, thick, and poorly defined layers instead of a uniform monolayer.[8]

Therefore, rigorous drying of the silica substrate and the use of anhydrous solvents under an inert atmosphere are paramount for achieving a reproducible, high-quality monolayer modification.

G silica Silica Surface (≡Si-OH) mod_silica Modified Silica (≡Si-O-Si(Vinyl)(Ph)₂) silica->mod_silica Covalent Bonding silane Diphenylvinyl- chlorosilane (Cl-Si(Vinyl)(Ph)₂) silane->mod_silica hcl HCl silane->hcl H⁺ + Cl⁻

Caption: Reaction scheme for silica surface modification.

Experimental Protocol

Materials and Equipment
Reagent / Material Grade Purpose Supplier Example
Silica Gel (e.g., 60 Å, 230-400 mesh)Chromatography GradeSubstrateMilliporeSigma
This compound≥97%Modifying AgentGelest, Inc.
TolueneAnhydrous, ≥99.8%Reaction SolventAcros Organics
Pyridine or TriethylamineAnhydrous, ≥99.8%HCl ScavengerAlfa Aesar
MethanolACS GradeWashing SolventFisher Scientific
Dichloromethane (DCM)ACS GradeWashing SolventVWR
Hydrochloric Acid (HCl)37%Pre-treatmentJ.T. Baker
Deionized WaterType I, 18.2 MΩ·cmRinsingIn-house
Nitrogen or Argon GasHigh PurityInert AtmosphereAirgas

Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer/hotplate, Schlenk line or glovebox, Büchner funnel and filtration apparatus, vacuum oven.

Safety Precautions
  • This compound: Corrosive and reacts with moisture to produce HCl gas.[3] Handle exclusively in a fume hood under an inert atmosphere. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Anhydrous Solvents: Toluene is flammable and toxic. Handle in a fume hood away from ignition sources.

  • Acid/Base: Handle concentrated HCl and pyridine/triethylamine with care in a fume hood.

Protocol Workflow

G A Step 1: Silica Pre-treatment (Activation) B Step 2: Silanization Reaction (Anhydrous) A->B Dried Silica C Step 3: Purification (Washing) B->C Crude Product D Step 4: Drying & Storage C->D Purified Product E Step 5: Characterization D->E Final Material

Caption: Overall experimental workflow for silica modification.

Step-by-Step Methodology

Step 1: Pre-treatment and Activation of Silica Causality: This step removes organic and metallic impurities and ensures the silica surface is fully hydroxylated (covered in Si-OH groups) for maximum reactivity.

  • Weigh 10.0 g of silica gel into a round-bottom flask.

  • Add 100 mL of 3 M HCl. Stir the slurry for 2 hours at 60 °C.

  • Allow the silica to settle, decant the acid, and wash repeatedly with deionized water until the pH of the washings is neutral (pH ~7).

  • Filter the silica and dry it in an oven at 150 °C for 12-18 hours.

  • Immediately transfer the hot, dried silica to the reaction vessel or a desiccator to prevent re-adsorption of atmospheric moisture.

Step 2: Silanization Reaction Causality: This is the core step where the covalent bond is formed under controlled, anhydrous conditions to promote monolayer formation and prevent polymerization.

  • Place the 10.0 g of dried silica into a 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

  • Dry the entire apparatus under vacuum while gently heating with a heat gun, then backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Add 100 mL of anhydrous toluene via cannula or syringe. Stir to create a uniform suspension.

  • In a separate, dry flask under nitrogen, prepare a solution of 1.5 equivalents of this compound and 2.0 equivalents of anhydrous pyridine relative to the estimated surface silanols (typically ~4-5 groups/nm²). For typical silica, this corresponds to approximately 2.0-3.0 g of the silane.

  • Slowly add the silane/pyridine solution to the stirring silica suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. A white precipitate of pyridine hydrochloride may form.

Step 3: Post-Reaction Purification Causality: This crucial sequence of washes removes unreacted silane, the HCl scavenger, and its salt, ensuring that only the covalently bound modifier remains on the surface.

  • Cool the reaction mixture to room temperature.

  • Filter the modified silica using a Büchner funnel.

  • Wash the silica cake sequentially with:

    • Toluene (3 x 50 mL) - to remove unreacted silane.

    • Dichloromethane (3 x 50 mL) - to remove residual organics.

    • Methanol (3 x 50 mL) - to wash away any remaining salts and polar impurities.

  • Perform a final rinse with dichloromethane to aid in drying.

Step 4: Drying and Storage

  • Transfer the washed silica to a clean flask or dish.

  • Dry under high vacuum at 60-80 °C for 12 hours or until a constant weight is achieved.

  • Store the final product in a tightly sealed container in a desiccator to protect it from moisture.

Characterization and Validation

Validating the success of the surface modification is a critical final step. A combination of techniques should be used to confirm the presence of the desired functional groups and assess the quality of the coating.

Technique Purpose Expected Outcome / Observation
FT-IR Spectroscopy Qualitative confirmation of functional groups.[2]- Appearance of aromatic C-H stretching (~3050-3100 cm⁻¹), C=C stretching (~1590 cm⁻¹), and Si-Ph peaks.[1]- Appearance of vinyl C-H peaks.- Significant reduction in the intensity of the broad silanol (Si-OH) peak at ~3400 cm⁻¹ and the isolated Si-OH peak at ~3745 cm⁻¹.
Thermogravimetric Analysis (TGA) Quantify the organic loading (grafting density).A distinct weight loss step between 200-600 °C corresponding to the decomposition of the grafted diphenylvinylsilyl groups. The percentage weight loss can be used to calculate surface coverage.
Elemental Analysis (C, H) Quantify organic loading.Detection of carbon and hydrogen content, which should be negligible for unmodified silica. The C/H ratio can be compared to the theoretical value for the diphenylvinylsilyl group.
Contact Angle Measurement Assess surface energy/wettability.[9]The surface will transform from hydrophilic (contact angle < 20°) to highly hydrophobic (contact angle > 100°), indicating successful modification.
Solid-State NMR (¹³C, ²⁹Si) Provide detailed structural information.[9][10]¹³C NMR will show peaks corresponding to the phenyl and vinyl carbons. ²⁹Si NMR can distinguish between different silicon environments (geminal silanols, surface siloxanes, and the new T-type silicon of the grafted silane).

Applications and Further Functionalization

The resulting diphenylvinyl-modified silica is not just an end product but a versatile platform material.

  • High-Performance Liquid Chromatography (HPLC): The hydrophobic phenyl groups make this material an excellent stationary phase for reversed-phase chromatography, capable of separating nonpolar to moderately polar analytes.[11]

  • Polymer Composites: The vinyl group can be copolymerized with monomers like styrene or acrylates. This covalently links the silica filler to the polymer matrix, dramatically improving mechanical properties such as tensile strength and thermal stability.[6][7]

  • Platform for Further Chemistry: The vinyl group is a gateway to a host of subsequent reactions. For example, it can undergo hydroboration-oxidation to yield a terminal alcohol or participate in thiol-ene "click" reactions to attach thiol-containing biomolecules, sensors, or catalysts.[5]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Grafting Density (from TGA/EA) - Incomplete activation of silica (low Si-OH density).- Insufficient reaction time or temperature.- Presence of moisture in reagents or on glassware.- Ensure thorough acid washing and drying of silica.- Increase reaction time or use reflux conditions.- Use freshly opened anhydrous solvents; dry glassware rigorously under vacuum/heat.
Particle Aggregation - Polymerization of silane due to excess water.- Inefficient stirring during reaction.- Strictly adhere to anhydrous conditions.- Ensure vigorous and continuous stirring throughout the reaction.
Inconsistent Results - Variable moisture content.- Inconsistent pre-treatment of silica.- Standardize all procedures, especially drying steps.- Use a consistent source and batch of silica for comparative studies.

Conclusion

The protocol described herein provides a reliable method for the surface modification of silica with this compound. By carefully controlling reaction conditions, particularly the exclusion of water, a hydrophobic and reactive surface can be consistently generated. The successful grafting, confirmed by a suite of characterization techniques, yields a high-value material suitable for a range of applications, from analytical separations to advanced composite materials. The versatility of the terminal vinyl group further extends its utility as a platform for creating even more complex and functionalized surfaces.

References

  • Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. (n.d.). pubs.rsc.org.
  • Surface Characterization of Silica Modified with Aminosilane Compounds. (n.d.). academic.oup.com.
  • Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. (1993). The Journal of Physical Chemistry.
  • Silylation of the silica surface. (n.d.). research.tue.nl.
  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.).
  • Surface Characterization and Functionalization of MCM-41 Silicas via Silazane Silylation. (2005). The Journal of Physical Chemistry B.
  • Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. (1993). Semantic Scholar.
  • Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. (n.d.). PubMed Central.
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). PubMed Central.
  • Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. (2011). Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′-bismaleimide-4,4′-diphenylmethane. (2007).
  • This compound | 18419-53-9. (n.d.). ChemicalBook.
  • The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (n.d.). MDPI.
  • This compound | CAS#:18419-53-9. (n.d.). Chemsrc.com.
  • Sol-Gel Synthesis of Organically Modified Silica Particles as Efficient Palladium Catalyst Supports to Perform Hydrogen
  • Surface Modification of Fumed Silica by Dry Silanization for PP/POE-based Dielectric Nanocomposites. (n.d.). trepo.tuni.fi.
  • Synthesis of Vinyl Modified Silica as a High-Performance Liquid Chromatography Stationary Phase. (2020).

Sources

Synthesis of Vinyl-Functionalized Polysiloxanes with Diphenylvinylchlorosilane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Vinyl-Functionalized Polysiloxanes

Vinyl-functionalized polysiloxanes are a cornerstone of modern materials science, offering a unique combination of the flexibility and stability of a siloxane backbone with the reactive potential of terminal vinyl groups. This dual character makes them indispensable in a myriad of applications, from advanced biomedical devices and drug delivery systems to high-performance elastomers and coatings.[1][2] The vinyl termini serve as reactive handles for a variety of chemical transformations, most notably hydrosilylation, which allows for the precise and efficient crosslinking of the polymer chains to form stable, three-dimensional networks.[3]

The introduction of phenyl groups into the polysiloxane structure, as is the case when using diphenylvinylchlorosilane as a functionalizing agent, imparts several advantageous properties. These include enhanced thermal stability, improved refractive index, and altered solubility characteristics, further broadening the material's application scope. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of vinyl-functionalized polysiloxanes via the end-capping of silanol-terminated polydimethylsiloxane (PDMS) with this compound.

Reaction Mechanism: The Chemistry of End-Capping

The synthesis strategy hinges on a classic nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the oxygen atom of the terminal silanol (Si-OH) group of the PDMS chain attacks the electrophilic silicon atom of this compound. This results in the formation of a stable siloxane (Si-O-Si) bond and the elimination of hydrogen chloride (HCl) as a byproduct.

To drive the reaction to completion and to prevent the liberated HCl from catalyzing undesirable side reactions, such as the condensation of unreacted silanols, a tertiary amine base (e.g., triethylamine or pyridine) is typically added as an acid scavenger. The amine reacts with HCl to form a stable ammonium salt, which can be easily removed during the workup procedure.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PDMS Silanol-Terminated PDMS (HO-[Si(CH3)2O]n-H) Reaction Nucleophilic Attack & HCl Scavenging PDMS->Reaction DPVCS This compound (C6H5)2(CH2=CH)SiCl DPVCS->Reaction Amine Tertiary Amine (e.g., Triethylamine) (R3N) Amine->Reaction VFP Vinyl-Functionalized Polysiloxane Reaction->VFP Salt Ammonium Salt (R3NH+Cl-) Reaction->Salt

Caption: Reaction mechanism for the end-capping of silanol-terminated PDMS.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of diphenylvinyl-terminated polydimethylsiloxane.

Materials
MaterialPurity/GradeSupplier
Silanol-terminated Polydimethylsiloxane (PDMS)VariesVarious
This compound>95%Sigma-Aldrich
Anhydrous Toluene>99.8%Sigma-Aldrich
Triethylamine>99%Sigma-Aldrich
Anhydrous Magnesium Sulfate>97%Sigma-Aldrich
MethanolACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of the Reaction Setup:

    • A three-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

    • The entire apparatus is thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Mixture Preparation:

    • Silanol-terminated PDMS is dissolved in anhydrous toluene in the reaction flask. The amount of toluene should be sufficient to create a stirrable solution (typically a 10-20% w/v solution).

    • Triethylamine is added to the PDMS solution. A slight molar excess (approximately 1.1 to 1.2 equivalents relative to the this compound) is recommended to ensure complete scavenging of the HCl byproduct.

  • Addition of this compound:

    • This compound is dissolved in a small amount of anhydrous toluene in the dropping funnel.

    • The this compound solution is added dropwise to the stirred PDMS solution at room temperature over a period of 30-60 minutes. A slight molar excess of this compound (approximately 1.1 to 1.2 equivalents relative to the silanol end groups of the PDMS) is typically used to ensure complete end-capping.

  • Reaction:

    • After the addition is complete, the reaction mixture is gently heated to 50-60 °C and stirred for 4-6 hours under an inert atmosphere.

    • The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the broad Si-OH stretching band (around 3200-3400 cm⁻¹) and the appearance of characteristic peaks for the vinyl group.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride salt is removed by filtration.

    • The filtrate is transferred to a separatory funnel and washed sequentially with dilute aqueous HCl (to remove any remaining triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any residual acid), and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • For higher purity, the resulting viscous oil can be further purified by precipitation. The oil is dissolved in a minimal amount of a good solvent (e.g., toluene or dichloromethane) and then added dropwise to a large volume of a poor solvent (e.g., methanol or acetone) with vigorous stirring. The precipitated polymer is then collected and dried under vacuum to a constant weight.

Caption: Experimental workflow for the synthesis of vinyl-functionalized polysiloxane.

Characterization of the Final Product

The successful synthesis of the diphenylvinyl-terminated polysiloxane can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the disappearance of the broad O-H stretching band from the starting silanol-terminated PDMS and the appearance of characteristic peaks for the vinyl group (C=C stretch around 1600 cm⁻¹) and the phenyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of protons from the vinyl group (typically in the 5.5-6.5 ppm region) and the phenyl groups (around 7.0-8.0 ppm), in addition to the characteristic signals from the PDMS backbone (around 0 ppm).

    • ²⁹Si NMR spectroscopy can be used to confirm the formation of the new siloxane bonds at the chain ends.

  • Gel Permeation Chromatography (GPC): GPC analysis can be used to determine the molecular weight and molecular weight distribution of the final polymer.

Applications in Research and Drug Development

The synthesized diphenylvinyl-functionalized polysiloxanes are valuable materials for a range of applications in research and drug development:

  • Drug Delivery: These polymers can be crosslinked to form hydrogels or nanoparticles for the controlled release of therapeutic agents.[1] The biocompatibility and tunable properties of polysiloxanes make them attractive for this purpose.

  • Biomedical Devices: The elastomeric properties of crosslinked vinyl-functionalized polysiloxanes make them suitable for use in medical implants, catheters, and other biomedical devices.

  • 3D Printing: Vinyl-terminated polysiloxanes can be formulated into inks for 3D printing, enabling the fabrication of complex, patient-specific medical devices and tissue engineering scaffolds.[1]

  • Surface Modification: The reactive vinyl groups can be used to graft the polysiloxane onto surfaces, modifying their properties to enhance biocompatibility or reduce fouling.

Conclusion

The synthesis of vinyl-functionalized polysiloxanes using this compound provides a robust and versatile method for producing advanced materials with a wide array of applications. The end-capping reaction of silanol-terminated PDMS is a straightforward and efficient process that allows for the precise introduction of reactive vinyl and phenyl functionalities. By following the detailed protocol and characterization methods outlined in this application note, researchers can confidently synthesize and utilize these valuable polymers in their scientific endeavors.

References

  • Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innov
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (URL: [Link])

  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (URL: [Link])

  • WO2022046275A1 - Polydiorganosiloxane prepar
  • Silanol-Functional Silicones - Technical Library. (URL: [Link])

  • Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. (URL: [Link])

  • Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. (URL: [Link])

  • CN104231276A - Preparation method of vinyl-termin
  • Polysiloxanes in Theranostics and Drug Delivery: A Review. (URL: [Link])

  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (URL: [Link])

  • Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. (URL: [Link])

  • Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. (URL: [Link])

  • APPLICATION OF POLYDIMETHYLSILOXANE (PDMS) POLYMERS AS STRUCTURAL ADHESIVES, SEALANTS, AND HIGH-PERFORMANCE FUNCTIONAL COATINGS. (URL: [Link])

  • WO2019147425A1 - Method for end-capping a polysiloxane prepolymer. (URL: )
  • Polysiloxanes in Theranostics and Drug Delivery: A Review. (URL: [Link])

Sources

Application Notes and Protocols: Diphenylvinylchlorosilane as a Precursor for High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Diphenylvinylchlorosilane in the formulation of advanced silicone elastomers. Moving beyond its role as a simple intermediate, we explore its application as a strategic precursor for synthesizing custom vinyl-terminated polysiloxanes. The incorporation of diphenylvinylsiloxy groups imparts significant enhancements to the thermal stability and mechanical properties of the resulting elastomers, making them suitable for demanding applications in biomedical devices, high-performance electronics, and drug delivery systems. This document elucidates the underlying chemical principles, provides step-by-step synthesis and curing protocols, and details methods for the thorough characterization of the final cross-linked material.

Introduction: The Imperative of Advanced Cross-Linking in Silicone Elastomers

Silicone elastomers, predominantly based on polydimethylsiloxane (PDMS), are cornerstones in a multitude of advanced applications due to their inherent biocompatibility, chemical inertness, and tunable mechanical properties.[1] The transition from a viscous liquid prepolymer to a resilient, elastic solid is orchestrated through a process known as cross-linking. Among the various methods, platinum-catalyzed hydrosilylation stands out for its efficiency and the absence of byproducts.[2][3] This reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) group, forming a stable silicon-carbon (Si-C) linkage.[3]

The properties of the final elastomer are intrinsically linked to the architecture of the polymer network, which is dictated by the nature of the prepolymers and the cross-linking agent.[4] While standard formulations offer a broad range of properties, the quest for materials with superior performance—particularly enhanced thermal stability and tailored mechanical responses—necessitates the design of custom prepolymers. This is where this compound emerges as a critical tool for the discerning researcher.

The Strategic Role of this compound: A Precursor to Performance

This compound (C₁₄H₁₃ClSi) is a versatile organosilicon reagent.[1] While not typically employed as a direct cross-linking agent in standard formulations, its true value lies in its utility as a precursor for synthesizing bespoke vinyl-terminated silicone polymers. The highly reactive chlorosilane moiety allows for its facile reaction with silanol-terminated PDMS, effectively "capping" the polymer chains with diphenylvinylsiloxy groups.

The deliberate introduction of phenyl groups into the silicone backbone is a well-established strategy for enhancing material performance. Phenyl groups are bulky and rigid, and their presence along the polymer chain disrupts the crystallinity of PDMS, leading to improved low-temperature flexibility.[5] Concurrently, the aromatic nature of the phenyl rings enhances the thermal oxidative stability and the overall thermal decomposition temperature of the silicone rubber.[2] Studies have shown that silicone rubbers containing even moderate phenyl content exhibit significantly higher initial decomposition temperatures.[2] This makes elastomers derived from this compound precursors particularly suited for applications involving high temperatures or those requiring long-term stability.

Furthermore, the vinyl group provides the necessary reactive site for subsequent platinum-catalyzed cross-linking, allowing for the formation of a robust, three-dimensional elastomeric network. By synthesizing a custom prepolymer with terminal diphenylvinylsiloxy groups, researchers can precisely control the incorporation of these performance-enhancing moieties.

Synthesis and Formulation Protocols

This section provides detailed, step-by-step protocols for the synthesis of a custom diphenylvinylsiloxy-terminated PDMS prepolymer and its subsequent formulation into a high-performance silicone elastomer.

Protocol 1: Synthesis of Diphenylvinylsiloxy-Terminated Polydimethylsiloxane

This protocol details the end-capping of a silanol-terminated polydimethylsiloxane with this compound. The reaction is a nucleophilic substitution at the silicon atom, where the oxygen of the silanol group displaces the chlorine atom on the this compound, forming a stable siloxane bond and liberating hydrogen chloride (HCl) as a byproduct. A tertiary amine base, such as triethylamine, is used to scavenge the HCl.

Materials:

  • Silanol-terminated polydimethylsiloxane (specific viscosity/molecular weight to be chosen based on desired final properties)

  • This compound (97% purity or higher)

  • Anhydrous Toluene (or other suitable inert solvent)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve silanol-terminated PDMS in anhydrous toluene in a flask. prep2 Add triethylamine to the solution. prep1->prep2 prep3 Place flask under inert atmosphere (Ar or N2) and begin stirring. prep2->prep3 react2 Add the this compound solution dropwise to the PDMS solution. prep3->react2 react1 Dissolve this compound in anhydrous toluene in a dropping funnel. react1->react2 react3 Maintain temperature (e.g., room temp to 60°C) and stir for several hours (e.g., 4-12h). react2->react3 workup1 Cool the reaction mixture. react3->workup1 workup2 Filter to remove triethylamine hydrochloride salt. workup1->workup2 workup3 Wash the filtrate with deionized water to remove residual salts. workup2->workup3 workup4 Dry the organic phase over anhydrous sodium sulfate. workup3->workup4 workup5 Remove solvent under reduced pressure to yield the final polymer. workup4->workup5

Caption: Workflow for the synthesis of diphenylvinylsiloxy-terminated PDMS.

Step-by-Step Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve a known quantity of silanol-terminated PDMS in anhydrous toluene. The concentration should be sufficient to ensure efficient stirring.

  • Base Addition: Add a slight molar excess of triethylamine relative to the this compound to be added. This will neutralize the HCl byproduct as it is formed.

  • Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure throughout the reaction to prevent the ingress of atmospheric moisture, which can react with the chlorosilane.

  • Reagent Addition: Dissolve a stoichiometric amount of this compound in anhydrous toluene in the dropping funnel. Add this solution dropwise to the stirred PDMS solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 60°C) to drive the reaction to completion. The reaction progress can be monitored by techniques such as FT-IR (disappearance of the Si-OH peak).

  • Work-up: Upon completion, cool the mixture to room temperature. The triethylamine hydrochloride precipitate is removed by filtration. The filtrate is then washed several times with deionized water in a separatory funnel to remove any remaining salt. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the purified diphenylvinylsiloxy-terminated polydimethylsiloxane.

Protocol 2: Formulation and Curing of the High-Performance Silicone Elastomer

This protocol describes the cross-linking of the custom-synthesized prepolymer via a platinum-catalyzed hydrosilylation reaction.

Materials:

  • Synthesized Diphenylvinylsiloxy-terminated PDMS (from Protocol 1)

  • Hydride-functional cross-linker (e.g., polymethylhydrosiloxane or a copolymer thereof)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control cure time at room temperature)

  • Two-part mixer or planetary mixer

  • Vacuum oven or standard oven

Formulation Parameters:

The ratio of the vinyl-functional prepolymer to the hydride-functional cross-linker is critical. The molar ratio of Si-H groups to vinyl groups is a key parameter that influences the cross-link density and, consequently, the mechanical properties of the elastomer.

ComponentRoleTypical Concentration Range (by weight)
Diphenylvinylsiloxy-terminated PDMSBase Polymer85-95%
Hydride-functional Cross-linkerCross-linking Agent5-15%
Platinum CatalystCatalyst5-20 ppm
Inhibitor (e.g., 1-ethynylcyclohexanol)Cure retardant for pot-life extension0.01-0.1%

Curing Workflow:

cluster_mixing Component Mixing (Part A & B) cluster_formulation Final Formulation cluster_curing Curing mix1 Part A: Mix Diphenylvinylsiloxy-terminated PDMS and Platinum Catalyst. form1 Combine Part A and Part B in the desired ratio (e.g., 1:1 by weight). mix1->form1 mix2 Part B: Mix Diphenylvinylsiloxy-terminated PDMS, Hydride Cross-linker, and Inhibitor. mix2->form1 form2 Mix thoroughly until homogeneous. form1->form2 form3 Degas the mixture under vacuum to remove entrapped air bubbles. form2->form3 cure1 Pour the degassed mixture into a mold. form3->cure1 cure2 Cure at elevated temperature (e.g., 100-150°C) for a specified time. cure1->cure2 cure3 Optional: Post-cure at a higher temperature to ensure complete reaction and remove volatiles. cure2->cure3

Caption: Workflow for the formulation and curing of the silicone elastomer.

Step-by-Step Procedure:

  • Two-Part Formulation: It is standard practice to prepare a two-part system to prevent premature curing.

    • Part A: The diphenylvinylsiloxy-terminated PDMS is thoroughly mixed with the platinum catalyst.

    • Part B: A separate batch of the diphenylvinylsiloxy-terminated PDMS is mixed with the hydride-functional cross-linker and the optional inhibitor.

  • Mixing: The two parts are combined in a precise ratio (often 1:1 by weight) and mixed until the formulation is completely homogeneous.

  • Degassing: The mixture is placed in a vacuum chamber to remove any air bubbles introduced during mixing. This is crucial to avoid voids in the final cured elastomer.

  • Curing: The degassed mixture is poured into the desired mold and cured in an oven at a temperature typically ranging from 100°C to 150°C. The curing time will depend on the temperature, catalyst concentration, and the presence of an inhibitor.

  • Post-Curing (Optional but Recommended): A post-curing step at a slightly higher temperature (e.g., 150-175°C) for several hours can be beneficial to ensure the completion of the cross-linking reaction and to remove any volatile byproducts, thereby stabilizing the mechanical properties of the elastomer.[6]

Characterization of the Cured Elastomer

Thorough characterization is essential to validate the properties of the newly formulated elastomer. The following are key analytical techniques and protocols.

Protocol 3: Determination of Cross-linking Density by Swelling Experiments

The cross-linking density is a fundamental parameter that correlates with many of the elastomer's mechanical properties. It can be estimated using swelling experiments based on the Flory-Rehner theory.[5][7]

Procedure:

  • Sample Preparation: A small, precisely weighed sample of the cured elastomer is prepared.

  • Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene for PDMS-based elastomers) in a sealed container at a constant temperature.

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which is determined by periodically weighing the swollen sample until a constant weight is achieved.

  • Drying and Weighing: The swollen sample is removed, blotted dry, and weighed. It is then dried in a vacuum oven to a constant weight to obtain the dry weight of the polymer network.

  • Calculation: The volume fraction of the polymer in the swollen gel and the cross-linking density are calculated using the Flory-Rehner equation. A lower degree of swelling corresponds to a higher cross-linking density.[5]

Protocol 4: Mechanical Testing

Mechanical properties such as tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine (e.g., an Instron).

Procedure:

  • Sample Preparation: Dog-bone shaped specimens are cut from the cured elastomer sheets according to ASTM standards (e.g., ASTM D412).

  • Testing: The specimen is clamped into the grips of the testing machine and stretched at a constant rate until it fractures. The force and displacement are recorded throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the tensile strength (the maximum stress before failure), elongation at break (the percentage increase in length at failure), and Young's modulus (the slope of the initial linear portion of the curve) are calculated.

Protocol 5: Thermal Analysis

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the elastomer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the cured elastomer is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of thermal decomposition and the temperature at which significant weight loss occurs, indicating the upper service temperature of the material. The introduction of phenyl groups is expected to increase the thermal decomposition temperature.[8]

Conclusion

This compound is a powerful reagent for the synthesis of custom vinyl-functionalized silicone prepolymers. By serving as an end-capping agent for silanol-terminated PDMS, it allows for the strategic incorporation of diphenylvinylsiloxy groups, which significantly enhance the thermal stability and modify the mechanical properties of the resulting silicone elastomers. The protocols provided in this guide offer a robust framework for researchers to formulate and characterize these high-performance materials, paving the way for advancements in fields requiring elastomers with superior durability and resilience.

References

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024). MDPI. Retrieved from [Link]

  • A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. (2025). PubMed Central. Retrieved from [Link]

  • The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of phenyl-substituted siloxane rubbers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. (2024). ResearchGate. Retrieved from [Link]

  • Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions. (1980). OSTI.GOV. Retrieved from [Link]

  • Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging. (n.d.). RSC Publishing. Retrieved from [Link]

  • You Need to Know About Silicone Rubber. (n.d.). Cor Elastomers. Retrieved from [Link]

  • Cross Linking Agents. (n.d.). HOWREN SILICONES. Retrieved from [Link]

  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Living synthesis of silicone polymers controlled by humidity. (n.d.). McMaster Experts. Retrieved from [Link]

  • Silicones in Biomedical Applications. (n.d.). Gelest, Inc.. Retrieved from [Link]

  • Crosslinking of siloxane elastomers. (2025). ResearchGate. Retrieved from [Link]

  • Determination of the Crosslinking Density of a Silicone Elastomer. (2019). ACS Publications. Retrieved from [Link]

  • Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.. Retrieved from [Link]

  • Silane Crosslinking Agents. (n.d.). Nanjing SiSiB Silicones Co., Ltd.. Retrieved from [Link]

  • Why Crosslinking Agents Are Crucial in High-Performance Elastomers. (2025). Patsnap Eureka. Retrieved from [Link]

  • Silicone‐based biomaterials for biomedical applications: Antimicrobial strategies and 3D printing technologies. (2021). ResearchGate. Retrieved from [Link]

  • Polymers for Chemical Sensors Using Hydrosilylation Chemistry. (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Synthesis and characterization of novel polysiloxane-grafted fluoropolymers1. (n.d.). Shoichet Lab - University of Toronto. Retrieved from [Link]

  • How Is PDMS Synthesized? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. (2025). ResearchGate. Retrieved from [Link]

  • Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. (2022). NIH. Retrieved from [Link]

  • Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. (2023). MDPI. Retrieved from [Link]

  • #35 Physical / Chemical Crosslinking | Polymers Concepts, Properties, Uses & Sustainability. (2020). YouTube. Retrieved from [Link]

  • How Does PDMS Crosslinking Work? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

  • Schematic diagram of reaction between isocyanate and siloxane polyol... (n.d.). ResearchGate. Retrieved from [Link]

  • Silanol Terminated Polydimethylsiloxane. (n.d.). Qingdao Hengda Chemical New Material Co., Ltd.. Retrieved from [Link]

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Application Notes and Protocols for the Silylation of Alcohols with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diphenylvinylsilyl Ethers in Modern Synthesis

In the landscape of multistep organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving complex molecular architectures. Silyl ethers are a cornerstone of hydroxyl group protection, prized for their ease of formation, tunable stability, and mild removal conditions.[1][2][3] Among the diverse array of silylating agents, Diphenylvinylchlorosilane offers a unique combination of steric bulk and electronic properties, yielding diphenylvinylsilyl (DPVS) ethers. The presence of the vinyl group introduces a potential site for further functionalization, while the phenyl groups contribute to the stability of the protected alcohol, comparable to the well-regarded tert-butyldiphenylsilyl (TBDPS) group.[1][4]

This guide provides a comprehensive, in-depth protocol for the efficient silylation of alcohols using this compound. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for alcohol protection. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, address common challenges, and outline essential safety precautions.

Reaction Mechanism: An SN2-type Pathway at Silicon

The silylation of an alcohol with this compound proceeds via a well-established SN2-type mechanism at the silicon center.[5] The reaction is typically facilitated by a mild, non-nucleophilic base, such as imidazole or triethylamine.

The key steps are as follows:

  • Activation of the Silylating Agent (optional but common): In many protocols, particularly with hindered alcohols, a base like imidazole can react with the chlorosilane to form a more reactive silylimidazolium intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of the this compound.[3]

  • Transition State: A trigonal bipyramidal transition state is formed, with the incoming alcohol and the departing chloride ion occupying the apical positions.

  • Chloride Expulsion: The silicon-chlorine bond breaks, and the chloride ion is expelled as a leaving group.

  • Deprotonation: The base then deprotonates the resulting oxonium ion to yield the neutral silyl ether and the protonated base (e.g., imidazolium chloride).[3][5]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the silylation of an alcohol using this compound.

Silylation Workflow reagents Combine Alcohol, Solvent, and Base add_silane Add this compound (dropwise at 0 °C) reagents->add_silane reaction Warm to Room Temperature and Stir add_silane->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring quench Quench Reaction (e.g., with sat. aq. NH4Cl) monitoring->quench Upon Completion extraction Aqueous Workup and Extraction quench->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying purification Purification (Flash Chromatography) drying->purification characterization Characterize Product (NMR, MS, IR) purification->characterization

Caption: General workflow for the silylation of alcohols.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific alcohol substrate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Alcohol SubstrateAnhydrousN/AMust be free of water.
This compound≥97%Major Chemical SuppliersHighly reactive with moisture.[6]
Imidazole≥99%Major Chemical SuppliersRecrystallize if necessary.
Dichloromethane (DCM)AnhydrousMajor Chemical SuppliersUse a freshly opened bottle or distill.
Saturated aq. NH4ClReagentN/AFor quenching the reaction.
Sodium Sulfate (Na2SO4)AnhydrousMajor Chemical SuppliersFor drying the organic layer.
Silica Gel230-400 meshMajor Chemical SuppliersFor flash column chromatography.
Hexanes/Ethyl AcetateHPLC GradeMajor Chemical SuppliersFor chromatography elution.
Step-by-Step Procedure
  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

    • Add imidazole (2.0–2.5 equiv) to the solution and stir until it is fully dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Silylation Reaction:

    • Slowly add this compound (1.1–1.5 equiv) dropwise to the cooled, stirring solution via syringe. The formation of a white precipitate (imidazolium chloride) is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2–16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed. Hindered alcohols may require longer reaction times or gentle heating.[1]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[1][7]

    • A solvent system of hexanes and ethyl acetate is commonly used for elution. The polarity of the eluent will depend on the polarity of the silylated product.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure diphenylvinylsilyl ether.

Characterization

The successful formation of the diphenylvinylsilyl ether can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (1H, 13C, 29Si): Look for the characteristic signals of the diphenylvinylsilyl group, including the vinyl protons (typically in the 5.5-6.5 ppm region in 1H NMR) and the aromatic protons of the phenyl groups.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Observe the disappearance of the broad O-H stretch of the starting alcohol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent, steric hindrance, low temperature.Add more this compound and/or base. Increase reaction time or gently heat (e.g., to 40 °C). For very hindered alcohols, consider using a more reactive silylating agent like the corresponding silyl triflate.[1]
Low Yield Presence of moisture, premature quenching.Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under a strictly inert atmosphere.
Formation of Siloxane Byproducts Excess water in the reaction mixture.Rigorously dry all solvents and reagents. This compound is highly sensitive to hydrolysis.[6]
Difficult Purification Co-elution of product with unreacted silylating agent or silanol byproduct.Ensure the reaction is properly quenched to convert unreacted chlorosilane to the more polar silanol, which can be more easily separated by chromatography.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle this compound in a well-ventilated fume hood. It reacts rapidly with moisture, water, and protic solvents, releasing hydrogen chloride (HCl) gas.[6]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Deprotection of Diphenylvinylsilyl Ethers

The removal of the DPVS group can typically be achieved under conditions similar to those used for other silyl ethers, such as TBDPS ethers. The most common method involves the use of a fluoride ion source, which exploits the high strength of the silicon-fluorine bond.[5][8]

A standard deprotection protocol involves treating the silyl ether with tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[8] Acidic conditions can also be employed for deprotection, though the stability of the DPVS group towards acid is expected to be relatively high, similar to the TBDPS group.[1][9]

Conclusion

The protection of alcohols as their diphenylvinylsilyl ethers using this compound is a valuable and robust transformation in organic synthesis. The resulting silyl ethers exhibit significant stability, allowing for a wide range of subsequent chemical manipulations. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently and efficiently incorporate this protecting group strategy into their synthetic routes, leveraging the unique properties of the diphenylvinylsilyl moiety.

References

  • Wikipedia. Silyl ether. [Link]

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Organic Chemistry Portal. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. [Link]

  • Wikipedia. Silylation. [Link]

  • Gelest. General Silylation Procedures. [Link]

  • Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]

  • MDPI. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • ResearchGate. Synthesis of the chlorosilane 1a and alcohol protection. [Link]

  • Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

  • ResearchGate. How to removal of excess silyl ether reagent from reaction mixture? [Link]

  • ResearchGate. techniques for silylation. [Link]

  • ResearchGate. Catalytic dehydrogenative silylation of ethanol with phenylsilane. [Link]

  • Gelest. Silylation of Alcohols Employed in Templating Protocols. [Link]

  • Chemsrc. This compound | CAS#:18419-53-9. [Link]

  • University of Regensburg. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

  • National Institutes of Health. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • National Institutes of Health. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

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  • ResearchGate. ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products. [Link]

  • ResearchGate. Recent Advances in Diaryl Ether Synthesis. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Comptes Rendus de l'Académie des Sciences. Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

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Application Notes and Protocols for Diphenylvinylchlorosilane in the Creation of Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and practical applications of Diphenylvinylchlorosilane for creating robust and stable hydrophobic surfaces. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical mechanisms, offers detailed experimental protocols, and outlines essential characterization techniques to validate coating efficacy.

Foundational Principles: The Chemistry of Silanization

The creation of hydrophobic coatings using this compound is a process rooted in the principles of self-assembled monolayers (SAMs).[1] This technique leverages the reactivity of the chlorosilane group with hydroxylated surfaces, such as those found on glass, silicon wafers, and various metal oxides. The process can be dissected into two primary stages: hydrolysis and condensation.

Hydrolysis: In the presence of trace amounts of water, the chloro group on the silicon atom of this compound is hydrolyzed to form a reactive silanol group (-Si-OH). This reaction is a critical first step, as it activates the molecule for surface binding.[2][3]

Condensation: The newly formed silanol groups readily react with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Concurrently, adjacent silanol molecules can condense with each other, creating a cross-linked, polymeric network on the surface.[3][4] This dense, organized monolayer is what imparts the desired hydrophobic properties to the substrate.[1]

The Pivotal Role of Phenyl and Vinyl Moieties

The hydrophobicity of the resulting coating is primarily dictated by the diphenyl and vinyl groups of the molecule. The two phenyl groups are bulky, aromatic hydrocarbons that are inherently non-polar and water-repelling. They create a low-energy surface that minimizes contact with water molecules. The vinyl group (-CH=CH2) also contributes to the hydrophobicity and offers an additional functionality. This unsaturated bond can be used for further surface modification or polymerization, allowing for the creation of more complex and tailored surface functionalities.

Diagram of the Silanization Mechanism

G cluster_0 Hydrolysis in Solution cluster_1 Condensation on Substrate cluster_2 Cross-linking A This compound (C₆H₅)₂Si(CH=CH₂)Cl B Reactive Silanol (C₆H₅)₂Si(CH=CH₂)OH A->B Hydrolysis HCl HCl (byproduct) B->HCl C Hydroxylated Substrate (Substrate-OH) B->C E Adjacent Silanol B->E H2O Trace Water (H₂O) H2O->A D Hydrophobic Surface (Substrate-O-Si(C₆H₅)₂(CH=CH₂)) C->D Condensation H2O_byproduct H₂O (byproduct) D->H2O_byproduct F Polysiloxane Network E->F Condensation

Caption: The two-stage process of surface modification using this compound.

Experimental Protocols for Hydrophobic Surface Preparation

The following protocols provide a step-by-step guide for the preparation of hydrophobic coatings on common laboratory substrates. Two primary methods are detailed: solution-phase deposition and vapor-phase deposition.

Substrate Preparation: A Critical Prerequisite

The quality of the self-assembled monolayer is highly dependent on the cleanliness and hydroxylation of the substrate surface. A pristine, activated surface is essential for achieving a uniform and durable coating.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water

  • High-purity nitrogen or argon gas

  • UV-Ozone cleaner (optional)

Procedure:

  • Place the substrates in a glass container.

  • Carefully add the piranha solution to the container, ensuring the substrates are fully submerged.

  • Allow the substrates to react for 30-60 minutes at room temperature.

  • Carefully decant the piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Dry the substrates under a stream of high-purity nitrogen or argon.

  • For enhanced hydroxylation, the substrates can be further treated in a UV-Ozone cleaner for 15-20 minutes immediately before use.

Solution-Phase Deposition Protocol

This method is suitable for a wide range of substrates and allows for batch processing.

Materials:

  • Anhydrous toluene or hexane

  • This compound

  • Clean, dry glass or polypropylene containers with sealable lids

  • Sonicator

Procedure:

  • In a fume hood, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Place the cleaned and dried substrates into a clean, dry container.

  • Pour the silane solution into the container, ensuring the substrates are fully immersed.

  • Seal the container and, for optimal results, backfill with an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.

  • Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • After immersion, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.

  • Dry the coated substrates under a stream of high-purity nitrogen or argon.

  • To enhance the stability of the coating, the substrates can be cured in an oven at 110-120°C for 30-60 minutes.

Vapor-Phase Deposition Protocol

Vapor-phase deposition is ideal for coating complex geometries and can produce highly uniform monolayers.

Materials:

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Small vial or container for the silane

  • Schlenk line or vacuum pump

Procedure:

  • Place the cleaned and dried substrates inside the vacuum desiccator or deposition chamber.

  • In a fume hood, place a small, open vial containing a few drops of this compound into the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a pressure of <100 mTorr.

  • Isolate the desiccator from the vacuum source and allow the silanization to proceed for 12-48 hours at room temperature. The low pressure facilitates the sublimation of the silane and its uniform deposition onto the substrate surfaces.

  • After the deposition period, vent the desiccator with an inert gas.

  • Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any excess, non-covalently bonded silane.

  • Dry the substrates under a stream of high-purity nitrogen or argon.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the coating.

Characterization of this compound Coatings

Thorough characterization is essential to confirm the successful formation of a hydrophobic coating and to assess its quality and performance.

Contact Angle Goniometry

This is the primary and most direct method for quantifying the hydrophobicity of a surface.[5] A droplet of water is placed on the coated surface, and the angle it forms with the surface is measured.

Surface Condition Expected Water Contact Angle (θ)
Uncoated, Cleaned Glass/Silicon< 20° (Hydrophilic)
This compound Coated> 90° (Hydrophobic)

Note: The exact contact angle will depend on the quality of the monolayer, the substrate, and the deposition method.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the material.[6][7][8] For a successfully coated substrate, the XPS spectrum should show the presence of Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). The high-resolution C 1s spectrum can be deconvoluted to identify the contributions from the phenyl and vinyl groups.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[9] It can be used to assess the uniformity and smoothness of the deposited monolayer. A well-formed SAM should result in a smooth surface with a low root-mean-square (RMS) roughness. The presence of large aggregates or pinholes would indicate a suboptimal coating process.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing cluster_3 Characterization A Substrate Selection (e.g., Glass, Silicon) B Surface Cleaning & Hydroxylation (Piranha or UV-Ozone) A->B C Solution-Phase Deposition B->C D Vapor-Phase Deposition B->D E Solvent Rinse (Toluene/Hexane) C->E D->E F Drying (N₂ or Ar stream) E->F G Curing (110-120°C) F->G H Contact Angle Goniometry G->H I XPS Analysis G->I J AFM Imaging G->J

Caption: A generalized workflow for creating and validating hydrophobic coatings.

Troubleshooting and Expert Insights

  • Low Contact Angle: This is often indicative of an incomplete or poorly formed monolayer. The primary culprits are usually inadequate substrate cleaning or the use of non-anhydrous solvents, which can lead to premature hydrolysis and polymerization of the silane in solution rather than on the surface.

  • Hazy or Uneven Coating: This can result from the silane concentration being too high, leading to the formation of multilayers and aggregates. Reducing the concentration and ensuring a clean, dry environment during deposition can mitigate this issue.

  • Poor Durability: Insufficient curing time or temperature can result in a less cross-linked and less stable coating. Ensure that the post-deposition curing step is performed as recommended.

Conclusion

This compound is a versatile and effective reagent for the creation of hydrophobic surfaces. By carefully controlling the reaction conditions, from substrate preparation to the deposition and curing processes, it is possible to generate robust and highly water-repellent self-assembled monolayers. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to successfully implement this surface modification strategy in their respective fields.

References

  • Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research, 4(1), 258-265.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Yuan, Y., & Lee, T. R. (2013). Contact angle and wetting properties. In Surface science techniques (pp. 3-34). Springer, Berlin, Heidelberg.
  • Zhang, F., et al. (2021). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 13(21), 3693.
  • Sroka-Bartnicka, A. (2014). Self-assembled monolayers on silicon : deposition and surface chemistry. University of St Andrews.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Wesch, A., et al. (2022). Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Frontiers in Toxicology, 2, 867565.
  • Chen, Y., et al. (2019).
  • Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons.
  • D'Agostino, R., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Applied Sciences, 11(16), 7545.
  • Brinker, C. J., & Scherer, G. W. (2013). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.
  • Rocky Mountain Laboratories. (2024). XPS Analysis for Surface Coatings. Available at: [Link]

  • Marcos-Campos, L., et al. (2022). Selective Promotion of Retinal Organoid Attachment and Differentiation by Amine- and Hydroxyl-Modified Surfaces.
  • Tembhurne, S. D., et al. (2022). Ultrathin Durable Organic Hydrophobic Coatings Enhancing Dropwise Condensation Heat Transfer. ACS Applied Materials & Interfaces, 14(39), 44873-44882.
  • Tembhurne, S. D., et al. (2022). Ultrathin Durable Organic Hydrophobic Coatings Enhancing Dropwise Condensation Heat Transfer.
  • van der Linde, J. H., et al. (2023).
  • Chan, C. M., & Weng, L. T. (2016). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. Reviews in Chemical Engineering, 32(2), 169-214.
  • Chen, K. H., et al. (2020). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics.
  • Tan, K. K., et al. (2018). Simple surface engineering of polydimethylsiloxane with polydopamine for stabilized mesenchymal stem cell adhesion and multipotency. Scientific Reports, 8(1), 1-13.
  • Bexell, U. (2003).
  • Lipomi, D. (2019, November 26). Self-assembled monolayers (SAMs). YouTube. Available at: [Link]

  • Zdolšek, N., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.

Sources

Application Notes and Protocols for the Use of Diphenylvinylchlorosilane in Addition Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Diphenylvinylchlorosilane in Polymer Synthesis

This compound is a bifunctional organosilicon monomer of significant interest in materials science and polymer chemistry. Its unique structure, featuring a reactive vinyl group and a hydrolyzable chlorosilyl moiety, makes it a versatile building block for the synthesis of advanced polysiloxanes and other silicon-containing polymers. The vinyl group provides a reactive site for addition polymerization, most notably through platinum-catalyzed hydrosilylation, allowing for the formation of precisely controlled polymer architectures. The presence of the chloro- and diphenyl- substituents on the silicon atom imparts specific properties to the resulting polymers, such as enhanced thermal stability, and provides a handle for further chemical modifications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in addition polymerization reactions. We will delve into the mechanistic underpinnings of the key polymerization techniques, offer detailed experimental protocols, and discuss the characterization of the resulting polymeric materials.

Core Principles: Platinum-Catalyzed Hydrosilylation

The primary method for the addition polymerization of this compound is through a platinum-catalyzed hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group.[1][2] In the context of polymerization, this typically involves the reaction of this compound with a monomer containing at least two Si-H groups (a di-hydrosilane or di-hydrosiloxane), leading to the formation of a linear polymer chain.

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism .[1] This catalytic cycle, initiated by a platinum(0) complex, proceeds through a series of well-defined steps:

  • Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the platinum(0) catalyst, forming a platinum(II)-hydrido-silyl complex.

  • Olefin Coordination: The vinyl group of this compound coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step is typically regioselective, leading to the anti-Markovnikov addition product.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed alkylsilane, regenerating the platinum(0) catalyst and completing the catalytic cycle.

Several platinum complexes are highly effective catalysts for hydrosilylation, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most common.[1][3] Karstedt's catalyst is often preferred due to its high solubility in silicone-based systems and its activity at low temperatures.[2][3]

Experimental Protocols

Safety Precautions

This compound is a reactive chlorosilane that will react with moisture, including atmospheric humidity, to produce hydrogen chloride (HCl) gas, which is corrosive.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent premature hydrolysis of the chlorosilane.

Protocol 1: Synthesis of a Linear Polysiloxane via Addition Polymerization

This protocol describes a representative procedure for the synthesis of a linear polysiloxane by the addition polymerization of this compound with 1,4-bis(dimethylsilyl)benzene using Karstedt's catalyst.

Materials:

  • This compound

  • 1,4-bis(dimethylsilyl)benzene

  • Karstedt's catalyst (2% Pt in xylene)

  • Anhydrous toluene

  • Anhydrous isopropanol (for quenching)

  • Hexane (for precipitation)

  • Methanol (for washing)

  • Activated carbon

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (nitrogen or argon) with a manifold

  • Temperature-controlled oil bath

  • Syringes for liquid transfer

Step-by-Step Procedure:

  • Reaction Setup:

    • A 100 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

    • Under a positive pressure of inert gas, add 1,4-bis(dimethylsilyl)benzene (e.g., 1.94 g, 10 mmol) and anhydrous toluene (e.g., 40 mL) to the flask.

    • Stir the mixture until the 1,4-bis(dimethylsilyl)benzene is fully dissolved.

  • Addition of Monomer:

    • Using a syringe, add this compound (e.g., 2.45 g, 10 mmol) to the reaction flask. Note: For a linear polymer, a 1:1 molar ratio of vinyl groups to Si-H groups is targeted.

  • Catalyst Addition:

    • Warm the reaction mixture to the desired temperature (e.g., 60 °C) using an oil bath.

    • Via syringe, add Karstedt's catalyst solution to achieve a platinum concentration of approximately 10-20 ppm relative to the total mass of the monomers. For example, for a total monomer mass of ~4.4 g, this would correspond to 2.2-4.4 µL of a 2% Pt solution.

  • Polymerization:

    • Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 4-24 hours).

    • The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the vinyl C=C stretching band (around 1600 cm⁻¹).

  • Quenching and Catalyst Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench any remaining Si-H groups and deactivate the catalyst, a small amount of anhydrous isopropanol can be added.

    • Add activated carbon to the solution and stir for at least one hour to adsorb the platinum catalyst.[5]

    • Remove the activated carbon by filtration through a pad of celite.

  • Polymer Isolation and Purification:

    • The polymer can be isolated by precipitation. Slowly add the toluene solution to a stirred, excess volume of a non-solvent such as hexane or methanol.

    • The precipitated polymer can then be collected by filtration or decantation.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers or low molecular weight oligomers.

    • Dry the purified polymer under vacuum to a constant weight.

Data Presentation

ParameterRepresentative ValueRationale/Reference
Monomer Ratio (Vinyl:Si-H) 1:1To achieve high molecular weight linear polymers.
Solvent Anhydrous TolueneA common inert solvent for hydrosilylation reactions.
Catalyst Karstedt's CatalystHigh activity and solubility in organosilicon systems.[2][3]
Catalyst Loading 10-20 ppm PtEffective catalytic activity with minimal metal contamination.[6]
Reaction Temperature 60-80 °CPromotes a reasonable reaction rate without significant side reactions.[6]
Reaction Time 4-24 hoursDependent on monomer reactivity and desired conversion.
Quenching Agent Anhydrous IsopropanolReacts with residual Si-H groups.
Purification Method Precipitation in Hexane/MethanolA standard technique for purifying polymers.
Expected Yield > 90%Hydrosilylation is generally a high-yielding reaction.[7]

Visualization of Key Processes

Chalk-Harrod Catalytic Cycle

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Complex1 Oxidative Addition Pt(II)-H(SiR₃) Complex Pt0->Complex1 Complex2 Olefin Coordination Complex1->Complex2 Complex3 Migratory Insertion (Anti-Markovnikov) Complex2->Complex3 Product Alkylsilane Product Complex3->Product Reductive Elimination Product->Pt0 Catalyst Regeneration Hydrosilane R₃SiH Hydrosilane->Pt0 + Vinylsilane Vinyl-SiR'₃ Vinylsilane->Complex1 +

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Polysiloxane Synthesis

Experimental_Workflow Start Start: Inert Atmosphere Setup AddReactants Add Di-hydrosiloxane and Toluene Start->AddReactants AddMonomer Add this compound AddReactants->AddMonomer Heat Heat to Reaction Temperature (e.g., 60°C) AddMonomer->Heat AddCatalyst Add Karstedt's Catalyst Heat->AddCatalyst Polymerize Polymerization (Monitor by FTIR) AddCatalyst->Polymerize Cool Cool to Room Temperature Polymerize->Cool Quench Quench with Isopropanol Cool->Quench Adsorb Add Activated Carbon (Stir to Adsorb Pt) Quench->Adsorb Filter Filter to Remove Carbon Adsorb->Filter Precipitate Precipitate Polymer in Non-solvent Filter->Precipitate Wash Wash Precipitated Polymer Precipitate->Wash Dry Dry Polymer under Vacuum Wash->Dry End End: Purified Polysiloxane Dry->End

Caption: Step-by-step workflow for the synthesis of polysiloxanes.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can confirm the disappearance of vinyl and Si-H protons and the appearance of new signals corresponding to the polymer backbone.

    • ²⁹Si NMR can provide detailed information about the silicon environments in the polymer chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirms the disappearance of the characteristic Si-H (~2100-2200 cm⁻¹) and C=C (~1600 cm⁻¹) stretching vibrations of the monomers.

    • Shows the presence of characteristic bonds of the polymer, such as Si-O-Si (if applicable) and Si-phenyl groups.

  • Gel Permeation Chromatography (GPC):

    • Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a well-controlled polymerization.

  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer.

    • Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer.

Conclusion: A Gateway to Advanced Materials

This compound serves as a powerful and versatile monomer for the synthesis of well-defined silicon-containing polymers through addition polymerization. The platinum-catalyzed hydrosilylation reaction provides an efficient and high-yielding route to these materials. The protocols and principles outlined in these application notes offer a solid foundation for researchers to explore the synthesis of novel polysiloxanes with tailored properties for a wide range of applications, from high-performance elastomers to advanced optical and electronic materials. The inherent reactivity of the chlorosilyl group in the polymer backbone also opens up avenues for post-polymerization modification, further expanding the functional possibilities of these materials.

References

  • Getty, P. T., Bates, C. M., & Hawker, C. J. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship, University of California. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysiloxane Networks Synthesis and thermo-mechanical characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

  • MDPI. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation. Scientific Spectator. Retrieved from [Link]

  • ScienceDirect. (1993). Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). The screening of catalysts 1–9 in the hydrosilylation reaction (product yield, %). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. Retrieved from [Link]

  • SiliCycle. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. Retrieved from [Link]

  • Shoichet Lab, University of Toronto. (n.d.). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation reactions of methylhydridesiloxane to styrene and α-methylstyrene. Retrieved from [Link]

  • MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

Sources

The Versatile Monomer: Diphenylvinylchlorosilane in Advanced Polysiloxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of advanced materials, polysiloxanes stand out for their remarkable versatility, finding applications in fields as diverse as biomedical engineering and optoelectronics. The strategic incorporation of functional monomers is key to tailoring their properties for specific, high-performance applications. Among these, diphenylvinylchlorosilane emerges as a monomer of significant interest. Its unique combination of a reactive vinyl group and bulky phenyl substituents offers a powerful tool for synthesizing polysiloxanes with enhanced thermal stability, tunable refractive indices, and platforms for further functionalization. This guide provides an in-depth exploration of this compound as a monomer, offering detailed protocols and scientific rationale to empower researchers in their quest for next-generation materials.

This compound: A Monomer Profile

This compound (C₁₄H₁₃ClSi) is a bifunctional organosilicon compound featuring a central silicon atom bonded to two phenyl groups, a vinyl group, and a reactive chlorine atom. This unique structure imparts a combination of desirable characteristics to the resulting polysiloxane chains.

Key Attributes and Their Implications:

  • Phenyl Groups: The presence of bulky phenyl groups enhances the thermal stability and rigidity of the polymer backbone. These aromatic moieties also contribute to a higher refractive index in the final polymer, a crucial property for optical applications.

  • Vinyl Group: The vinyl moiety serves as a reactive site for various chemical transformations. It is particularly valuable for cross-linking reactions, often through hydrosilylation, to form stable elastomeric networks. This functionality also allows for post-polymerization modification, enabling the attachment of bioactive molecules or other functional groups.

  • Chlorine Atom: The chloro group is a highly reactive leaving group, making this compound an excellent precursor for polymerization through hydrolytic polycondensation.

Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It reacts rapidly with water and other protic solvents, releasing hydrochloric acid. Therefore, all handling and storage must be conducted under anhydrous conditions, typically in a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Work should be performed in a well-ventilated fume hood.

Synthetic Pathways to Functional Polysiloxanes

This compound can be polymerized through several methods, with hydrolytic polycondensation and ring-opening polymerization of its cyclic derivatives being the most common.

Hydrolytic Polycondensation

This method involves the hydrolysis of the chlorosilane to a transient silanol intermediate, which then undergoes condensation to form siloxane bonds. This process can be controlled to produce linear oligomers or high molecular weight polymers.

Mechanism Overview:

hydrolytic_polycondensation Monomer This compound (Ph₂ViSiCl) Silanol Diphenylvinylsilanol (Ph₂ViSiOH) Monomer->Silanol Hydrolysis (+H₂O, -HCl) Dimer Disiloxane (Ph₂ViSi-O-SiViPh₂) Silanol->Dimer Condensation (-H₂O) Polymer Polydiphenylvinylsiloxane (...-O-Si(Ph)₂Vi-...)n Dimer->Polymer Further Condensation

Figure 1: Simplified workflow for the hydrolytic polycondensation of this compound.

Experimental Protocol: Synthesis of Linear Polydiphenylvinylsiloxane via Hydrolytic Polycondensation

This protocol outlines the synthesis of a linear polydiphenylvinylsiloxane. The molecular weight can be controlled by adjusting the reaction conditions and the addition of a chain-terminating agent.

Materials:

  • This compound (≥98%)

  • Anhydrous Toluene

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene (to achieve a 0.5 M solution).

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water (0.5 equivalents) to the stirred solution at room temperature. If using an acid scavenger, a solution of water and triethylamine in toluene can be added. An exothermic reaction will occur with the evolution of HCl gas.

  • Condensation: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours to promote polycondensation.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with deionized water until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polydiphenylvinylsiloxane.

  • Purification: The crude polymer can be further purified by precipitation from a concentrated toluene solution into a non-solvent such as methanol or hexane. The precipitate is then collected and dried in a vacuum oven at 60-80°C to a constant weight.

Anionic Ring-Opening Polymerization (AROP)

AROP offers excellent control over the molecular weight and architecture of the resulting polysiloxane. This method requires the initial synthesis of cyclic siloxane monomers from this compound.

Workflow for AROP:

arop_workflow Monomer This compound Cyclic Cyclic Trisiloxane or Tetrasiloxane Monomer->Cyclic Hydrolysis & Cyclization Polymer Polydiphenylvinylsiloxane Cyclic->Polymer Anionic Ring-Opening Polymerization

Figure 2: General workflow for synthesizing polysiloxanes via AROP of cyclic monomers derived from this compound.

Experimental Protocol: Synthesis of Cyclic Tetrasiloxane and Subsequent AROP

Part A: Synthesis of 1,3,5,7-Tetravinyl-1,3,5,7-tetraphenylcyclotetrasiloxane

  • Hydrolysis of Monomer: Carefully hydrolyze this compound in a biphasic system of diethyl ether and water, using sodium bicarbonate as an acid scavenger.

  • Isolation of Silanols: After reaction completion, separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to obtain a mixture of diphenylvinylsilanol and its short-chain oligomers.

  • Cyclization: Dissolve the crude silanol mixture in a suitable solvent like acetone or methanol. The cyclization to the tetramer is often favored under these conditions. The cyclic product can be purified by recrystallization or column chromatography.

Part B: Anionic Ring-Opening Polymerization

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified cyclic tetrasiloxane in anhydrous toluene.

  • Initiation: Add a catalytic amount of a strong base, such as potassium siloxanolate or tetramethylammonium hydroxide, as the initiator.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress of the polymerization by measuring the viscosity or by taking aliquots for GPC analysis.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a neutralizing agent, such as acetic acid or a silyl chloride.

  • Purification: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Characterization of Diphenylvinylsiloxane-Containing Polysiloxanes

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polysiloxanes.

Technique Parameter Measured Expected Observations for Polydiphenylvinylsiloxane
¹H NMR Proton environmentPhenyl protons (multiplet, ~7.2-7.8 ppm), Vinyl protons (multiplet, ~5.8-6.2 ppm), Si-CH₃ protons (if copolymerized, singlet, ~0.1 ppm)
²⁹Si NMR Silicon environmentSignals in the range of -45 to -50 ppm for diphenylsiloxane units.[1][2][3][4] The exact shift depends on the neighboring units.
GPC/SEC Molecular weight (Mn, Mw) and Polydispersity Index (PDI)Provides the molecular weight distribution of the polymer. A narrow PDI (<1.2) is indicative of a controlled polymerization like AROP.[5][6][7][8][9]
FTIR Functional groupsCharacteristic peaks for Si-O-Si stretching (~1000-1100 cm⁻¹), Si-Ph stretching (~1430 cm⁻¹), and C=C stretching of the vinyl group (~1600 cm⁻¹).
DSC Glass transition temperature (Tg)The Tg will be higher than that of polydimethylsiloxane due to the rigid phenyl groups.
TGA Thermal stabilityHigh thermal decomposition temperature, indicating good thermal stability imparted by the phenyl groups.

Protocol: Gel Permeation Chromatography (GPC) Analysis

  • Sample Preparation: Dissolve a small amount of the polymer (1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or toluene.[5]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[6][9]

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the polymer sample (10-20 mg) in a deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Integrate the peaks corresponding to the phenyl and vinyl protons to confirm the monomer incorporation.

  • ²⁹Si NMR: Acquire the silicon-29 NMR spectrum. This will provide detailed information about the polymer microstructure, including the sequence of different siloxane units in copolymers.[1][2][3][4][10]

Applications in Research and Drug Development

The unique properties of polysiloxanes derived from this compound open up a wide range of applications.

High Refractive Index Materials for Ocular Applications

The high phenyl content in these polysiloxanes leads to a significantly increased refractive index compared to standard polydimethylsiloxane (PDMS).[11][12][13][14][15] This makes them excellent candidates for the fabrication of intraocular lenses (IOLs) and other ophthalmic devices.[11][14] The ability to tune the refractive index by copolymerizing with other siloxane monomers allows for the precise design of lenses to correct vision.[11]

Platforms for Controlled Drug Delivery

The vinyl groups on the polysiloxane backbone serve as handles for the covalent attachment of drug molecules, creating polymer-drug conjugates. This approach can lead to sustained and controlled drug release.[16][17][18][19][20] The hydrophobic nature of the diphenyl-substituted backbone can be utilized to encapsulate and deliver hydrophobic drugs.[16] Furthermore, the cross-linked elastomeric networks formed from these polymers can act as matrices for the controlled diffusion of therapeutic agents.[16][19]

Conceptual Workflow for Drug Delivery Application:

drug_delivery_workflow Polymer Polydiphenylvinylsiloxane FunctionalizedPolymer Functionalized Polymer Polymer->FunctionalizedPolymer Hydrosilylation with Bifunctional Linker DrugConjugate Polymer-Drug Conjugate FunctionalizedPolymer->DrugConjugate Drug Conjugation DeliverySystem Controlled Release System DrugConjugate->DeliverySystem Formulation

Figure 3: A conceptual workflow illustrating the use of polydiphenylvinylsiloxane in creating a controlled drug delivery system.

Conclusion and Future Perspectives

This compound is a highly valuable monomer for the synthesis of advanced polysiloxanes. Its unique combination of phenyl and vinyl functionalities allows for the creation of polymers with enhanced thermal stability, high refractive indices, and versatile platforms for further modification. The detailed protocols and scientific rationale provided in this guide are intended to serve as a comprehensive resource for researchers and scientists in the fields of polymer chemistry, materials science, and drug development. As the demand for high-performance materials continues to grow, the innovative use of monomers like this compound will undoubtedly play a pivotal role in shaping the future of polysiloxane chemistry.

References

  • High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens. Available at: [Link]

  • A transparent cyclo-linear polyphenylsiloxane elastomer integrating high refractive index, thermal stability and flexibility. Available at: [Link]

  • Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. Available at: [Link]

  • Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Available at: [Link]

  • High Refractive Index Polymers by Design. Available at: [Link]

  • Controlled Drug Release From Polymeric Delivery Devices V: Hydroxy Group Effects on Drug Release Kinetics and Thermodynamics. Available at: [Link]

  • Structure and Properties of Poly(Diphenylsiloxane-Co-Dimethylsiloxane) Modified MQ Silicone Resin. Available at: [Link]

  • High-Refractive-Index Polysiloxanes Containing Naphthyl and Phenanthrenyl Groups and Their Thermally Cross-Linked Resins. Available at: [Link]

  • Poly(N-vinylcaprolactam) and Salicylic Acid Polymeric Prodrug Grafted onto Medical Silicone to Obtain a Novel Thermo- and pH-Responsive Drug Delivery System for Potential Medical Devices. Available at: [Link]

  • Gel Permeation Chromatography Analysis of Polysiloxanes. Available at: [Link]

  • Polymers for Controlled Release. Available at: [Link]

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. Available at: [Link]

  • How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. Available at: [Link]

  • Electrically controlled drug release using pH-sensitive polymer films. Available at: [Link]

  • GPC Molecular Weight Analysis. Available at: [Link]

  • Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Available at: [Link]

  • Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Available at: [Link]

  • Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]

  • Measurement of Molecular Weight by using GPC method. Available at: [Link]

  • Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. Available at: [Link]

  • Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. Available at: [Link]

  • 29 Si NMR chemical shifts and intensities for polysiloxanes. Available at: [Link]

  • Fast Analysis of Polysiloxanes by Benchtop NMR. Available at: [Link]

  • The 29 Si NMR spectrum of double bond containing siloxane (KSO). Available at: [Link]

  • Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Available at: [Link]

  • Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radiation. Available at: [Link]

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Application Note: Derivatization of Fatty Acids Using Diphenylvinylchlorosilane for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of fatty acids is critical across various scientific disciplines, from clinical diagnostics to food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and low volatility of free fatty acids present significant analytical challenges. Derivatization is an essential sample preparation step to overcome these limitations.[1] This application note provides a detailed guide to the derivatization of fatty acids via silylation, with a specific focus on the use of Diphenylvinylchlorosilane. We will explore the underlying chemical principles, present a comprehensive step-by-step protocol, and discuss the expected chromatographic and mass spectrometric behavior of the resulting diphenylvinylsilyl esters. This guide is intended for researchers, scientists, and drug development professionals seeking a robust method for fatty acid quantification and identification.

Introduction: The Rationale for Derivatization

Fatty acids, as carboxylic acids with long aliphatic chains, are characterized by their polar carboxyl group. This feature leads to several analytical difficulties in gas chromatography:

  • Poor Volatility: The strong intermolecular hydrogen bonding between carboxyl groups requires high temperatures for volatilization, often exceeding the thermal stability limits of the analytes or the GC column's stationary phase.

  • Peak Tailing: The polar nature of the carboxyl group can lead to undesirable interactions with active sites on the column and inlet, resulting in broad, tailing chromatographic peaks and poor resolution.

  • Thermal Degradation: At the high temperatures required for elution, many fatty acids, particularly unsaturated ones, are prone to decarboxylation or rearrangement.

To mitigate these issues, derivatization chemically modifies the polar carboxyl group, replacing the active hydrogen with a non-polar functional group.[1][2] This process, most commonly esterification or silylation, effectively neutralizes the hydrogen-bonding capacity, thereby increasing analyte volatility and thermal stability, and dramatically improving chromatographic performance.[3][4]

The Silylation Approach: Mechanism and Reagents

Silylation is a robust and widely used derivatization technique that involves the replacement of an active hydrogen atom (from a carboxyl, hydroxyl, or amine group) with a silyl group, typically a trimethylsilyl (TMS) group.[4] The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the carboxylic acid onto the silicon atom of the silylating reagent.[2]

While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular choices, chlorosilanes such as this compound offer a distinct alternative.[5][6] The reaction with a chlorosilane is potent but generates hydrochloric acid (HCl) as a byproduct. Therefore, the reaction is almost always performed in the presence of an acid scavenger, such as pyridine or triethylamine, which neutralizes the HCl and drives the reaction to completion.[2]

Focus on this compound

This compound [(C₆H₅)₂C₂H₃SiCl] is a silylating agent that introduces a diphenylvinylsilyl group onto the fatty acid. The resulting diphenylvinylsilyl ester possesses unique characteristics:

  • High Molecular Weight: The addition of the bulky diphenylvinylsilyl group significantly increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, often cleaner, region of the mass spectrum.

  • Distinct Mass Spectral Signature: The phenyl groups provide a characteristic fragmentation pattern upon electron ionization, yielding high-mass, structurally informative ions that can aid in confident identification.

  • Enhanced Thermal Stability: The bulky, non-polar silyl group effectively shields the ester linkage, potentially increasing the thermal stability of the derivative compared to smaller silyl esters.

The reaction mechanism is illustrated below.

Figure 1. Reaction Mechanism of Fatty Acid Silylation cluster_reactants Reactants cluster_products Products FA Fatty Acid (R-COOH) Intermediate Protonated Intermediate FA->Intermediate Nucleophilic Attack DPVCS This compound (Ph₂(Vinyl)Si-Cl) DPVCS->Intermediate Base Base (e.g., Pyridine) Byproduct Base Hydrochloride (Base-H⁺Cl⁻) Base->Byproduct + H⁺ + Cl⁻ Product Diphenylvinylsilyl Ester (R-COO-Si(Vinyl)Ph₂) Intermediate->Product - Cl⁻

Caption: Figure 1. Reaction Mechanism of Fatty Acid Silylation

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the derivatization of fatty acids using this compound.

Required Materials and Reagents
  • Fatty Acid Standards or Sample Extract: Dried and free of water.

  • This compound (DPVCS): High purity (≥98%). Handle in a fume hood.

  • Pyridine: Anhydrous grade. Serves as a catalyst and acid scavenger.

  • Hexane or Isooctane: GC-grade solvent for dilution.

  • Anhydrous Sodium Sulfate (Na₂SO₄): For removing trace moisture.

  • Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.

  • Heating Block or Oven: Capable of maintaining 60-80°C.

  • Vortex Mixer.

  • Gas-tight Syringe: For reagent handling.

  • GC-MS System: Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

Safety Precaution: this compound and pyridine are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Silylating reagents are extremely sensitive to moisture.[2][3]

Experimental Workflow Diagram

Figure 2. Experimental Workflow A 1. Sample Preparation (Dry sample/extract completely) B 2. Reagent Addition (Add Pyridine and DPVCS) A->B C 3. Derivatization Reaction (Vortex, then heat at 70°C for 45 min) B->C D 4. Sample Workup (Cool, dilute with Hexane) C->D E 5. GC-MS Injection (Inject 1 µL of supernatant) D->E F 6. Data Acquisition & Analysis E->F

Caption: Figure 2. Experimental Workflow

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Ensure the fatty acid sample (or lipid extract) is completely dry. Water will preferentially react with the DPVCS, inhibiting the derivatization of the target analytes.[2] Lyophilization or drying under a stream of nitrogen is recommended.

    • Place approximately 100-500 µg of the dried sample into a 2 mL reaction vial.

  • Reagent Addition:

    • In a fume hood, add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample.

    • Add 100 µL of this compound to the vial. The order of addition is crucial to ensure the pyridine is present to scavenge the generated HCl.

  • Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes. Reaction time and temperature may require optimization depending on the specific fatty acids.[7]

  • Sample Workup:

    • After heating, remove the vial and allow it to cool to room temperature.

    • Add 800 µL of GC-grade hexane or isooctane to the vial.

    • Vortex for 30 seconds. A precipitate of pyridinium hydrochloride may form.

    • Centrifuge the vial for 5 minutes at 2000 rpm to pellet the precipitate.

  • Analysis:

    • Carefully transfer the clear supernatant to a 2 mL autosampler vial.

    • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Recommended GC-MS Parameters
  • GC System: Agilent 8890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/Splitless, 280°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 320°C

    • Hold: 5 min at 320°C

  • MS System: Agilent 5977B or equivalent

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 50 - 650 m/z

Data Interpretation: Expected Results

Chromatographic Performance

The resulting diphenylvinylsilyl esters are significantly less polar and more volatile than their free acid counterparts. This leads to sharp, symmetrical peaks with excellent resolution on a non-polar stationary phase column like an HP-5ms. Elution will occur in order of increasing boiling point, which generally corresponds to increasing carbon number and degree of saturation.

Mass Spectrometric Fragmentation

The key advantage of using DPVCS lies in the predictable and informative fragmentation of the derivatives. Upon electron ionization, the diphenylvinylsilyl esters are expected to produce several characteristic ions.

Figure 3. Predicted MS Fragmentation of a DPVCS-Fatty Acid Derivative MolIon Molecular Ion (M⁺˙) R-COO-Si(Vinyl)Ph₂ Frag1 [M-Vinyl]⁺ [M-27]⁺ MolIon->Frag1 - C₂H₃ Frag2 [M-Phenyl]⁺ [M-77]⁺ MolIon->Frag2 - C₆H₅ Frag3 Silyl Cation [Ph₂(Vinyl)Si]⁺ m/z 209 MolIon->Frag3 - RCOO˙ Frag4 Acylium Ion [R-C≡O]⁺ MolIon->Frag4 - ˙O-Si(Vinyl)Ph₂

Caption: Figure 3. Predicted MS Fragmentation of a DPVCS-Fatty Acid Derivative

The mass spectrum will likely be dominated by:

  • Molecular Ion (M⁺˙): A clearly identifiable molecular ion peak.

  • Loss of Vinyl Group [M-27]⁺: A fragment resulting from the loss of the vinyl radical (C₂H₃).

  • Loss of Phenyl Group [M-77]⁺: A prominent fragment from the loss of a phenyl radical (C₆H₅).

  • Diphenylvinylsilyl Cation: A strong signal at m/z 209 , corresponding to the [ (C₆H₅)₂(C₂H₃)Si ]⁺ ion. This is a highly diagnostic ion for this derivatization reagent.

  • Fatty Acid Specific Ions: Fragments characteristic of the fatty acid chain itself, such as the acylium ion [RCO]⁺ and ions from cleavage along the alkyl chain.

Quantitative Data Summary

The table below summarizes the predicted molecular weights and key diagnostic ions for the DPVCS derivatives of three common fatty acids.

Fatty AcidFormulaDerivative MW ( g/mol )Expected M⁺˙ (m/z)Key Fragments (m/z)
Palmitic AcidC₁₆H₃₂O₂464.78464437, 387, 209
Stearic AcidC₁₈H₃₆O₂492.83492465, 415, 209
Oleic AcidC₁₈H₃₄O₂490.81490463, 413, 209

Conclusion

Derivatization with this compound presents a powerful strategy for the GC-MS analysis of fatty acids. The procedure effectively converts polar, non-volatile fatty acids into thermally stable, volatile diphenylvinylsilyl esters. These derivatives exhibit excellent chromatographic behavior and produce highly characteristic mass spectra, dominated by high-mass ions from the silyl group. The prominent diagnostic ion at m/z 209 provides a reliable marker for compounds derivatized with this reagent, facilitating confident peak identification in complex matrices. While requiring anhydrous conditions, this protocol offers a robust and sensitive method for researchers in metabolomics, lipidomics, and quality control.

References

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • BenchChem. (2025). A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices.
  • Regis Technologies, Inc. GC Derivatization.
  • Phenomenex. Derivatization for Gas Chromatography.
  • Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs.
  • Hulea, M. et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

  • Vakhrushev, M. K. et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in silylation with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for silylation reactions utilizing Diphenylvinylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific silylation and troubleshoot common issues, particularly low reaction yields. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My silylation with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A: Low yield in silylation reactions often stems from a few critical factors. First and foremost, ensure strictly anhydrous conditions. This compound is highly sensitive to moisture, which will lead to its rapid hydrolysis and significantly reduce the amount of active reagent available for your substrate.[1] Secondly, verify the quality and purity of your starting materials, including the alcohol, base, and solvent. Finally, confirm your reaction stoichiometry; an insufficient amount of the silylating agent or base will lead to incomplete conversion.

Q2: What is the optimal type of base to use with this compound, and why?

A: For silylations with chlorosilanes, a non-nucleophilic amine base is typically used to neutralize the HCl byproduct generated during the reaction.[2] While triethylamine (TEA) is a common choice, imidazole is often more effective. Imidazole can act as both a base and a catalyst by forming a highly reactive silylinium intermediate, which can accelerate the reaction, especially with sterically hindered alcohols.[3] For this compound, starting with imidazole is a robust choice to enhance reactivity.

Q3: I see a significant amount of a white precipitate in my reaction. What is it?

A: The white precipitate is most likely the hydrochloride salt of the amine base you are using (e.g., triethylammonium chloride or imidazolium chloride). This is a good indication that the silylation reaction is proceeding, as it signifies the neutralization of the HCl byproduct.

Q4: Can the vinyl group on this compound cause side reactions?

A: Yes, the vinyl group can potentially undergo side reactions, although it is generally less reactive than an allyl group.[4] Under certain conditions, such as the presence of radical initiators or certain transition metal catalysts, polymerization or other additions to the vinyl group could occur. However, under standard silylation conditions with an amine base, these side reactions are typically not the primary cause of low yield. Focus on optimizing the silylation conditions first.

Q5: How can I effectively monitor the progress of my silylation reaction?

A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. The silylated product (silyl ether) will be significantly less polar than the starting alcohol. You should observe the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to your product. Staining with a permanganate solution can be helpful as the vinyl group of the product will react.

In-Depth Troubleshooting Guide for Low Yield

Low yields in silylation with this compound can be systematically diagnosed and resolved by examining three key stages of the experimental process: 1. Reagent and Glassware Preparation , 2. Reaction Conditions , and 3. Work-up and Purification .

Reagent and Glassware Preparation: The Foundation of Success

The paramount importance of maintaining anhydrous conditions cannot be overstated. This compound reacts readily with water to form siloxanes, rendering it inactive for the desired silylation.

  • Glassware: Was all glassware rigorously dried? Oven-drying at >120°C for several hours or flame-drying under vacuum immediately before use is essential.

  • Solvents: Was the solvent of "anhydrous" grade and freshly opened or properly stored over molecular sieves? Common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are hygroscopic.

  • Reagents: Are the alcohol substrate and the amine base free of water? If necessary, dry the alcohol by azeotropic distillation with toluene or by storing over molecular sieves. Distill the amine base if its purity is questionable.

  • Inert Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? This prevents the introduction of atmospheric moisture during the reaction.

Reaction Conditions: Optimizing for Success

The interplay of base, solvent, temperature, and stoichiometry is crucial for driving the reaction to completion.

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq).

  • Solvent and Base: Dissolve the alcohol in anhydrous DCM or THF. Add imidazole (1.5 - 2.0 eq).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Silylating Agent: Slowly add this compound (1.1 - 1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Proceed with the work-up and purification as described in the next section.

Caption: Troubleshooting workflow for low yield silylation.

ParameterRecommendationRationale
This compound 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting alcohol.
Base Imidazole (1.5 - 2.0 eq)Acts as a more effective catalyst than triethylamine, accelerating the reaction.[3]
Solvent Anhydrous DCM, THF, or ACNAprotic solvents that can be rigorously dried are essential.
Temperature 0°C to Room TemperatureStarting at a lower temperature controls the initial exothermic reaction. Gentle heating may be required for less reactive alcohols.
Work-up and Purification: Isolating Your Product

An improper work-up can lead to hydrolysis of the desired silyl ether, while challenges in purification can result in product loss.

  • Quench: After the reaction is complete, carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the solution under reduced pressure.

  • Flash Column Chromatography: This is the most common method for purifying silylated products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is generally effective. The silylated product will be significantly less polar than the starting alcohol.

  • Troubleshooting Purification:

    • Product Hydrolysis on Silica: If you suspect your product is hydrolyzing on the silica gel column, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

    • Co-elution with Byproducts: If the product co-elutes with byproducts, such as siloxanes, careful optimization of the solvent system for chromatography is necessary. A shallower gradient during elution can improve separation.

References

  • Exploring the synthetic utility of vinyldichlorosilanes and vinylarylsilanes - MacSphere. Available at: [Link]

  • One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes - PMC - NIH. Available at: [Link]

  • Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Available at: [Link]

  • Silylation of Alcohols Employed in Templating Protocols - Technical Library - Gelest. Available at: [Link]

  • Reactions of Vinyltrichlorosilane and Vinyltriethoxysilane | Industrial & Engineering Chemistry - ACS Publications. Available at: [Link]

  • Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Cross‐Electrophile C(sp)−Si Coupling of Vinyl Chlorosilanes | Request PDF - ResearchGate. Available at: [Link]

  • General Silylation Procedures - Gelest Technical Library. Available at: [Link]

  • Need help with my reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Solved 1. Both imidazole and triethylamine are among most | Chegg.com. Available at: [Link]

  • Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification | Request PDF - ResearchGate. Available at: [Link]

  • How Do You Purify PVA (Polyvinyl Alcohol) After Synthesis? - Chemistry For Everyone. Available at: [Link]

  • Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana - PubMed. Available at: [Link]

  • CN102020735B - Purification method of polyvinyl alcohol - Google Patents.
  • US2527358A - Process of purifying propargyl alcohol - Google Patents.
  • Purification of yeast alcohol dehydrogenase by using immobilized metal affinity cryogels. Available at: [Link]

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Identifying side reactions and byproducts of Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diphenylvinylchlorosilane (DPVCS). This guide is designed for researchers, scientists, and professionals in drug development who utilize DPVCS in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to anticipate, identify, and troubleshoot side reactions and byproduct formation. This resource is built on the pillars of expertise, trustworthiness, and comprehensive referencing to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unexpected precipitates or cloudiness when working with this compound?

A1: The most common cause is unintentional hydrolysis. This compound is highly susceptible to moisture, reacting with water from the atmosphere, solvents, or contaminated glassware. This reaction forms diphenylvinylsilanol, which can then self-condense to form disiloxanes, both of which are often less soluble and can appear as precipitates or cloudiness.

Q2: I'm observing a lower yield of my desired product than expected in a Grignard synthesis of DPVCS. What are the likely side reactions?

A2: Low yields in the Grignard synthesis of DPVCS are often attributed to two main side reactions:

  • Wurtz-Fittig Coupling: The Grignard reagent can couple with the chlorosilane starting material or with unreacted aryl/vinyl halides. This results in the formation of biphenyl (from phenyl Grignard) or other coupled hydrocarbons, consuming your reagents and reducing the yield of DPVCS.

  • Reaction with Protic Impurities: Grignard reagents are strong bases and will react with any protic species present, such as water or alcohols. This deactivates the Grignard reagent, turning it into an unreactive hydrocarbon. Strict anhydrous conditions are paramount.

Q3: Can I use alcohols as solvents or in subsequent reaction steps with DPVCS?

A3: It is highly discouraged to use alcohols with DPVCS unless the reaction is intended to form an alkoxysilane. Alcohols are nucleophiles and will readily react with the Si-Cl bond to displace the chloride, forming a diphenylvinylalkoxysilane.[1][2][3] This is a competing reaction that will consume your DPVCS.

Troubleshooting Guide

This section provides a more in-depth look at specific issues, their root causes, and actionable solutions.

Issue 1: Formation of a White Precipitate or Gel
  • Symptom: A white, insoluble solid or gel forms during the reaction or workup.

  • Probable Cause: Extensive hydrolysis and subsequent polymerization of this compound.

  • Mechanistic Insight:

    • Hydrolysis: The Si-Cl bond is readily attacked by water to form diphenylvinylsilanol (Ph₂ViSiOH) and hydrochloric acid (HCl).

    • Condensation: The newly formed silanol is nucleophilic and can attack another molecule of DPVCS or another silanol molecule, eliminating HCl or water, respectively. This process leads to the formation of a disiloxane (Ph₂ViSi-O-SiViPh₂) and can continue to form longer polysiloxane chains, which are often insoluble.

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Presence of High-Boiling, Non-polar Impurities
  • Symptom: GC-MS or NMR analysis of the crude product shows the presence of high-boiling, non-polar byproducts.

  • Probable Cause: Wurtz-Fittig type coupling reactions during the synthesis of DPVCS.

  • Mechanistic Insight: This side reaction involves the reductive coupling of organic halides. In the context of DPVCS synthesis using a Grignard reagent, the organomagnesium compound can couple with unreacted organic halides.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the Grignard reagent slowly to the chlorosilane precursor. This maintains a low concentration of the Grignard reagent, minimizing the rate of the coupling side reaction.

    • Reaction Temperature: Maintain the recommended reaction temperature. Elevated temperatures can increase the rate of side reactions.

    • Purification: These non-polar byproducts can often be separated from the more polar DPVCS by fractional distillation or column chromatography on silica gel.

Issue 3: Reaction with Other Nucleophiles
  • Symptom: Formation of unexpected products when DPVCS is reacted with a substrate containing alcohol or amine functionalities.

  • Probable Cause: Nucleophilic attack on the silicon center by the alcohol or amine.

  • Mechanistic Insight: Alcohols (R-OH) and amines (R-NH₂) are effective nucleophiles that can attack the electrophilic silicon atom of DPVCS, displacing the chloride ion to form alkoxysilanes (Ph₂ViSi-OR) or aminosilanes (Ph₂ViSi-NR₂), respectively.

  • Troubleshooting Protocol:

    • Protecting Groups: If the presence of alcohol or amine groups is unavoidable in your substrate, consider protecting them before reacting with DPVCS. Common protecting groups for alcohols include silyl ethers, and for amines, carbamates.

    • Reaction Conditions: Use of a non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine) can help to scavenge the HCl produced during the reaction without competing as a nucleophile.

Byproduct Identification

Identifying byproducts is crucial for optimizing your reaction and ensuring the purity of your final compound. Below is a table summarizing the likely byproducts and their expected analytical signatures.

Byproduct NameChemical FormulaFormation PathwayExpected 1H NMR Signals (in CDCl3)Expected Mass Spectrum (EI)
DiphenylvinylsilanolC14H14OSiHydrolysisPhenyl protons (multiplet, ~7.2-7.8 ppm), Vinyl protons (multiplet, ~5.8-6.5 ppm), Si-OH proton (broad singlet, variable)M+ peak, fragments corresponding to loss of vinyl and phenyl groups.
1,3-Divinyl-1,1,3,3-tetraphenyldisiloxaneC28H26Osi₂Condensation of silanolPhenyl protons (multiplet, ~7.2-7.8 ppm), Vinyl protons (multiplet, ~5.8-6.5 ppm)M+ peak, characteristic fragmentation pattern of siloxanes.[4][5]
BiphenylC12H10Wurtz-Fittig CouplingPhenyl protons (multiplet, ~7.3-7.6 ppm)Strong M+ peak at m/z 154.

Note: Specific NMR chemical shifts can vary depending on the solvent and concentration. The values provided are estimates based on analogous structures.

Visualizing Reaction Pathways

To further clarify the relationships between the desired reaction and potential side reactions, the following diagrams are provided.

Hydrolysis_Pathway DPVCS This compound (Ph₂ViSiCl) Silanol Diphenylvinylsilanol (Ph₂ViSiOH) DPVCS->Silanol + H₂O DPVCS->Silanol - HCl H2O H₂O (Moisture) H2O->Silanol Silanol->DPVCS - HCl Disiloxane 1,3-Divinyl-1,1,3,3-tetraphenyldisiloxane (Ph₂ViSi-O-SiViPh₂) Silanol->Disiloxane + Silanol - H₂O HCl HCl

Caption: Hydrolysis of this compound.

Synthesis_Side_Reactions cluster_grignard Grignard Synthesis cluster_wurtz Wurtz-Fittig Side Reaction PhMgCl Phenylmagnesium Chloride (PhMgCl) DPVCS This compound (Desired Product) PhMgCl->DPVCS Desired Reaction ViSiCl3 Vinyltrichlorosilane (ViSiCl₃) ViSiCl3->DPVCS PhMgCl2 PhMgCl Biphenyl Biphenyl (Byproduct) PhMgCl2->Biphenyl Coupling PhCl Phenyl Chloride (Starting Material) PhCl->Biphenyl

Caption: Synthesis of DPVCS and Wurtz-Fittig side reaction.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). Global Safe Handling of Chlorosilanes. [Link]

  • NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Krylova, I. V., Egorov, M. P., & Nefedov, O. M. (2017). Reaction of silicon with alcohols in autoclave. Russian Chemical Bulletin, 66(2), 260–266. [Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • Fthenakis, V. M. (2000). Improve Your Handling of Chlorosilanes. Chemical Health and Safety, 7(4), 14-20. [Link]

  • Wikipedia. (2023, December 2). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

  • The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]

  • ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines. [Link]

  • Reusch, W. (2013, May 5). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”. [Link]

  • PubChem. (n.d.). 1,3-Divinyltetramethyldisiloxane. [Link]

  • Dalton, D. M. (2012). 1,3-Divinyltetramethyldisiloxane. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

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Technical Support Center: Optimizing Hydrosilylation of Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of diphenylvinylchlorosilane hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific and versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a dynamic resource, addressing common challenges and questions in a direct, Q&A format.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrosilylation of this compound. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is one of the most common issues and typically points to a problem with the catalyst, reagents, or reaction environment.[1][2]

Potential Causes & Solutions:

  • Catalyst Inactivation: The majority of hydrosilylation catalysts, particularly platinum-based ones like Karstedt's or Speier's catalyst, are highly sensitive to atmospheric oxygen and moisture.[3] Contaminants can oxidize the active catalytic species, rendering it inert.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents, and thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Always handle the catalyst under an inert atmosphere.

  • Impure Reagents: The presence of inhibitors in your this compound or hydrosilane can poison the catalyst. For instance, sulfur- or phosphorus-containing compounds are known catalyst poisons.

    • Solution: Purify your reagents before use if their purity is questionable. Distillation of the this compound is a common practice. Ensure the hydrosilane used is of high purity.

  • Sub-Optimal Temperature: The reaction rate is highly dependent on temperature. Too low, and the reaction may be kinetically too slow to proceed at a reasonable rate. Too high, and catalyst decomposition or side reactions can occur.[4]

    • Solution: While room temperature can be sufficient for some highly active systems, a moderate increase to 40-80 °C often improves rates.[5] It is crucial to monitor the reaction at a specific temperature before increasing it further. An initial small-scale temperature screening experiment is recommended.

  • Insufficient Catalyst Loading: While hydrosilylation is a catalytic process, an insufficient amount of catalyst will naturally lead to a slow or stalled reaction.

    • Solution: Typical catalyst loadings for platinum complexes range from 10 to 100 ppm (0.001 to 0.01 mol%). If you suspect a catalyst activity issue, a modest increase in loading (e.g., to 50-100 ppm) can help overcome it. However, excessive catalyst can promote side reactions.

Below is a decision tree to guide your troubleshooting process for low yield issues.

G start Low / No Conversion Detected check_inert Was the reaction run under strict inert conditions? start->check_inert check_reagents Are reagents and solvents pure and anhydrous? check_inert->check_reagents Yes re_run_inert Action: Degas solvent, use inert atmosphere, flame-dry glassware. check_inert->re_run_inert No check_catalyst Is the catalyst fresh and handled properly? check_reagents->check_catalyst Yes purify_reagents Action: Purify reagents (e.g., distill vinylsilane), use anhydrous solvent. check_reagents->purify_reagents No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes use_fresh_catalyst Action: Use fresh catalyst or increase loading modestly (e.g., to 50-100 ppm). check_catalyst->use_fresh_catalyst No optimize_temp Action: Screen temperatures (e.g., 40°C, 60°C, 80°C) on a small scale. check_temp->optimize_temp No

Caption: Troubleshooting Decision Tree for Low Hydrosilylation Yield.

Q2: I'm observing significant side product formation. What are they and how can I suppress them?

Answer:

Side reactions in the hydrosilylation of vinylsilanes are common and often compete with the desired addition pathway. The most frequent side reactions include alkene isomerization and dehydrogenative silylation.[6][7]

Common Side Reactions & Mitigation Strategies:

  • Alkene Isomerization: Platinum catalysts can promote the isomerization of the terminal vinyl group to an internal (E/Z)-alkene.[7][8] These internal alkenes are generally less reactive towards hydrosilylation, leading to a mixture of unreacted starting material and the desired product.

    • Causality: This occurs via a β-hydride elimination pathway within the catalytic cycle.[8]

    • Solution: Minimize reaction time and use the lowest effective catalyst concentration. Lowering the reaction temperature can also disfavor the isomerization pathway.[8] Some "slow-release" precatalysts are designed to keep the active catalyst concentration low, minimizing such side reactions.[9]

  • Dehydrogenative Silylation: This process results in the formation of a new vinylsilane and H₂ gas, rather than the desired alkylsilane. This is more common with iron and cobalt catalysts but can occur with platinum group metals under certain conditions.[7]

    • Solution: The choice of catalyst is critical. Classic platinum catalysts like Karstedt's are generally highly selective for hydrosilylation over dehydrogenative silylation. If this is a persistent issue, ensure your system is not contaminated with other metals.

  • Formation of Propyltrichlorosilane and Propene: In reactions involving chlorinated silanes and allyl compounds (like allyl chloride), competitive oxidative addition of the allyl substrate can lead to byproducts.[10] While this compound is a vinyl, not allyl, substrate, analogous undesired pathways can be triggered by impurities or harsh conditions.

    • Solution: Employing rhodium-based catalysts, particularly with bidentate phosphine ligands, has been shown to improve selectivity for the desired linear product in challenging systems.[10]

Q3: My product mixture is dark brown or black. What causes this discoloration and how can I purify my product?

Answer:

The formation of a dark, often black, color is a well-known phenomenon in platinum-catalyzed hydrosilylations. This is due to the formation of colloidal platinum, often referred to as "platinum black."[7][11]

Cause:

  • Catalyst Decomposition: Under the reaction conditions, the homogeneous platinum(0) catalyst can agglomerate into nanoparticles or colloidal platinum. This is a form of catalyst decomposition and, while these colloids can have some catalytic activity, they are primarily responsible for the discoloration.[7]

Purification Strategy:

  • Activated Carbon Treatment: The most common method is to treat a solution of the crude product (e.g., in hexane or toluene) with activated carbon (charcoal).[11] The carbon adsorbs the platinum colloids.

  • Filtration: After stirring with activated carbon for a few hours, the mixture is filtered through a pad of Celite® or another filter aid to remove the carbon and adsorbed platinum.[11] This often yields a clear, colorless filtrate.

  • Distillation/Chromatography: For final purification to remove organic impurities and any residual catalyst, vacuum distillation or column chromatography can be employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrosilylation of this compound?

Answer:

The "best" catalyst depends on the desired outcome (yield, selectivity, cost). For general applications, platinum-based catalysts are the most widely used and effective.[12][13]

Catalyst ClassCommon ExamplesKey Characteristics
Platinum (Pt) Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst (Pt₂(dvtms)₃)High activity and selectivity for anti-Markovnikov addition. The most common choice for industrial and lab-scale synthesis.[12][14]
Rhodium (Rh) Wilkinson's Catalyst (RhCl(PPh₃)₃)Also highly effective. Selectivity can sometimes be tuned by solvent choice (polar vs. non-polar).[15] Can be more selective in preventing certain side reactions.[10]
Ruthenium (Ru) [Cp*Ru(MeCN)₃]PF₆, Grubbs' CatalystsOften used for specific selectivities, such as in alkyne hydrosilylation to yield cis-isomers.[15] Their application for vinylsilanes is less common but can be explored for specific needs.
Other Metals Iron (Fe), Cobalt (Co), Nickel (Ni)Lower cost alternatives to precious metals. Often require specific ligand systems and can be more prone to side reactions like dehydrogenative silylation.[7][14][16]

For the hydrosilylation of this compound to obtain the corresponding alkylchlorosilane, Karstedt's catalyst is an excellent starting point due to its high activity, good solubility in organic media, and generally high selectivity for the desired β-adduct.[12]

Q2: What is the optimal reaction temperature?

Answer:

Temperature is a critical parameter that must be optimized empirically. There is a trade-off between reaction rate and the prevalence of side reactions.[4][17]

  • Starting Point: Begin at room temperature (20-25 °C) or slightly elevated (40 °C). Many modern platinum catalysts are active at these temperatures.

  • Optimization: If the reaction is slow, gradually increase the temperature in 15-20 °C increments (e.g., to 60 °C, then 80 °C). Monitor the reaction by TLC, GC, or NMR at each step.

  • Caution: Temperatures exceeding 100-120 °C can lead to increased side product formation (e.g., isomerization) and potential catalyst decomposition.[4][12] The optimal range for many platinum-catalyzed systems is between 40-80 °C.[5]

Q3: How should I choose a solvent for the reaction?

Answer:

The primary role of the solvent is to dissolve all reactants and the catalyst to ensure a homogeneous reaction mixture.

  • Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and hexane are excellent choices as they are inert and effectively dissolve the reagents.

  • Solvents to Avoid:

    • Protic Solvents (e.g., Alcohols, Water): These will react with the chlorosilane moiety and can deactivate the catalyst. Isopropanol, often used to prepare Speier's catalyst, can cause an unexpected side reaction where it couples with Si-H bonds.[18]

    • Highly Coordinating Solvents: Solvents like acetonitrile can sometimes exhibit low reactivity as they may coordinate to the metal center and inhibit catalysis.[18]

Q4: How can I effectively monitor the reaction's progress?

Answer:

Real-time or quasi-real-time monitoring is crucial for determining the reaction endpoint, which helps prevent the formation of side products from over-reaction.[8]

  • NMR Spectroscopy (¹H NMR): This is a highly effective method. The reaction can be monitored by observing the disappearance of the Si-H proton (a singlet typically around 4.5-5.5 ppm) and the vinyl protons of the starting material (multiplets typically between 5.8-6.5 ppm). Concurrently, new signals corresponding to the alkyl protons of the product will appear.[19]

  • Gas Chromatography (GC): If the product is sufficiently volatile, GC is an excellent quantitative technique to track the consumption of starting materials and the formation of the product.

  • Infrared (IR) and Raman Spectroscopy: These in-situ techniques can monitor the reaction in real-time by tracking the disappearance of the Si-H bond stretch (around 2100-2250 cm⁻¹) and the C=C stretch of the vinyl group (around 1600 cm⁻¹).[20][21]

Q5: What are the best practices for purifying the final product?

Answer:

Purification is essential to remove the catalyst and any side products.[22]

  • Catalyst Removal: As discussed in the troubleshooting section, treatment with activated carbon followed by filtration through Celite® is highly effective for removing residual platinum colloids.[11]

  • Scavenging: For trace metal removal, silica-based metal scavengers can be used. These are functionalized silica gels that selectively bind to the metal, which can then be removed by simple filtration.[22]

  • Vacuum Distillation: Given that the product is likely a liquid, vacuum distillation is an excellent method for purification, especially on a larger scale. It effectively separates the product from non-volatile catalyst residues and higher-boiling impurities.

  • Column Chromatography: While possible, chromatography on silica gel can be challenging for chlorosilanes due to their reactivity with the silica surface (hydrolysis). If this method is necessary, using deactivated silica gel and non-polar eluents is advised.

Section 3: Standard Operating Protocols

Protocol 1: General Experimental Setup for this compound Hydrosilylation

This protocol outlines a standard procedure using Karstedt's catalyst.

G cluster_prep Preparation cluster_reagents Reagent Addition (under Inert Gas) cluster_reaction Reaction p1 1. Flame-dry a round-bottom flask with a stir bar under vacuum. p2 2. Backfill with Argon/Nitrogen and allow to cool. p1->p2 r1 3. Add anhydrous toluene via syringe. p2->r1 r2 4. Add this compound. r1->r2 r3 5. Add the hydrosilane (e.g., trichlorosilane, methyldichlorosilane). r2->r3 r4 6. Add Karstedt's catalyst solution (10-100 ppm) via syringe. r3->r4 rxn1 7. Heat to desired temperature (e.g., 60 °C) with stirring. r4->rxn1 rxn2 8. Monitor reaction progress (e.g., by NMR or GC). rxn1->rxn2

Caption: General workflow for setting up a hydrosilylation reaction.

Methodology:

  • Glassware Preparation: A multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum is assembled. The entire apparatus is flame-dried under vacuum and subsequently cooled under a positive pressure of argon or nitrogen.

  • Reagent Charging: Under an inert atmosphere, add anhydrous toluene via syringe. This is followed by the sequential addition of this compound and the corresponding hydrosilane (e.g., trichlorosilane). The mixture is stirred to ensure homogeneity.

  • Catalyst Addition: Karstedt's catalyst solution (typically in xylene or toluene) is added via syringe to achieve the desired ppm loading (e.g., 20 ppm).

  • Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 60 °C) using an oil bath.

  • Monitoring: The reaction is monitored periodically until the starting materials are consumed (see Protocol 2).

  • Workup: Once complete, the reaction is cooled to room temperature. The mixture can be concentrated under reduced pressure, and the residue treated with activated carbon and filtered through Celite® to remove the catalyst.

  • Purification: The crude product is purified by vacuum distillation to yield the final product.

Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy
  • Sampling: Under a positive pressure of inert gas, carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture using a dry syringe.

  • Quenching (Optional but Recommended): Immediately quench the aliquot by adding it to a small vial containing a drop of an inhibitor (e.g., a solution of 1,3-divinyltetramethyldisiloxane) to prevent further reaction.

  • Sample Preparation: Dilute the aliquot with deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum.

    • Identify the characteristic Si-H signal of the starting hydrosilane.

    • Identify the vinyl proton signals of the this compound.

    • Integrate these signals relative to a stable product signal or an internal standard.

    • Calculate the percent conversion by comparing the relative integrals of the starting material and product signals over time. The reaction is considered complete when the Si-H and vinyl proton signals are no longer detectable.[19]

Below is a simplified representation of the Chalk-Harrod mechanism, which is the widely accepted pathway for platinum-catalyzed hydrosilylation.[7][12][23]

G Pt0 Pt(0) Catalyst OxAdd Oxidative Addition [Pt(II) Intermediate] Pt0->OxAdd + R₃Si-H Coord Olefin Coordination OxAdd->Coord + H₂C=CH-R' Insert Migratory Insertion (β-adduct formation) Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 Regenerates Catalyst Product Product (R₃Si-CH₂-CH₂-R') RedElim->Product Silane R₃Si-H Alkene H₂C=CH-R'

Caption: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

References

  • Hydrosilylation. Wikipedia. [Link]

  • Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. RSC Publishing. [Link]

  • Functionalized vinylsilanes via highly efficient and recyclable Pt-nanoparticle catalysed hydrosilylation of alkynes. Dalton Transactions (RSC Publishing). [Link]

  • Vinylsilanes obtained from the cobalt‐catalyzed alkyne hydrosilylation... ResearchGate. [Link]

  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN. [Link]

  • Hydrosilylation Reaction Profiling | Application Note. Mettler Toledo. [Link]

  • Rational Design of Pt Supported Catalysts for Hydrosilylation: Influence of Support and Calcination Temperature. ChemRxiv. [Link]

  • Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH. [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends... PMC - NIH. [Link]

  • In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy... Semantic Scholar. [Link]

  • The screening of catalysts 1–9 in the hydrosilylation reaction... ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]

  • Hydrosilylation: Removing black/golden colour from product. Reddit. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Novel Fluorescence Method for Cure Monitoring of Hydrosilation-Curable Silicones. ResearchGate. [Link]

  • Why Hydrosilylation reagent works for ketone reduction and sometimes not working for the same substrate? ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Hydrosilylation of 1-alkenes with dichlorosilane. University of Groningen. [Link]

  • Monitoring the hydrosilylation process using a representative reaction. ResearchGate. [Link]

  • Hydrosilylation. Chemistry LibreTexts. [Link]

  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. [Link]

  • Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. DSpace. [Link]

Sources

Common impurities in Diphenylvinylchlorosilane and their effects

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Diphenylvinylchlorosilane (DPVCS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile organosilicon reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The guide follows a logical progression from symptom to cause to solution, grounded in the chemical properties of DPVCS.

Issue 1: Low or No Reaction Yield, Particularly in Hydrosilylation

You've set up a hydrosilylation reaction using this compound, but the yield is disappointingly low, or the reaction fails to proceed to completion.

Primary Suspect: Reagent Degradation via Hydrolysis

This compound is a chlorosilane, making it highly susceptible to hydrolysis upon contact with moisture from the air, solvents, or glassware.[1][2] The silicon-chlorine bond is readily attacked by water, initiating a cascade of reactions that deplete your active reagent.

Causality Chain:

  • Initial Hydrolysis: DPVCS reacts with water to form Diphenylvinylsilanol and hydrochloric acid (HCl).

  • Condensation: The newly formed silanol is unstable and can self-condense or react with another DPVCS molecule to form 1,3-divinyl-1,1,3,3-tetraphenyldisiloxane.

  • Consequence: The resulting siloxanes are unreactive in typical hydrosilylation reactions. Their formation consumes the starting material, reducing its effective concentration and thus lowering the yield of your desired product. The generated HCl can also lead to unwanted side reactions.

Visualizing the Degradation Pathway

G DPVCS This compound (Active Reagent) Silanol Diphenylvinylsilanol (Intermediate) DPVCS->Silanol + H₂O - HCl Disiloxane 1,3-Divinyl-1,1,3,3-tetraphenyldisiloxane (Inactive Impurity) DPVCS->Disiloxane H2O H₂O (Moisture) H2O->Silanol Silanol->Disiloxane + Diphenylvinylsilanol - H₂O Silanol->Disiloxane + DPVCS - HCl HCl HCl (Byproduct)

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting & Validation Protocol

Follow these steps to diagnose and resolve the issue of low reaction yield.

Step 1: Verify Reagent Purity Before starting your experiment, it is crucial to assess the purity of your DPVCS, especially if the container has been opened previously.

Analytical MethodPurity IndicatorImpurity Signature
FTIR Spectroscopy Sharp Si-Cl stretch (~540 cm⁻¹).Broad O-H stretch (~3200-3600 cm⁻¹) indicates silanol formation. Appearance of a strong Si-O-Si stretch (~1060 cm⁻¹) confirms disiloxane presence.
¹H NMR Spectroscopy Clean vinyl (~5.8-6.5 ppm) and phenyl (~7.2-7.6 ppm) proton signals in the correct ratio.Appearance of a broad peak for the Si-OH proton (variable shift) suggests hydrolysis. Shifts in phenyl/vinyl peaks can indicate siloxane formation.
Gas Chromatography (GC) A single, sharp peak corresponding to DPVCS.Appearance of additional peaks, particularly a higher boiling point peak corresponding to the disiloxane.

Step 2: Implement Rigorous Anhydrous Techniques The most effective solution is prevention. Chlorosilanes demand handling in a controlled, dry environment.

  • Atmosphere: Handle DPVCS exclusively under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed commercial bottles should be used immediately after opening.

  • Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere or in a desiccator immediately before use.

Step 3: Re-purify Compromised Reagent If you suspect your DPVCS is compromised, you can re-purify it.

  • Method: Fractional distillation under reduced pressure.

  • Boiling Point: ~132 °C at atmospheric pressure, but vacuum distillation is recommended to prevent thermal degradation.[2][3]

  • Procedure:

    • Set up a distillation apparatus, ensuring all joints are well-sealed and the system is under a vacuum.

    • Gently heat the flask containing the impure DPVCS in an oil bath.

    • Discard the initial low-boiling fraction (forerun).

    • Collect the fraction that distills at the correct temperature and pressure for pure DPVCS.

    • Store the purified product in a sealed flask with a Teflon stopcock under an inert atmosphere.

Issue 2: Formation of Gels or Insoluble Precipitates

During a reaction or upon storage, you observe the formation of a gel, a viscous oil, or a solid precipitate.

Primary Suspect: Unintended Polymerization

The vinyl group in this compound is susceptible to radical polymerization.[1] This process can be initiated by heat, light, or trace radical initiators (e.g., peroxides from aged ether solvents).

Causality Chain:

  • Initiation: A radical species is formed from an initiator or thermal/photochemical energy.

  • Propagation: The initiator radical adds across the vinyl double bond of a DPVCS molecule, creating a new radical. This new radical then adds to another DPVCS molecule, propagating a polymer chain.[4][5]

  • Consequence: As the polymer chains grow, the viscosity of the solution increases, potentially leading to the formation of insoluble oligomers or high-molecular-weight polymers.

Troubleshooting & Validation Protocol

Step 1: Review Storage and Handling Conditions Proper storage is critical to prevent polymerization.

  • Storage: Keep DPVCS containers tightly sealed and stored in a cool, dark, and dry place.[3][6] Refrigeration (2-8°C) is often recommended.[3]

  • Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), if compatible with your downstream applications.

Step 2: Scrutinize Reaction Solvents Solvents can be a hidden source of initiators.

  • Ethers: Solvents like THF or diethyl ether can form explosive peroxides over time. Always test for peroxides and purify aged solvents before use.

  • Purity: Ensure no other contaminants are present that could initiate radical reactions.

Step 3: Control Reaction Temperature Higher temperatures can accelerate radical formation and polymerization.

  • Monitoring: Keep your reaction at the lowest effective temperature. Use a temperature-controlled bath and monitor the internal reaction temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the white fumes I see when I open a bottle of this compound? A: The white fumes are a result of the rapid reaction between the volatile this compound and moisture in the ambient air. This hydrolysis reaction produces hydrogen chloride (HCl) gas, which then appears as corrosive white fumes.[1] This is a clear visual indicator of the compound's reactivity and the need for handling under inert, anhydrous conditions.

Q2: How should I properly store this compound? A: Store the compound in a tightly sealed, corrosion-resistant container (preferably the original manufacturer's bottle) with a secure cap. The container should be placed in a secondary containment tray in a cool, dry, and well-ventilated area designated for reactive and corrosive chemicals.[6][7] Always flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing to displace moisture and air.[3]

Q3: My hydrosilylation reaction is not regioselective. Could impurities in the DPVCS be the cause? A: While catalyst, substrate, and reaction conditions are the primary drivers of regioselectivity in hydrosilylation, impurities can play a role.[8][9][10] For example, HCl generated from hydrolysis can sometimes affect catalyst performance or promote side reactions. More commonly, if your DPVCS contains other reactive silane impurities (e.g., from its synthesis), these could react to form different isomers or byproducts, complicating your product mixture. Verifying the purity of your DPVCS via GC or NMR is a critical first step in troubleshooting selectivity issues.

Q4: What is the primary synthetic impurity I should be aware of? A: A potential impurity from the synthesis of DPVCS is Diphenyldichlorosilane. Depending on the Grignard or other synthetic route used, incomplete reaction or side reactions can leave this difunctional silane in the final product. Its presence can be problematic in polymerization reactions, where it can act as an unwanted cross-linker, or in reactions where precise stoichiometry is key.

Q5: Can I use a standard glass syringe to transfer this compound? A: It is strongly discouraged. The HCl produced upon even minute exposure to atmospheric moisture can cause the metal plunger of a standard syringe to corrode and seize. Use a gas-tight syringe with a Teflon-tipped plunger or transfer the liquid via cannula under positive inert gas pressure.

Troubleshooting Workflow Diagram

G cluster_start Experimental Problem cluster_check Purity Assessment cluster_impure Impure Reagent Path cluster_pure Pure Reagent Path start Low Yield or Side Products Observed check_purity Assess Purity of DPVCS (NMR, GC, FTIR) start->check_purity is_pure Is Reagent Pure? check_purity->is_pure purify Purify DPVCS (Vacuum Distillation) is_pure->purify No check_conditions Review Experimental Conditions is_pure->check_conditions Yes re_run_impure Re-run Experiment with Purified Reagent purify->re_run_impure end Problem Resolved re_run_impure->end anhydrous Anhydrous Technique? (Dry Solvents/Glassware) check_conditions->anhydrous temp_control Proper Temp/Atmosphere? anhydrous->temp_control Yes improve_tech Improve Anhydrous Technique anhydrous->improve_tech No optimize Optimize Reaction Conditions temp_control->optimize No re_run_pure Re-run Experiment temp_control->re_run_pure Yes improve_tech->re_run_pure optimize->re_run_pure re_run_pure->end

Caption: Logical workflow for troubleshooting common DPVCS-related issues.

References
  • This compound [18419-53-9]|Supplier - Benchchem. (n.d.). Benchchem.
  • DIPHENYLVINYLCHLOROSILA... (n.d.). Chemicalbook.
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Technical Support Center: Catalyst Selection for Diphenylvinylchlorosilane Cross-linking Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in diphenylvinylchlorosilane cross-linking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for your experiments. Here, we will delve into the nuances of catalyst choice, reaction mechanisms, and solutions to common challenges encountered during the hydrosilylation of this compound.

Introduction to Catalyst Selection for this compound Hydrosilylation

This compound is a versatile monomer used in the synthesis of advanced materials, including silicones and functionalized polymers. The cross-linking of this molecule, typically through hydrosilylation, is a critical step that dictates the final properties of the material. The choice of catalyst is paramount to the success of this reaction, influencing not only the reaction rate and yield but also the selectivity and the occurrence of side reactions.

The presence of the phenyl, vinyl, and chloro groups on the silicon atom introduces a unique combination of steric and electronic effects that must be considered when selecting a catalyst. The bulky phenyl groups can sterically hinder the approach of the catalyst to the silicon center, potentially slowing down the reaction.[1][2] The vinyl group is the reactive site for the hydrosilylation reaction, while the chloro group, a good leaving group, can participate in side reactions or even influence the catalyst's activity.[1]

This guide will focus primarily on platinum-based catalysts, which are the most common and effective for this type of reaction, as well as peroxide-initiated cross-linking as an alternative. We will explore the mechanisms of these catalysts and provide practical advice for their use with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with this compound cross-linking reactions.

Q1: What is the most common type of catalyst for this compound cross-linking?

A1: The most widely used and effective catalysts for the hydrosilylation of vinylsilanes, including this compound, are platinum-based complexes.[3][4][5] Among these, Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is highly popular due to its high activity at low concentrations and its solubility in common organic solvents.[3][6][7][8] Other platinum catalysts like Speier's catalyst (hexachloroplatinic acid) are also used, though they may require an induction period to form the active catalytic species.[3][9]

Q2: How does the presence of phenyl groups on the silane affect the cross-linking reaction?

A2: The two phenyl groups on this compound introduce significant steric bulk around the silicon atom. This steric hindrance can slow down the rate of the hydrosilylation reaction compared to less substituted vinylsilanes.[1][2] The electronic effects of the phenyl groups can also influence the reactivity of the vinyl group. Researchers should anticipate potentially longer reaction times or the need for slightly higher catalyst loadings or temperatures to achieve complete conversion.[1][2]

Q3: Can the chloro group on this compound interfere with the catalysis?

A3: Yes, the chloro group is a reactive site and can influence the reaction in several ways. While the primary reaction is the hydrosilylation of the vinyl group, the Si-Cl bond can undergo side reactions. For instance, in the presence of moisture, it can hydrolyze to form silanols, which can then condense. Furthermore, the chloride ion can potentially interact with the platinum catalyst, in some cases even acting as a leaving group that influences the catalytic cycle.[1] Some studies suggest that with chlorosilanes, the turnover-limiting step in Karstedt's-catalyzed hydrosilylation can change, indicating an interaction between the chloro-substituent and the catalyst.[2][10]

Q4: What are the typical reaction conditions for this compound cross-linking with a platinum catalyst?

A4: Typical conditions often involve using a platinum catalyst, such as Karstedt's catalyst, at a concentration of 10-100 ppm relative to the reactants.[8] The reaction is commonly carried out in a non-polar aprotic solvent like toluene or xylene to ensure the solubility of all components.[1][2] Reaction temperatures can range from room temperature to elevated temperatures (e.g., 95°C), depending on the desired reaction rate and the specific reactants involved.[1][2] Monitoring the reaction progress by techniques like FTIR or NMR spectroscopy is highly recommended to determine the optimal reaction time.[11][12]

Q5: Are there alternatives to platinum catalysts for cross-linking this compound?

A5: Yes, peroxide-initiated cross-linking is a viable alternative.[13][14][15][16][17] In this method, a peroxide, such as dicumyl peroxide, is used to generate free radicals upon heating. These radicals can initiate a polymerization reaction involving the vinyl groups of the this compound molecules, leading to a cross-linked network. This method avoids the cost and potential contamination associated with platinum catalysts. However, it often requires higher temperatures and can sometimes lead to less controlled cross-linking and potential side reactions initiated by the highly reactive free radicals.[13][17]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the cross-linking of this compound.

Problem 1: Slow or Incomplete Reaction

Symptoms:

  • Low yield of the cross-linked product.

  • Presence of unreacted starting materials after the expected reaction time.

  • FTIR analysis shows persistent Si-H and/or vinyl C=C stretching bands.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Catalyst Activity The platinum catalyst may be old, improperly stored, or of low quality, leading to reduced activity.Use a fresh batch of high-purity catalyst. Ensure proper storage conditions (e.g., refrigerated, under inert atmosphere). Consider a more active catalyst if the issue persists.
Catalyst Poisoning Certain functional groups or impurities can deactivate platinum catalysts. Common poisons include sulfur compounds, amines, and some phosphorus-containing compounds.Purify all reactants and solvents to remove potential catalyst poisons. Avoid using equipment that may have been in contact with sulfur-containing materials.
Steric Hindrance The bulky phenyl groups on this compound can sterically hinder the catalyst, slowing the reaction rate.[1][2]Increase the reaction temperature to provide more energy to overcome the activation barrier. A higher catalyst concentration may also be beneficial, but should be optimized to avoid side reactions and increased cost.
Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.
Inhibitor Presence Some commercial catalyst solutions contain inhibitors to improve their shelf life. These inhibitors may not be fully overcome at the reaction temperature.Consult the catalyst supplier's technical data sheet to check for the presence of inhibitors. A higher reaction temperature or a pre-heating step might be necessary to activate the catalyst.
Problem 2: Formation of Side Products

Symptoms:

  • Unexpected peaks in NMR or GC-MS analysis of the product mixture.

  • Formation of a gel or insoluble material when not expected.

  • Discoloration of the reaction mixture.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Isomerization of the Vinyl Group Platinum catalysts can sometimes catalyze the isomerization of the terminal vinyl group to an internal olefin, which is less reactive in hydrosilylation.[18]Use a more selective catalyst or optimize the reaction conditions (lower temperature, shorter reaction time) to minimize isomerization.
Dehydrogenative Silylation A side reaction where a Si-C bond is formed with the elimination of H2. This can be more prevalent with certain catalysts.[18]Choose a catalyst known for high selectivity towards hydrosilylation. Rhodium-based catalysts, for example, can sometimes favor this pathway.[19]
Hydrolysis of the Si-Cl Bond Trace amounts of water in the reactants or solvent can lead to the hydrolysis of the chlorosilane to a silanol, which can then undergo condensation to form siloxanes.Ensure all reactants and solvents are rigorously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Catalyst Decomposition At high temperatures or in the presence of certain impurities, the platinum catalyst can decompose to form platinum black (colloidal platinum), which can have different catalytic activity and lead to side reactions.[18]Avoid excessively high reaction temperatures. Ensure the purity of all reaction components.
Peroxide-Induced Side Reactions If using a peroxide initiator, the high-energy radicals can lead to a variety of side reactions, including chain scission and uncontrolled polymerization.[13][17]Carefully control the peroxide concentration and the reaction temperature. Use a peroxide with a suitable decomposition temperature for your system.

Visualizing the Process: Reaction Mechanisms and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the key reaction mechanisms and a troubleshooting workflow.

Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)

Pt0 Pt(0) Catalyst OxAdd Oxidative Addition of R3Si-H Pt0->OxAdd Pt_Intermediate H-Pt(II)-SiR3 OxAdd->Pt_Intermediate Alkene_Coord Alkene Coordination Pt_Intermediate->Alkene_Coord Pi_Complex Alkene π-Complex Alkene_Coord->Pi_Complex Insertion Migratory Insertion Pi_Complex->Insertion Alkyl_Complex Pt(II)-Alkyl Complex Insertion->Alkyl_Complex Red_Elim Reductive Elimination Alkyl_Complex->Red_Elim Product Hydrosilylation Product (R3Si-Alkene) Red_Elim->Product Product->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Troubleshooting Workflow for Incomplete this compound Cross-linking

Start Incomplete Reaction Observed Check_Catalyst Verify Catalyst Activity & Purity Start->Check_Catalyst Check_Purity Check Reactant & Solvent Purity Check_Catalyst->Check_Purity Dry_System Ensure Anhydrous Conditions Check_Purity->Dry_System Increase_Temp Increase Reaction Temperature Increase_Cat Increase Catalyst Loading Increase_Temp->Increase_Cat Still_Incomplete Still Incomplete Increase_Cat->Still_Incomplete Dry_System->Increase_Temp Success Reaction Complete Still_Incomplete->Start No, Re-evaluate Still_Incomplete->Success Yes

Caption: A systematic approach to troubleshooting incomplete cross-linking reactions.

Experimental Protocols

Protocol 1: Monitoring this compound Cross-linking by FTIR Spectroscopy
  • Sample Preparation: At regular intervals during the reaction, carefully extract a small aliquot (a few drops) from the reaction mixture under an inert atmosphere.

  • FTIR Analysis: Deposit a thin film of the aliquot onto a salt plate (e.g., NaCl or KBr) or use an ATR-FTIR probe for in-situ monitoring.[12]

  • Data Acquisition: Record the infrared spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Monitor the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) from the hydrosilane and the C=C stretching band (around 1600 cm⁻¹) from the this compound. The appearance and growth of new bands corresponding to the C-H stretching of the newly formed alkyl group can also be monitored.

Protocol 2: General Procedure for Platinum-Catalyzed Cross-linking
  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with dry toluene, this compound, and the hydrosilating agent (e.g., a polyhydrosiloxane).

  • Catalyst Introduction: Add the platinum catalyst solution (e.g., Karstedt's catalyst in xylene) via syringe. A typical catalyst loading is 10-50 ppm of platinum.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir.

  • Monitoring: Monitor the reaction progress using FTIR spectroscopy (Protocol 1) or by taking aliquots for NMR analysis.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the Si-H and vinyl peaks), the solvent can be removed under reduced pressure to yield the cross-linked product.

References

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
  • Hydrosilyl
  • Catalysts, Modifiers, Crosslinking Agents - Technical Library. Gelest.
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  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI.
  • Applications of Karstedt C
  • What is Karstedt's Catalyst and Its Applications in Hydrosilyl
  • Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
  • Karstedt catalysts.
  • Can someone advise on how to solve DSP cross-linking problems?.
  • Platinum-Catalyzed Hydrosilyl
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
  • Crosslinker-platinum catalyst-inhibitor and method of preparation thereof.
  • Platinum Catalysts for Hydrosilation.
  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts.
  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
  • PEROXIDE CROSSLINKING REACTIONS OF POLYMERS. IUPAC.
  • Peroxide crosslinking of isotactic and syndiotactic polypropylene. ScienceDirect.
  • The plausible mechanism for hydrosilylation of alkene with hydrosilane.
  • In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0)
  • Selective hydrosilylation of allyl chloride with trichlorosilane.
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  • The Inhibition of Pepsin-Catalysed Reactions by Structural and Stereochemical Product Analogues. PubMed.
  • Crosslinking - Organische Peroxide. PERGAN.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
  • The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE.
  • Crosslinking of rubbers and polyolefines. PERGAN.
  • Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane.
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  • This compound [18419-53-9]|Supplier. Benchchem.
  • Frustrated Lewis pair catalyzed hydrosilylation and hydrosilane mediated hydrogenation of fulvenes. Royal Society of Chemistry.
  • Your Top 12 Crosslinking Questions—Answered!. Review of Optometry.
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  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form

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Technical Support Center: Navigating Steric Hindrance in Diphenylvinylchlorosilane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diphenylvinylchlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sterically hindered reagent. The bulky diphenyl and vinyl groups attached to the silicon center introduce significant steric congestion, which can profoundly impact reaction kinetics, yields, and product selectivity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter when working with this compound. Each problem is analyzed from a mechanistic perspective, with practical, field-tested solutions provided.

Issue 1: Low Yield in Hydrosilylation Reactions

Question: I am attempting a hydrosilylation reaction with this compound and a terminal alkene, but I am consistently observing low yields of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in hydrosilylation reactions involving this compound are frequently a direct consequence of steric hindrance. The two phenyl groups and the vinyl group create a crowded environment around the silicon-hydride bond (after its formation in situ or if using a corresponding hydrosilane), impeding the approach of the alkene to the catalyst's active site.

Root Causes & Solutions:

  • Inadequate Catalyst Performance: Standard platinum catalysts, such as Karstedt's or Speier's catalyst, while broadly effective, can be inefficient when dealing with sterically demanding silanes.[1][2][3] The bulky substituents on the silicon atom can hinder the oxidative addition of the Si-H bond to the metal center, a key step in the Chalk-Harrod mechanism.[1][2]

    • Solution 1: Catalyst Selection. Consider switching to a catalyst system known to be effective for hindered silanes. Earth-abundant metal catalysts, in particular, have shown promise.

      • Iron-based catalysts: Certain iron complexes with bis(imino)pyridine ligands have been reported to effectively catalyze the hydrosilylation of sterically hindered tertiary silanes.[4]

      • Cobalt and Nickel catalysts: Pincer-type complexes of cobalt and nickel have also demonstrated high activity for the anti-Markovnikov hydrosilylation of alkenes with hindered silanes.[2][4][5] These catalysts may operate through mechanisms that are less sensitive to steric bulk than traditional platinum catalysts.[5]

    • Solution 2: Increase Catalyst Loading. While not always ideal from a cost perspective, a moderate increase in catalyst concentration can sometimes compensate for lower catalytic turnover numbers.

  • Suboptimal Reaction Conditions: Temperature and solvent can play a critical role in overcoming the activation energy barrier imposed by steric hindrance.

    • Solution: Optimize Temperature and Solvent.

      • Temperature: Gradually increasing the reaction temperature can provide the necessary kinetic energy to overcome steric repulsion.[6] Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to undesired side reactions.

      • Solvent: The choice of solvent can influence catalyst solubility and activity. For Grignard reactions with chlorosilanes, THF is often superior to diethyl ether due to its higher boiling point and better solvation properties, which can also be relevant for catalyst performance in hydrosilylation.[7][8]

Experimental Protocol: Screening Catalysts for Improved Hydrosilylation Yield

  • Setup: In parallel, oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each tube, add this compound (1.0 equiv.), the alkene (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or THF).

  • Catalyst Addition: To each respective tube, add the catalyst to be screened at a specific loading (e.g., 0.1 mol%).

    • Tube A: Karstedt's catalyst

    • Tube B: Iron-bis(imino)pyridine catalyst

    • Tube C: Nickel pincer complex

  • Reaction: Place the tubes in a pre-heated oil bath at a moderate temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Compare the conversion to the desired product across the different catalysts to identify the most effective system.

Data Summary: Catalyst Performance in Hindered Hydrosilylation

Catalyst TypeTypical Loading (mol%)Relative Activity with Hindered SilanesSelectivityReference
Platinum (Karstedt's)0.01 - 0.1Moderate to LowGood[1][3]
Iron-bis(imino)pyridine0.1 - 1.0HighHigh (anti-Markovnikov)[4]
Cobalt Pincer Complex0.1 - 1.0HighHigh (Z-selective)[4]
Nickel Pincer Complex0.1 - 1.0HighHigh (anti-Markovnikov)[5]
Issue 2: Sluggish or Incomplete Grignard Reactions

Question: I am trying to perform a Grignard reaction with this compound to introduce an alkyl or aryl group, but the reaction is very slow and often incomplete. How can I drive this reaction to completion?

Answer:

The success of a Grignard reaction with this compound is a classic example of the interplay between electronic effects and steric hindrance. While the silicon center is electrophilic, the bulky diphenyl and vinyl groups physically obstruct the approach of the nucleophilic Grignard reagent.[7][9]

Root Causes & Solutions:

  • Steric Bulk of the Grignard Reagent: The size of the Grignard reagent is a critical factor. Highly branched or bulky Grignard reagents (e.g., tert-butylmagnesium chloride) will face a significant steric barrier.[9][10]

    • Solution: Use a Less Hindered Grignard Reagent. If the synthetic route allows, consider using a smaller, less sterically demanding Grignard reagent. For instance, methylmagnesium bromide will react more readily than isopropylmagnesium bromide.

  • Solvent Effects: The choice of solvent significantly impacts the reactivity of the Grignard reagent.

    • Solution: Utilize Tetrahydrofuran (THF). Grignard reactions are generally faster in THF compared to diethyl ether.[7] THF's higher solvating power for the magnesium species can increase the nucleophilicity of the Grignard reagent. The higher boiling point of THF also allows for reactions to be run at elevated temperatures, which can help overcome the activation energy barrier.[8]

  • Reaction Mode: The order of addition can influence the outcome, especially when trying to achieve partial substitution.

    • Solution: Reverse Addition. For partial substitution on a multifunctional silane, adding the Grignard reagent slowly to the chlorosilane (reverse addition) is often preferred to maintain an excess of the electrophile and minimize multiple additions.[8]

Workflow for Optimizing Grignard Reactions

start Incomplete Grignard Reaction check_reagent Assess Steric Bulk of Grignard Reagent start->check_reagent is_bulky Is the reagent bulky (e.g., t-BuMgCl)? check_reagent->is_bulky use_smaller Switch to a less hindered Grignard reagent if possible is_bulky->use_smaller Yes check_solvent Review Solvent Choice is_bulky->check_solvent No use_smaller->check_solvent is_ether Using Diethyl Ether? check_solvent->is_ether use_thf Switch to Anhydrous THF is_ether->use_thf Yes increase_temp Increase Reaction Temperature (Reflux in THF) is_ether->increase_temp No (Already using THF) use_thf->increase_temp check_addition Consider Order of Addition increase_temp->check_addition reverse_add Employ Reverse Addition for Partial Substitution check_addition->reverse_add end Reaction Optimized reverse_add->end A 1. Oxidative Addition R₃Si-H + Pt(0) → R₃Si-Pt(II)-H B 2. Alkene Coordination Alkene coordinates to Pt(II) complex A->B C 3. Migratory Insertion Alkene inserts into Pt-H bond (or Pt-Si) B->C D 4. Reductive Elimination R₃Si-Alkane + Pt(0) C->D E Catalyst Regeneration Pt(0) re-enters catalytic cycle D->E E->A

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation. [1][2]

References

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. Available from: [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. Available from: [Link]

  • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts - ResearchGate. Available from: [Link]

  • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts | ACS Catalysis - ACS Publications. Available from: [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. Available from: [Link]

  • Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Available from: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available from: [Link]

  • What produces steric hindrance? - Quora. Available from: [Link]

  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Available from: [Link]

  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. Available from: [Link]

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  • The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry - YouTube. Available from: [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC - PubMed Central. Available from: [Link]

  • Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon - PMC - NIH. Available from: [Link]

  • Steric Factors on reaction with grignard reagent - Chemistry Stack Exchange. Available from: [Link]

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  • Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. Available from: [Link]

  • steric effect.pptx - Slideshare. Available from: [Link]

  • (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute - ResearchGate. Available from: [Link]

  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci - YouTube. Available from: [Link]

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How to handle and store Diphenylvinylchlorosilane to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Handling and Storage to Maintain Purity

Welcome to the technical support guide for Diphenylvinylchlorosilane (CAS: 18419-53-9). As a Senior Application Scientist, my goal is to provide you with the necessary technical insights and field-proven protocols to ensure the integrity and purity of this versatile but highly reactive reagent throughout your research. This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions grounded in chemical principles.

Part 1: Initial Receipt and Inspection

The purity of this compound is most vulnerable to atmospheric exposure. Proper procedure begins the moment you receive the product.

Q1: My new bottle of this compound has arrived. What are the immediate steps I should take?

A1: Upon receipt, do not immediately open the package in the open lab environment.

  • Visual Inspection: Inspect the outer packaging for any signs of damage or leakage. If compromised, consult your institution's safety officer.

  • Transfer to a Controlled Environment: Move the sealed container to a dry, controlled environment, preferably a glovebox antechamber or have an inert gas line ready at your fume hood.

  • Examine the Product Seal: Most air-sensitive reagents are supplied in bottles with a specialized crown cap and liner, such as a Sure/Seal™ septum-lined bottle.[1][2] This is your primary barrier against the atmosphere. Before bringing it into a glovebox or for first use, visually inspect the seal for any signs of puncture, degradation, or displacement.

  • Labeling: Record the date of receipt on the bottle. If possible, use a system to track the number of punctures for septum-sealed bottles.

Part 2: The Chemistry of Instability - Core Handling Principles

Understanding why this compound degrades is critical to preventing it. The silicon-chlorine (Si-Cl) bond is the primary site of reactivity.

Q2: Why is exposure to air or moisture so critical to avoid with this compound?

A2: this compound is a type of chlorosilane, which is highly susceptible to hydrolysis. The silicon-chlorine bond is readily attacked by nucleophiles, with water being the most common and reactive nucleophile in a lab environment.[3]

The reaction is vigorous and exothermic, proceeding as follows:

2 C₁₄H₁₃ClSi + 2 H₂O → (C₁₄H₁₃Si)₂O + 2 HCl

This reaction has two major consequences for your research:

  • Purity Loss: The starting material is consumed and converted into diphenylvinylsilanol, which rapidly condenses to form the corresponding disiloxane ((C₁₄H₁₃Si)₂O), an inert impurity in most applications.

  • Byproduct Generation: The reaction produces corrosive and toxic hydrogen chloride (HCl) gas.[4][5] This can be observed as "fuming" when the compound is exposed to moist air. The generated HCl can catalyze further degradation or interfere with sensitive downstream reactions.

Mandatory Visualization: The Degradation Pathway

The following diagram illustrates the consequences of moisture exposure.

cluster_storage Storage Environment cluster_reaction Degradation Products Moisture Atmospheric Moisture (H₂O) Reagent This compound (Active Reagent) Moisture->Reagent Hydrolysis Reaction HCl Hydrogen Chloride (HCl) (Corrosive Gas) Reagent->HCl Generates Siloxane Disiloxane Impurity (Inactive) Reagent->Siloxane Forms

Caption: Consequence of moisture on this compound purity.

Part 3: Protocols for Maintaining Purity

Adherence to strict air-free techniques is non-negotiable.[6]

Q3: What is the standard operating procedure for handling this compound in the lab?

A3: All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.[2]

Experimental Protocol: Transfer via Syringe (Schlenk Line)

This protocol outlines the standard method for transferring the reagent from a Sure/Seal™ bottle to a reaction vessel.

  • Glassware Preparation: All glassware (reaction flask, syringes, needles) must be rigorously dried by oven-heating (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas.[1]

  • Inert Atmosphere Setup: Assemble your reaction flask while hot and immediately place it under a positive pressure of inert gas, confirmed by a bubbler.

  • Syringe Preparation:

    • Take a dry, cooled syringe and flush it with inert gas 3-5 times. To do this, draw inert gas from a balloon or a direct line into the syringe and expel it into the fume hood.

    • Puncture the septum of the this compound bottle with the needle. Crucially, ensure the needle tip is in the headspace (the gas above the liquid) and not in the liquid itself.

    • Draw a small amount of inert gas from the bottle's headspace into the syringe to equalize the pressure.

  • Liquid Transfer:

    • Lower the needle tip below the surface of the liquid.

    • Slowly draw the desired volume of liquid into the syringe. You may need to draw slightly more than required to account for bubbles.

    • Invert the syringe and carefully push any trapped gas bubbles back into the bottle's headspace. Adjust to the final desired volume.

    • Raise the needle tip back into the headspace and draw a small "buffer" of inert gas (approx. 0.2 mL) into the syringe.[7] This prevents the reactive liquid in the needle from being exposed to air upon withdrawal.

  • Dispensing:

    • Withdraw the needle from the reagent bottle.

    • Quickly and carefully insert the needle through the septum of your reaction flask.

    • Expel the inert gas buffer first, then slowly dispense the liquid reagent.

    • Withdraw the needle and immediately quench the residual reagent in the syringe by drawing up and expelling a suitable quenching solvent (e.g., isopropanol followed by water) into a separate beaker.

Mandatory Visualization: Inert Atmosphere Transfer Workflow

start Start: Oven-Dried Glassware setup Assemble Flask & Purge with Inert Gas start->setup prep_syringe Flush Syringe with Inert Gas setup->prep_syringe puncture Puncture Reagent Bottle Septum prep_syringe->puncture withdraw Withdraw Liquid puncture->withdraw buffer Create Inert Gas Buffer withdraw->buffer transfer Transfer to Reaction Flask buffer->transfer end End: Reagent Successfully Transferred transfer->end

Caption: Workflow for transferring air-sensitive reagents.

Q4: How should I store a bottle of this compound for both short and long-term use?

A4: Proper storage is essential to maximize the shelf-life and maintain the purity of the reagent.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture.[8]
Temperature Store in a cool, dry place (2-8°C is often recommended).Reduces vapor pressure and slows potential degradation pathways.
Container Original manufacturer's bottle with Sure/Seal™ cap.The seal is designed for multiple punctures and maintaining an inert headspace.[1]
Location Store in a dedicated, well-ventilated cabinet for corrosive and water-reactive materials.Ensures safety and prevents accidental contact with incompatible chemicals.[5]
Post-Use Wrap the cap/septum area with Parafilm® or electrical tape.Provides an extra physical barrier against moisture ingress between uses.
Part 4: Troubleshooting and Purity Assessment

Q5: I opened the cap of my reagent bottle in the fume hood and it started fuming. What does this mean?

A5: Fuming is a clear visual indicator that the reagent is reacting with moisture in the air to produce HCl gas.[4] This suggests that the seal on your bottle may be compromised or that it was handled improperly in the past, allowing moist air into the headspace. The bulk of the liquid may still be usable if the exposure was minimal, but its purity is now questionable.

Q6: I see a small amount of white precipitate in my bottle. Can I still use it?

A6: White precipitates are likely siloxanes or other polymeric silicon species formed from hydrolysis and condensation. While the remaining liquid may still be this compound, the presence of solids indicates significant degradation. Using this material is not recommended for reactions where stoichiometry and purity are critical, as the effective concentration of the active reagent is unknown.

Q7: My reactions are failing or giving low yields. How can I confirm if the reagent purity is the problem?

A7: If you suspect reagent degradation, a purity assessment is necessary. A multi-technique approach is often best for a comprehensive evaluation.[9]

  • Gas Chromatography (GC): This is the ideal method for detecting volatile impurities and hydrolysis byproducts like disiloxanes.[9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can confirm the structure of the main component and identify major impurities. By integrating the vinyl and phenyl protons, you can assess the structural integrity. The presence of broad peaks around 4-5 ppm could indicate silanol (Si-OH) species from partial hydrolysis.

  • Argentometric Titration: This titration method can quantify the hydrolyzable chloride content, which can be used to calculate the purity of the chlorosilane.[9]

References
  • DIPHENYLDICHLOROSILANE - CAMEO Chemicals - NOAA. Provides information on the vigorous reaction of similar chlorosilanes with water, producing hydrogen chloride.

  • Process for removing an impurity from a chlorosilane mixture - Google Patents (US20230097766A1). Discusses general purification techniques for chlorosilanes.

  • This compound | Supplier - Benchchem. Describes the reactivity of the chlorine atom towards nucleophiles like water.

  • Method for purifying chlorosilane - Google Patents (US20120148471A1). Outlines methods for removing impurities from chlorosilanes.

  • Purification of chlorosilanes - European Patent Office (EP 0107784 B1). Details processes for removing boron-containing impurities from chlorosilanes.

  • Synthesis of organo chlorosilanes from organosilanes - Google Patents (WO2019060475A2). Mentions distillation as a method for purifying chlorosilanes.

  • Process for purifying halosilanes - Google Patents (EP0684245A2). Describes purification processes for related halosilanes.

  • This compound | ChemicalBook. Provides physical properties and notes its high hydrolytic sensitivity.

  • SAFETY DATA SHEET - Fisher Scientific. Safety data sheet for a similar compound, highlighting its violent reaction with water and storage requirements.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Emphasizes moisture sensitivity and recommends storage under an inert atmosphere.

  • DICHLORODIPHENYLSILANE MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. Details hazards and handling procedures for a related dichlorosilane.

  • SAFETY DATA SHEET - Sigma-Aldrich. Notes that related compounds react violently with water and are corrosive to the respiratory tract.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 | Sigma-Aldrich. A guide to using Sure/Seal™ bottles for air-sensitive reagents.

  • A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity - Benchchem. Discusses analytical techniques like GC, NMR, and titration for assessing purity of chlorosilanes.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Provides detailed information on air-free techniques and the use of Sure/Seal™ bottles.

  • PURITY AND IMPURITY ANALYSIS - Agilent. General overview of analytical techniques for purity assessment in pharmaceuticals.

  • Air-free technique - Wikipedia. An overview of common laboratory techniques for handling air-sensitive compounds.

  • Guidance on Storage and Handling of Chlorinated Solvents - ECSA. General guidance on the storage and handling of chlorinated compounds.

  • Inert Atmosphere - YouTube. A video demonstrating inert atmosphere techniques, including the use of a nitrogen buffer in a syringe.

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in GC-MS after Derivatization with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diphenylvinylchlorosilane (DPVCS) for GC-MS analysis. This guide provides in-depth troubleshooting for the common issue of unexpected peaks in your chromatograms. Here, we move beyond simple checklists to explain the "why" behind the problem, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPVCS) and why is it used for derivatization?

This compound is a silylating agent used to derivatize compounds with active hydrogen atoms, such as those found in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups.[1][2] This chemical modification replaces the active hydrogen with a diphenylvinylsilyl group, which increases the volatility and thermal stability of the analyte, making it more suitable for GC-MS analysis.[1][3] The derivatization process can also lead to more characteristic mass spectra, aiding in compound identification.[1]

Q2: I see peaks in my chromatogram that don't correspond to my target analytes. What are the most common sources of these unexpected peaks?

Unexpected peaks after derivatization with DPVCS typically originate from three main sources:

  • The Derivatizing Reagent Itself: Byproducts from the hydrolysis of DPVCS, or excess reagent.

  • The Analytical System: Contaminants from the GC-MS system, such as column bleed, septum bleed, or dirty injector liners.[4][5][6][7][8]

  • The Sample Matrix: Endogenous compounds in your sample that also react with the derivatizing agent or interfere with the ionization process.[9][10][11][12][13]

Q3: Can moisture in my sample or solvents affect the derivatization reaction?

Yes, absolutely. Silylating reagents like DPVCS are highly sensitive to moisture. Water will react with DPVCS, leading to its hydrolysis and the formation of silanols and siloxanes. These byproducts are often volatile enough to be detected by GC-MS and can appear as significant unexpected peaks in your chromatogram.[14][15][16] It is crucial to use anhydrous solvents and thoroughly dry your samples before derivatization.[17]

In-Depth Troubleshooting Guide

Part 1: Peaks Originating from the this compound Reagent

The DPVCS reagent is a primary source of unexpected peaks, mainly due to its reactivity and potential for degradation.

  • The "Why": DPVCS is a chlorosilane, making it highly susceptible to hydrolysis in the presence of trace amounts of water. The initial hydrolysis product is diphenylvinylsilanol, which is unstable and can readily condense with other silanol molecules or react with unreacted DPVCS to form disiloxanes and larger polysiloxanes. These siloxane byproducts are often chromatographically stable and will produce distinct peaks.[14][15][16]

  • Identifying the Peaks: Look for a series of regularly spaced peaks, often with characteristic mass spectra. Common fragment ions for siloxanes include m/z 73, 147, 207, and 281.[14][18] For DPVCS-derived siloxanes, you would expect to see fragments corresponding to the diphenylvinylsilyl moiety.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Use freshly opened, high-purity anhydrous solvents.

      • Thoroughly dry your sample prior to adding the derivatization reagent. Lyophilization or drying under a stream of inert gas are common methods.[17]

      • Store DPVCS under inert gas (nitrogen or argon) in a desiccator to prevent atmospheric moisture contamination.[19]

    • Optimize Reagent Amount:

      • Use the minimum amount of DPVCS required for complete derivatization of your analyte. A large excess will lead to a higher concentration of hydrolysis byproducts. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.

    • Blank Analysis:

      • Run a derivatization reaction with only the solvent and DPVCS (no sample). This "reagent blank" will help you identify peaks that are solely due to the derivatization agent and its byproducts.

  • The "Why": If a significant excess of DPVCS is used, or if the reaction does not go to completion, the unreacted reagent can be carried through to the GC-MS, producing a large peak.

  • Identifying the Peak: The peak will correspond to the molecular weight of DPVCS (244.79 g/mol ).[19] The mass spectrum will show the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Troubleshooting Protocol:

    • Stoichiometric Optimization: Carefully calculate and optimize the molar ratio of DPVCS to your analyte.

    • Quenching the Reaction: After the desired reaction time, consider adding a small amount of a scavenger compound (e.g., a short-chain alcohol like methanol) to react with the excess DPVCS. Note that the products of this quenching reaction will also be present in the chromatogram.

    • Sample Cleanup: Employ a sample cleanup step after derivatization, such as solid-phase extraction (SPE), to remove excess reagent before injection.

Part 2: Peaks Originating from the GC-MS System

Your analytical instrument can also be a source of confounding peaks, especially those related to silicon-containing compounds.

  • The "Why": Most GC columns have a stationary phase made of polysiloxanes. At high temperatures, this stationary phase can degrade and "bleed" off the column, creating a rising baseline and sometimes discrete peaks in the chromatogram.[4][5][7][20]

  • Identifying the Peaks: Column bleed typically manifests as a rising baseline at higher temperatures.[20] It can also produce a series of broad peaks corresponding to cyclic siloxanes. The mass spectra of these peaks are often similar to those from DPVCS hydrolysis.[15]

  • Troubleshooting Protocol:

    • Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials and stabilize the stationary phase.[4][5]

    • Respect Temperature Limits: Do not exceed the maximum operating temperature of your column.[5]

    • Use High-Purity Carrier Gas: Oxygen and moisture in the carrier gas can accelerate column degradation. Use high-purity gas with appropriate traps to remove these contaminants.[5]

    • Column Trimming: If the front end of the column is contaminated, carefully trimming a small section can sometimes resolve the issue.[20]

  • The "Why": The septum in the GC inlet is typically made of a silicone-based polymer. With repeated injections and high temperatures, small particles of the septum can be cored by the syringe needle or the septum material can degrade, releasing siloxanes into the inlet that are then carried onto the column.[15]

  • Identifying the Peaks: Septum bleed often appears as a series of sharp, regularly spaced "ghost peaks" in subsequent runs, even in blank injections.[6][21] The mass spectra will be characteristic of siloxanes.[15]

  • Troubleshooting Protocol:

    • Regular Septum Replacement: Replace the inlet septum regularly as part of your routine maintenance schedule.

    • Use High-Quality Septa: Choose high-quality, low-bleed septa designed for your instrument and operating temperatures.

    • Check Syringe Needle: A blunt or rough syringe needle can increase the likelihood of septum coring. Inspect and replace the syringe as needed.

Part 3: Peaks Originating from the Sample Matrix

The complexity of biological or environmental samples can introduce a variety of interferences.

  • The "Why": "Matrix effects" refer to the alteration of the analyte's signal (either enhancement or suppression) due to co-eluting compounds from the sample matrix.[9][10][11][12][13] While this primarily affects quantitation, high concentrations of matrix components that also undergo derivatization can lead to large, unexpected peaks that may obscure your analyte of interest.

  • Identifying the Peaks: These peaks will be present in your actual samples but absent or much smaller in your calibration standards prepared in a clean solvent.

  • Troubleshooting Protocol:

    • Enhanced Sample Cleanup: Implement more rigorous sample preparation techniques, such as liquid-liquid extraction, solid-phase extraction (SPE), or derivatization followed by cleanup, to remove interfering matrix components.[11]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation and derivatization process as your samples. This helps to compensate for matrix effects.[11]

    • Dilution: If the concentration of interfering compounds is very high, diluting the sample may mitigate the matrix effect, provided your target analyte remains above the limit of detection.[11]

Summary of Common Artifacts and Their Mass Spectra

Source of Artifact Common Compounds Characteristic m/z Ions
DPVCS Reagent Diphenylvinylsilanol, DisiloxanesFragments containing the diphenylvinylsilyl moiety, siloxane backbone ions
System Contamination Cyclic Polysiloxanes (from column or septum bleed)73, 147, 207, 221, 281[14][18]
Solvent/Lab Contamination Phthalates, Hydrocarbons149 (Phthalates), various hydrocarbon fragments

Experimental Workflows and Decision Trees

Derivatization Workflow with DPVCS

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extract Extraction of Analytes Sample->Extract Dry Thorough Drying (e.g., Lyophilization) Extract->Dry AddDPVCS Add DPVCS in Anhydrous Solvent Dry->AddDPVCS React Incubate (Optimize Time & Temp) AddDPVCS->React Cleanup Optional: Sample Cleanup (e.g., SPE) React->Cleanup If needed Inject Inject into GC-MS React->Inject Cleanup->Inject

Caption: A typical experimental workflow for derivatization with DPVCS.

Troubleshooting Decision Tree for Unexpected Peaks

TroubleshootingTree Start Unexpected Peak(s) Observed Q1 Is the peak present in a reagent blank (no sample)? Start->Q1 A1_Yes Peak is from DPVCS or solvent Q1->A1_Yes Yes A1_No Peak is from sample matrix or system contamination Q1->A1_No No Q2 Does the mass spectrum match siloxanes? A1_Yes->Q2 Q3 Is the peak present after running a solvent-only blank? A1_No->Q3 A2_Yes Source is likely DPVCS hydrolysis, column bleed, or septum bleed Q2->A2_Yes Yes A2_No Check for other contaminants (e.g., phthalates, solvent impurities) Q2->A2_No No A3_Yes Source is likely system contamination (column/septum bleed) Q3->A3_Yes Yes A3_No Source is likely matrix components Q3->A3_No No

Caption: A logical decision tree for troubleshooting unexpected peaks.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 409. [Link]

  • Achieving Low Levels of GC Column Bleed. (2021). Restek. [Link]

  • Preventing Column Bleed in Gas Chromatography. (n.d.). Phenomenex. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ALCHEMY: Journal of Chemistry, 5(2), 55-62. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. [Link]

  • GC Column Bleed: Causes and Prevention. (2024). Separation Science. [Link]

  • What is GC column bleed? (2016). Phenomenex. [Link]

  • What are the common contaminants in my GCMS. (n.d.). Agilent. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (n.d.). Restek. [Link]

  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). Shimadzu UK. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]

  • Timko, M. T., Yu, Z., Kroll, J. H., Jayne, J. T., Worsnop, D. R., Miake-Lye, R. C., Onasch, T. B., Liscinsky, D., Herndon, S. C., & Smith, J. D. (2009). Sampling Artifacts from Conductive Silicone Tubing. Aerosol Science and Technology, 43(9), 855-865. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). Agilent Technologies. [Link]

  • Optimization of carbohydrate silylation for gas chromatography. (2002). Journal of Chromatography B, 776(2), 233-242. [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). Chromatography Online. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS. (n.d.). Scientific Instrument Services. [Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. (2022). Journal of Proteome Research, 21(11), 2736-2745. [Link]

  • Characteristic EI ionization mass spectra obtained for (a) engine exhaust particles and (b) aerosolized polydimethylsiloxane (PDMS). (2009). ResearchGate. [Link]

  • Common Mass Spectrometry Contaminants and their Sources. (n.d.). University of Bristol. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. [Link]

  • Dole, K. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 378-386. [Link]

  • Identification of Silylation Artifacts in Derivatization Reactions. (n.d.). A "Little" Mass Spec and Sailing. [Link]

  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2003). ResearchGate. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). Foods, 12(21), 3991. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2012). Journal of Chromatography A, 1247, 159-165. [Link]

  • TMS Derivitization for GC-MS. (n.d.). University of Florida. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • GC Derivatization. (n.d.). University of California, Davis. [Link]

  • This compound | CAS#:18419-53-9. (n.d.). Chemsrc. [Link]

  • Dickens, S. H., Antonucci, J. M., & Stansbury, J. W. (2003). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Biomedical Materials Research Part A, 67A(3), 859-866. [Link]

  • Chemical Reactions of Alcohols and Phenols. (n.d.). BYJU'S. [Link]

  • Chapter 17: Alcohols and Phenols. (n.d.). University of Calgary. [Link]

  • Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. (2025). Khan Academy. [Link]

  • Alcohols and Phenols | Organic Chemistry II #StudyAtHome. (2020). TMP Chem. [Link]

  • Organic Chemistry 1: Chapter 12 - Alcohols and Phenols (Part 1/1). (2022). Professor Dave Explains. [Link]

  • Analysis by Mass Spectrometry of the Hydrolysis/Condensation Reaction of a Trialkoxysilane in Various Dental Monomer Solutions. (2005). National Institute of Standards and Technology. [Link]

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Validation & Comparative

A Comparative Guide to Steroid Derivatization: The Established Standard vs. a Theoretical Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of steroid analysis, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is an indispensable step. The inherent polarity and low volatility of steroids necessitate chemical modification to improve their thermal stability and chromatographic behavior.[1][2][3] This guide provides an in-depth comparison of the widely-used and well-documented derivatizing agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with a theoretical alternative, Diphenylvinylchlorosilane. While BSTFA represents the gold standard with a wealth of supporting literature, this guide will also explore the hypothetical advantages and disadvantages of a vinyl-substituted silylating agent, addressing a gap in current documented practices.

The Industry Standard: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent that reacts with active hydrogens, such as those in hydroxyl and carboxylic acid groups, to replace them with a trimethylsilyl (TMS) group.[4][5] This process effectively masks the polar functional groups of steroids, leading to more volatile and thermally stable derivatives suitable for GC-MS analysis.

Mechanism of Action

The silylation of a steroid's hydroxyl group with BSTFA is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the silicon atom of the BSTFA molecule. This leads to the formation of a trimethylsilyl ether and the byproducts N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are highly volatile and generally do not interfere with the chromatographic analysis.[4] To enhance the reactivity of BSTFA, especially for hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) is often added.[3]

BSTFA_Derivatization Steroid_OH Steroid-OH reaction + Steroid_OH->reaction BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->reaction Steroid_OTMS Steroid-O-TMS (Trimethylsilyl Ether) Byproducts Volatile Byproducts product reaction->product Silylation product->Steroid_OTMS product->Byproducts

Caption: Silylation of a steroid's hydroxyl group using BSTFA.

Advantages of BSTFA
  • High Reactivity: BSTFA is a strong silylating agent, ensuring efficient derivatization of most hydroxyl groups on the steroid backbone.[4]

  • Volatile Byproducts: The byproducts of the reaction are highly volatile, minimizing interference in the chromatogram.[4]

  • Well-Established Protocols: A vast body of literature provides well-documented and optimized protocols for a wide range of steroids.[3][6]

  • Commercial Availability: BSTFA, often with 1% TMCS, is readily available from numerous chemical suppliers.

Limitations of BSTFA
  • Moisture Sensitivity: BSTFA and the resulting TMS derivatives are highly susceptible to hydrolysis. All glassware and solvents must be anhydrous, and samples must be thoroughly dried before derivatization.[3]

  • Formation of Multiple Derivatives: In some cases, particularly with complex steroids or suboptimal reaction conditions, BSTFA can produce multiple derivative products for a single analyte, complicating data analysis.[7]

  • Limited Information from Mass Spectra: While TMS derivatives provide excellent chromatographic properties, the fragmentation patterns in mass spectrometry can sometimes be dominated by the TMS group, potentially limiting structural elucidation of the original steroid.

Experimental Protocol: Steroid Derivatization with BSTFA

The following is a general protocol for the derivatization of steroids using BSTFA with 1% TMCS. Optimization may be required for specific steroids and sample matrices.

  • Sample Preparation: Ensure the extracted steroid residue is completely dry. This is a critical step as silylating reagents are moisture-sensitive.[3] Drying can be achieved under a gentle stream of nitrogen.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the dried sample. Anhydrous pyridine or acetonitrile can be used as a solvent if necessary.

  • Reaction Incubation: Securely cap the reaction vial and heat at 60-70°C for 30-60 minutes. Reaction times and temperatures may need to be optimized.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

BSTFA_Workflow start Start: Dried Steroid Extract add_reagent Add BSTFA + 1% TMCS start->add_reagent incubate Incubate at 60-70°C add_reagent->incubate cool Cool to Room Temperature incubate->cool analyze GC-MS Analysis cool->analyze end End: Data Acquisition analyze->end

Caption: General workflow for steroid derivatization using BSTFA.

Exploring Alternatives: The Case of this compound

A search of the scientific literature reveals a significant lack of published data on the use of this compound as a derivatizing agent for steroid analysis by GC-MS. While various other silylating agents have been explored, this specific reagent does not appear to be a common or established choice for this application. Therefore, the following discussion is a theoretical exploration of its potential properties based on general chemical principles.

Theoretical Advantages of a Vinyl-Substituted Silylating Agent

The presence of a vinyl group on the silylating agent could potentially offer unique advantages in mass spectrometry. The double bond provides a site for specific fragmentation pathways, which might yield more structurally informative ions compared to the simple loss of methyl groups from a TMS derivative. This could aid in the identification and confirmation of steroid structures.

Furthermore, the phenyl groups would significantly increase the molecular weight of the derivative, which could be advantageous in shifting the mass-to-charge ratio of the analytes to a higher, less crowded region of the mass spectrum.

Potential Challenges and Unknowns

Without experimental data, several potential challenges must be considered:

  • Reactivity: The reactivity of this compound towards the various hydroxyl groups on a steroid is unknown. The steric hindrance from the two phenyl groups might significantly slow down the reaction or require harsh conditions, potentially leading to degradation of the steroid.

  • Derivative Stability: The stability of the resulting diphenylvinylsilyl ether derivatives is not documented. They could be more or less stable to hydrolysis and thermal degradation than their TMS counterparts.

  • Chromatographic Properties: The chromatographic behavior of these derivatives is unpredictable. The bulky phenyl groups could lead to longer retention times and potentially broader peaks.

  • Side Reactions: As observed with other alternative silylating agents like allyldimethylsilyl ethers, there is a potential for unforeseen side reactions that could complicate the analysis.[8][9]

Head-to-Head: A Conceptual Comparison

The following table provides a conceptual comparison based on the well-documented performance of BSTFA and the theoretical attributes of this compound.

FeatureBSTFAThis compound
Reagent Type Silylating Agent (TMS donor)Silylating Agent (Diphenylvinylsilyl donor)
Established Protocols Abundant in scientific literatureNot documented for steroid analysis
Reaction Speed Generally rapid (30-60 min at 60-70°C)Unknown, potentially slower due to steric hindrance
Derivative Stability Susceptible to hydrolysisUnknown
Chromatographic Performance Excellent, produces sharp peaksUnknown, potentially longer retention times
Mass Spectrometry Well-characterized fragmentationTheoretical potential for unique fragmentation
Commercial Availability Readily availableLess common than BSTFA

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring robust, validated, and reproducible methods for steroid analysis by GC-MS, BSTFA remains the unequivocal reagent of choice. Its high reactivity, the volatility of its byproducts, and the extensive body of established protocols make it a reliable and efficient tool.

The exploration of this compound as a derivatizing agent for steroids is, at present, a purely theoretical exercise. While the concept of a vinyl-substituted silylating agent for unique mass spectrometric fragmentation is intriguing, the lack of any empirical data means it cannot be recommended for practical application. The potential for unpredictable reactivity, derivative instability, and undesirable chromatographic effects is significant. Future research may explore the utility of such reagents, but for now, they remain outside the scope of validated analytical methods for steroid analysis.

References

  • A Comparative Guide to Silylating Agents for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex M
  • Miyazaki, H., Ishibashi, M., Itoh, M., Yamashita, K., & Nambara, T. (1977). Use of silylating agents for the identification of hydroxylated steroids by gas chromatography and gas chromatography-mass spectrometry. Discrimination between phenolic and alcoholic hydroxyl groups.
  • Hehenberger, A. (2016). Derivatization study of selected steroid compounds. Theses.
  • Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536.
  • Analysis of most common endogenous steroids in plasma. (n.d.). uu.diva.
  • GC Derivatiz
  • Shareef, A., Angove, M. J., & Johnson, B. B. (2006). A re-assessment of some of the silylation procedures using N-methyl-N-trimethylsilyltrifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
  • Application Note: Analysis of Steroids by GC-MS Following Derivatization with Chlorotrimethylsilane. (n.d.). Benchchem.
  • Miyazaki, H., Ishibashi, M., Itoh, M., & Nambara, T. (1977). Use of new silylating agents for identification of hydroxylated steroids by gas chromatography and gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 4(1), 23–35.
  • Derivatization of steroids in biological samples for GC-MS and LC-MS analyses | Request PDF. (n.d.).
  • GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). PubMed Central.
  • Higashi, T., & Shimada, K. (2015). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. The Journal of Steroid Biochemistry and Molecular Biology, 153, 131–140.
  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875–882.
  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consider
  • Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) | Request PDF. (n.d.).
  • Evaluation of Allyldimethylsilyl Ethers as Steroid Derivatives for Gas Chromatography-Mass Spectrometry. (1977). PubMed.
  • Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry.
  • Phillipou, G., Bigham, D. A., & Seamark, R. F. (1975). Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. Steroids, 26(4), 516–524.

Sources

A Senior Application Scientist’s Guide: Comparing Diphenylvinylchlorosilane and Common Vinylsilanes in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Monomer-Polymer Dichotomy

In the realm of advanced materials, organosilicon polymers stand out for their unique hybrid nature, blending the processability of organic polymers with the thermal stability and inorganic character of silicones. Vinylsilanes, as a class of monomers, are foundational to this field, offering a versatile platform for creating polymers with tailored properties for applications ranging from high-performance optics to ceramic precursors.[1][2]

This guide moves beyond a simple monomer-to-monomer comparison. It focuses on a nuanced understanding of Diphenylvinylchlorosilane (DPVCS) , contrasting its role and performance not just as a potential monomer, but as a strategic precursor, against more conventional vinylsilanes like Trimethylvinylsilane (TMVS) and Triphenylvinylsilane (TPVS). We will explore how the specific substituents on the silicon atom—phenyl, methyl, and the highly reactive chloro groups—dictate not only the choice of polymerization strategy but also the ultimate performance characteristics of the resulting polymer. For the researcher and materials scientist, understanding this distinction is critical for rational design and successful synthesis of next-generation materials.

The Reactivity Landscape: How Substituents Govern Polymerization Fate

The behavior of a vinylsilane in a polymerization reaction is fundamentally controlled by the electronic and steric nature of the groups attached to the silicon atom. These groups influence the reactivity of the vinyl C=C double bond and can introduce alternative reaction pathways.

  • Electronic Effects: The silicon atom is less electronegative than carbon, leading to a polarized Si-C bond. In DPVCS, the two phenyl groups are electron-withdrawing through induction but can also participate in π-d orbital interactions, influencing the electron density of the entire molecule. The chloro group is strongly electron-withdrawing and highly electronegative. This electronic environment affects how anionic or radical initiators interact with the vinyl group.

  • Steric Hindrance: The bulky phenyl groups in DPVCS and TPVS create significant steric hindrance around the vinyl group. This can impede the approach of a growing polymer chain, drastically lowering polymerization rates and yields, particularly in radical polymerization.[3]

  • The Si-Cl Bond: A Site of Reactivity: The defining feature of DPVCS is the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack.[3] While this makes DPVCS an outstanding intermediate for synthesizing a wide array of functionalized silanes[4], it simultaneously complicates its direct use in many polymerization schemes, especially anionic polymerization where organolithium initiators are potent nucleophiles.

A Comparative Analysis of Polymerization Mechanisms

The choice of polymerization technique is paramount and is dictated by the monomer's structure. Vinylsilanes can be polymerized through several mechanisms, with anionic and radical pathways being the most common.

Anionic Polymerization: The Path to Precision

Anionic polymerization, often a living polymerization, is favored for vinylsilanes as it can produce polymers with well-defined molecular weights and low polydispersity (PDI ≈ 1).[5] However, monomer structure is critical.

  • Trimethylvinylsilane (TMVS): TMVS is a classic example that undergoes anionic polymerization effectively with alkyllithium initiators like n-BuLi. Under certain conditions, an isomerization reaction can occur, where a proton is abstracted from a silylmethyl group, leading to the incorporation of silicon into the polymer backbone.[6] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can suppress this side reaction.[6]

  • This compound (DPVCS): Direct anionic polymerization of DPVCS is generally non-viable. The alkyllithium initiator will preferentially attack the electrophilic silicon atom, cleaving the Si-Cl bond rather than initiating polymerization at the vinyl group. This reactivity underscores the primary role of DPVCS as a precursor . The chloro group must first be replaced with a non-reactive group (e.g., an alkoxy or alkyl group) to render the monomer suitable for anionic polymerization.

Radical Polymerization: A Less Efficient Route

Radical polymerization is a workhorse for many common vinyl monomers like styrene and vinyl chloride.[7][8] For many vinylsilanes, however, it is less effective.

  • This compound (DPVCS): Experimental data shows that radical polymerization of DPVCS, using initiators like AIBN or BPO, results in very low conversion, yielding only oligomers, dimers, and trimers.[3] This poor reactivity is likely due to a combination of the steric bulk of the two phenyl groups hindering chain propagation and potential chain transfer reactions involving the silane moiety.

  • Other Vinylsilanes: While simpler vinylsilanes can be polymerized via radical mechanisms, the resulting polymers are often low molecular weight liquids or oils and the process lacks the control of anionic methods.[2][9]

The logical relationship between monomer structure and polymerization strategy is visualized below.

G cluster_monomers Vinylsilane Monomers cluster_polym Polymerization Pathways cluster_outcomes Primary Outcomes DPVCS DPVCS (this compound) Anionic Anionic Polymerization (e.g., n-BuLi) DPVCS->Anionic Non-Viable Route Radical Radical Polymerization (e.g., AIBN) DPVCS->Radical Inefficient Route Precursor Chemical Modification (Precursor Route) DPVCS->Precursor Viable Route TMVS TMVS (Trimethylvinylsilane) TMVS->Anionic Viable Route TMVS->Radical Possible but Less Controlled DPV_OR DPVCS-Derivative (e.g., Diphenylvinyl(alkoxy)silane) DPV_OR->Anionic Successful Polymerization High_MW_Polymer High MW Polymer Low PDI Anionic->High_MW_Polymer No_Reaction Side Reaction (No Polymer) Anionic->No_Reaction Oligomers Oligomers / Low Conversion Radical->Oligomers Functional_Monomer New Functional Monomer Precursor->Functional_Monomer

Caption: Strategic pathways for vinylsilane polymerization.

Performance Metrics of Resulting Polymers

The true value of a monomer is realized in the properties of the final polymer. Here, we compare the expected properties of polymers derived from DPVCS (via a precursor route) with those from other common vinylsilanes.

Thermal Stability

A key advantage of incorporating silicon and aromatic groups into a polymer backbone is enhanced thermal stability.[10] This is critical for applications in high-temperature environments.

  • Polymers with Phenyl-Silane Groups: The presence of phenyl groups attached to silicon significantly increases the thermal stability of the polymer. This is due to the high dissociation energy of the Si-Phenyl bond and the ability of the aromatic rings to dissipate energy. By analogy, studies on polysilanes have shown that Polydiphenyldisilane (PDPS) is substantially more thermally stable than both Polydimethylsilane (PDMS) and Polymethylphenylsilane (PMPS).[11] A polymer derived from a DPVCS-based monomer is expected to exhibit similar high thermal stability, making it a superior choice for high-performance applications.

  • Alkyl-Substituted Polyvinylsilanes: Polymers like poly(trimethylvinylsilane) have lower thermal stability compared to their phenyl-containing counterparts. Their decomposition typically begins at lower temperatures.

Polymer SystemTd5 (5% Weight Loss Temp, °C)Char Yield at 600°C (%)Key Structural FeatureReference
Polydiphenyldisilane (PDPS) (Analog for DPVCS-derived polymer)~450-500HighSi-Phenyl bondsBased on data from[11]
Polymethylphenylsilane (PMPS) ~400-450ModerateSi-Phenyl & Si-MethylBased on data from[11]
Polydimethylsilane (PDMS) (Analog for TMVS-derived polymer)~350-400LowSi-Methyl bondsBased on data from[11]
Polycarbosilane-polyvinylsilane hybrid > 850 (ceramic conversion)Very High (as SiC)Si-C backbone[2][11]

Table 1: Comparative thermal properties of polymers with different silyl substituents. Data for polysilanes is used as a well-studied analogue to illustrate the effect of phenyl vs. methyl groups on thermal stability.

Molecular Weight and Polydispersity

The molecular weight and its distribution (PDI) are critical parameters that influence the mechanical and bulk properties of a polymer.[12][13]

Polymerization MethodTypical Monomer(s)Typical Mn ( g/mol )Typical PDI (Mw/Mn)CausalityReference(s)
Anionic (Living) TMVS, DPVCS-derivatives10,000 - 100,000+< 1.1Controlled, sequential monomer addition with minimal termination or chain transfer allows for uniform chain growth.[5][6]
Radical Vinylsilane (general)500 - 1,500> 2.0Statistical nature of initiation, rapid propagation, and various termination/transfer steps lead to a broad distribution.[2][9][14]
Coordinated Anionic Vinylsilane (general)Solid PolymerBroadCatalyst site differences and chain transfer reactions can lead to a broad MWD.[2][9]

Table 2: Typical molecular weight characteristics as a function of polymerization method for vinylsilanes.

Experimental Protocols & Field Insights

Trustworthy protocols are self-validating. The following methodologies provide not just steps, but the rationale behind them, reflecting field-proven insights.

Protocol 1: DPVCS as a Precursor — Synthesis of Diphenylvinyl(isopropoxy)silane

This protocol demonstrates the core utility of DPVCS: its conversion into a polymerizable monomer. We replace the reactive chloro group with an isopropoxy group, which is stable to anionic initiators.

Rationale: The Si-Cl bond is polar and highly reactive towards nucleophiles. The Grignard reagent or alkyllithium used in anionic polymerization would attack this site. By converting it to a Si-OR bond, we "protect" this site, allowing the initiator to react selectively with the vinyl group. Isopropanol is chosen as it's a readily available, inexpensive nucleophile.

Methodology:

  • Setup: A 250 mL three-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus must be flame-dried under a nitrogen stream to remove all moisture.

  • Reagents: Add this compound (10.0 g, 40.9 mmol) and dry toluene (100 mL) to the flask.

  • Reaction: In the dropping funnel, prepare a solution of dry isopropanol (3.2 g, 53.2 mmol, 1.3 eq) and dry triethylamine (5.2 g, 51.4 mmol, 1.25 eq) in 30 mL of dry toluene. The triethylamine acts as a base to scavenge the HCl byproduct.

  • Addition: Add the isopropanol/triethylamine solution dropwise to the stirred DPVCS solution at room temperature over 30 minutes. An immediate white precipitate of triethylamine hydrochloride will form.

  • Completion: After the addition is complete, heat the mixture to 60°C for 2 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Wash the salt with a small amount of dry toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure Diphenylvinyl(isopropoxy)silane.

G cluster_workflow Protocol 1: DPVCS Functionalization Start Flame-Dry Glassware under N2 Reagents Charge Flask with DPVCS & Toluene Start->Reagents Addition Dropwise Addition at Room Temp (30 min) Reagents->Addition Solution Prepare Solution of iPrOH & Et3N in Dropping Funnel Solution->Addition Precipitate Et3N.HCl Precipitates Addition->Precipitate Heating Heat to 60°C (2 hours) Addition->Heating Filtering Cool & Filter Salt Heating->Filtering Purify Vacuum Distillation of Filtrate Filtering->Purify End Pure Diphenylvinyl- (isopropoxy)silane Purify->End

Sources

A Senior Application Scientist's Guide to Interpreting FTIR Spectra of Surfaces Modified with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise engineering of surface chemistry is paramount. Diphenylvinylchlorosilane is a versatile agent for creating robust, functionalized surfaces, offering a unique combination of aromatic and vinyl functionalities. However, successful modification is not merely procedural; it is an outcome that must be rigorously verified. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this verification, providing a molecular-level fingerprint of the new surface chemistry.

This guide provides an in-depth walkthrough of the entire process, from the underlying chemistry to the nuanced interpretation of spectral data. We will explore not just the "how" but the critical "why" behind each step, ensuring your surface modification workflow is both effective and self-validating.

The Chemistry: Covalent Immobilization of Diphenylvinylsilane

The modification process hinges on the reaction between the highly reactive chlorosilane group of this compound and hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silicon wafers, or metal oxides). The reaction proceeds via hydrolysis and condensation. The Si-Cl bond reacts with surface-adsorbed water or the silanol (Si-OH) groups themselves, forming a stable, covalent Si-O-Si siloxane bond and releasing hydrogen chloride (HCl) as a byproduct.[1][2] This anchors the diphenylvinyl moiety to the surface.

sub Substrate-OH (Hydroxylated Surface) modified Substrate-O-Si(Ph)₂(CH=CH₂) (Modified Surface) sub->modified Reaction silane This compound (Cl-Si(Ph)₂(CH=CH₂)) silane->modified hcl HCl (Byproduct) modified->hcl Releases

Caption: Reaction mechanism of this compound with a hydroxylated surface.

Experimental Protocol: A Self-Validating Workflow

A robust protocol is one that includes controls at every critical stage. This ensures that the changes observed in the FTIR spectrum can be unambiguously attributed to the successful silanization, not to contamination or incomplete preparation.

Substrate Cleaning and Hydroxylation

The goal is to remove organic contaminants and generate a high density of surface hydroxyl groups.

  • Degreasing: Sonicate the substrate in acetone for 15 minutes, followed by ethanol for 15 minutes. Rinse thoroughly with deionized (DI) water between and after solvents.[1]

  • Oxidative Cleaning (Hydroxylation): Immerse the substrate in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Let it react for 30-60 minutes.[1]

  • Final Rinse & Dry: Rinse copiously with DI water and dry under a stream of inert gas (N₂ or Ar). The substrate is now in a highly reactive, hydrophilic state. An FTIR spectrum at this stage will serve as your "Activated Substrate" control .

Silanization Procedure
  • Prepare Solution: In an anhydrous solvent like toluene, prepare a 1-5% (v/v) solution of this compound. Anhydrous conditions are critical to prevent the silane from polymerizing in solution before it can react with the surface.

  • Immersion: Immerse the clean, dry substrate in the silane solution. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen blanket or in a glovebox) for 2-4 hours at room temperature.

  • Rinsing: Remove the substrate and rinse thoroughly with fresh toluene to remove any physisorbed silane, followed by a rinse with acetone or ethanol.

  • Curing: Heat the coated substrate in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining solvent and promotes the formation of strong, cross-linked siloxane bonds.

sub Initial Substrate clean Degreasing (Acetone, Ethanol) sub->clean piranha Piranha Etch (Hydroxylation) clean->piranha control1 FTIR Control 1 (Activated Surface) piranha->control1 silanize Silanization (this compound in Toluene) piranha->silanize control1->silanize rinse Rinsing (Toluene, Acetone) silanize->rinse cure Curing (120°C) rinse->cure final FTIR Analysis (Final Surface) cure->final

Caption: Experimental workflow for surface modification and FTIR analysis.

Interpreting the FTIR Spectrum: A Peak-by-Peak Analysis

The key to confirming successful modification is to observe the disappearance of substrate peaks and the appearance of new peaks corresponding to the covalently bound Diphenylvinylsilane.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation & Significance
Disappearing Peaks
~3700-3200O-H stretch (surface silanols)The disappearance or significant reduction of this broad band is the primary indicator that the surface hydroxyl groups have reacted.[3][4]
Appearing Peaks
~1100-1000Si-O-Si asymmetric stretchA strong, broad peak in this region confirms the formation of the siloxane network linking the silane to the substrate and potentially to adjacent silane molecules.[5][6][7][8]
~3070-3050Aromatic C-H stretchThese peaks are characteristic of the C-H bonds on the phenyl rings. Their presence is a clear sign that the diphenyl moiety is on the surface.
~1595Aromatic C=C ring stretchA sharp, medium-intensity peak confirming the presence of the phenyl rings.[9]
~1430Si-Phenyl (Ph) stretchA characteristic vibration for phenyl groups directly attached to a silicon atom.
~730 and ~695Aromatic C-H out-of-plane bendThese strong bands are highly characteristic of mono-substituted benzene rings (in this case, the silicon acts as the substituent for the two phenyls).[10]
~3020=C-H stretch (vinyl)Indicates the presence of the vinyl group's C-H bonds.
~1600C=C stretch (vinyl)This peak can sometimes be obscured by the aromatic C=C stretch at ~1595 cm⁻¹, but may appear as a shoulder.[11]

Analysis of a Successful Modification:

  • Before (Control 1): The spectrum is dominated by a very broad absorption from ~3700-3200 cm⁻¹ (Si-OH) and potentially a strong Si-O absorption from the bulk substrate (e.g., ~1100 cm⁻¹ for SiO₂).

  • After (Final Surface): The broad Si-OH peak is gone. New, sharp peaks appear in the aromatic region (3070-3050 cm⁻¹, ~1595 cm⁻¹, ~1430 cm⁻¹, 730-695 cm⁻¹) and vinyl regions. A strong, broad Si-O-Si band around 1100-1000 cm⁻¹ confirms the covalent linkage.[5][12]

Comparative Analysis: Alternative Silanization Agents

Understanding the unique spectral signature of this compound is enhanced by comparing it to other common surface modifiers.

Silane TypeExampleKey Spectral Differences from Diphenylvinylsilane
Alkylsilane Octadecyltrichlorosilane (OTS)Absence of all aromatic and vinyl peaks. Presence of strong aliphatic C-H stretching peaks at ~2920 cm⁻¹ and ~2850 cm⁻¹.
Aminosilane (3-Aminopropyl)triethoxysilane (APTES)Absence of aromatic and vinyl peaks. Presence of N-H stretching peaks (~3300-3400 cm⁻¹) and an N-H bending peak (~1560-1640 cm⁻¹).[13]
Epoxysilane (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Absence of aromatic and vinyl peaks. Presence of a characteristic epoxide ring vibration at ~910 cm⁻¹ and C-O-C stretching around 1250 cm⁻¹.

This comparative data highlights the specificity of FTIR. The presence of sharp peaks in the aromatic C-H stretch region (~3070 cm⁻¹) and the distinct out-of-plane bending modes (~730/695 cm⁻¹) are definitive proof of the diphenyl group's presence, ruling out contamination from common laboratory sources like aliphatic hydrocarbons.

Troubleshooting Common Issues

  • Problem: A significant broad O-H peak (~3300 cm⁻¹) remains after modification.

    • Cause: Incomplete reaction. This could be due to insufficient reaction time, moisture contamination in the solvent leading to silane self-polymerization, or a poorly hydroxylated initial surface.

    • Solution: Ensure truly anhydrous conditions. Re-evaluate the surface activation step. Increase reaction time.

  • Problem: The Si-O-Si peak (~1100-1000 cm⁻¹) is exceptionally intense and broad, while the organic peaks seem weak.

    • Cause: Excessive multilayering or polymerization of the silane on the surface, rather than a well-ordered monolayer. This often happens if there is too much water present during the reaction.

    • Solution: Strictly control moisture levels. Reduce the silane concentration in the reaction solution.

  • Problem: Unidentified C-H stretch peaks are present around 2920/2850 cm⁻¹.

    • Cause: Aliphatic hydrocarbon contamination. This could originate from oils, improper cleaning, or plastic containers.

    • Solution: Re-evaluate the entire cleaning protocol. Use glass-only ware for all reaction and rinsing steps.

By following this comprehensive guide, researchers can confidently perform and, more importantly, validate the successful surface modification with this compound, ensuring a reliable foundation for subsequent applications.

References

  • FTIR Studies of H2O and D2O Decomposition on Porous Silicon Surfaces. (n.d.). DTIC.
  • Application Notes and Protocols for Surface Modification of Glass with (Chloromethyl)trichlorosilane. (n.d.). Benchchem.
  • FT-IR spectrum of Si-O-Si asymmetric stretching vibrational region of... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR frequencies of the Si-O stretching vibration, for N series () and... (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR and Photoluminescence of Annealed Silicon Rich Oxide films. (n.d.). Redalyc.
  • PA-FTIR spectra of the Si – O – Si stretching region of (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. (n.d.). ResearchGate. Retrieved from [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.
  • A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. (2021). MDPI. Retrieved from [Link]

  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]

  • FTIR spectra recorded for the modified surfaces after each modification step. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-NFIR ANALYSIS OF SILANE HYDROGEN, PHENYL, AND VINYL CONTENT OF SEVERAL SILOXANE PRE-POLYMER MATERIALS. (1979). OSTI.gov. Retrieved from [Link]

  • New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Studies of the Modification of Crystalline Si(111) Surfaces with Covalently-Attached Alkyl Chains Using a Chlorina. (n.d.). MMRC.
  • Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton.
  • Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS). (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). NIH. Retrieved from [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). MDPI. Retrieved from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. Retrieved from [Link]

  • ATR-FTIR spectra of PDMS and PVMS. PDMS and PVMS exhibit IR peaks at... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Diphenylvinylchlorosilane Surface Coverage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Diphenylvinylchlorosilane (DPVCS) is a versatile reagent for creating tailored surface functionalities, but its efficacy hinges on achieving a uniform and predictable surface coverage. This guide provides an in-depth comparison of key analytical techniques to validate the degree of DPVCS surface coverage, moving beyond mere procedural steps to explain the "why" behind experimental choices. Our focus is on establishing self-validating systems to ensure the integrity and reproducibility of your surface modification processes.

The Critical Need for Validating DPVCS Coverage

DPVCS is employed to introduce phenyl and vinyl groups onto surfaces, altering properties like hydrophobicity, reactivity, and biocompatibility. In applications ranging from chromatography to biosensors and drug delivery systems, inconsistent or incomplete surface coverage can lead to variable performance, unreliable data, and failed experiments. Therefore, robust validation of the silanization process is not just a quality control measure; it is a foundational step for successful research and development.

A Comparative Analysis of Validation Techniques

Several analytical techniques can be employed to characterize DPVCS surface coatings. Each method offers unique insights into the chemical and physical properties of the modified surface. Here, we compare four powerful and widely used techniques: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM).

Workflow for Comprehensive Surface Coverage Validation

The following diagram illustrates a logical workflow for a comprehensive validation of DPVCS surface coverage, integrating the techniques discussed in this guide.

DPVCS Validation Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Compositional Analysis cluster_2 Morphological & Topographical Analysis Start Start DPVCS_Deposition DPVCS Deposition Start->DPVCS_Deposition Contact_Angle Contact Angle Goniometry DPVCS_Deposition->Contact_Angle Quick, qualitative check of hydrophobicity change XPS X-ray Photoelectron Spectroscopy (XPS) Contact_Angle->XPS Confirm elemental composition & bonding Ellipsometry Spectroscopic Ellipsometry XPS->Ellipsometry Correlate composition with film thickness AFM Atomic Force Microscopy (AFM) Ellipsometry->AFM Investigate surface morphology & roughness End End AFM->End

Caption: A logical workflow for validating DPVCS surface coverage.

Contact Angle Goniometry: A Rapid Assessment of Surface Energy

Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. This angle is a direct indicator of the surface's wettability and, by extension, its surface energy.[1][2] A successful DPVCS coating will significantly alter the surface energy of a hydrophilic substrate (like glass or silica), leading to a measurable change in the water contact angle.

Why it's a valuable first step: This technique is simple, rapid, and non-destructive, making it an excellent initial screening tool to confirm that the silanization reaction has occurred and altered the surface properties.

Experimental Protocol:

  • Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to ensure a hydrophilic surface with a low initial water contact angle.

  • DPVCS Deposition: Perform the silanization reaction according to your established protocol. This can be done via solution-phase or vapor-phase deposition.[3]

  • Curing and Rinsing: Cure the silanized substrate to promote covalent bonding and rinse with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound silane.

  • Measurement: Place a small droplet (typically 1-5 µL) of deionized water onto the surface. Use a goniometer to capture an image of the droplet and measure the static contact angle.[2]

  • Data Analysis: Compare the contact angle of the DPVCS-coated surface to that of the uncoated substrate. A significant increase in the contact angle indicates successful hydrophobic modification.

Data Interpretation:

SurfaceExpected Water Contact Angle (θ)Interpretation
Uncoated Silica/Glass< 20°Hydrophilic surface
DPVCS Coated> 70°Successful hydrophobic modification

Note: The exact contact angle will depend on the quality and density of the DPVCS layer.

X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical Bonding

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.[4] For DPVCS, XPS can confirm the presence of silicon, carbon (from the phenyl and vinyl groups), and chlorine (if unreacted), and can provide information about the Si-O-Si bonds formed with the substrate.[5][6]

Why it's essential for validation: XPS provides direct evidence of the chemical composition of the surface layer, confirming the presence of the desired silane and offering insights into the completeness of the reaction. Angle-resolved XPS (AR-XPS) can further provide depth-profiling information.[7]

Experimental Protocol:

  • Sample Preparation: Prepare DPVCS-coated and uncoated control substrates as described for contact angle goniometry.

  • XPS Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

  • Data Analysis:

    • Elemental Quantification: Determine the atomic concentrations of Si, C, and O.

    • Peak Fitting: Deconvolute the high-resolution spectra to identify different chemical states. For example, the Si 2p peak can be fitted to distinguish between silicon in the substrate (SiO₂) and silicon in the DPVCS layer (R-Si-O).[5][6]

Data Interpretation:

ElementKey ObservationInterpretation
Si 2p Appearance of a new peak or shoulder at a binding energy characteristic of organosilanes.Confirms the presence of the DPVCS layer.
C 1s Significant increase in the carbon signal, with peak shapes indicative of aromatic and vinyl carbons.Confirms the presence of the phenyl and vinyl functional groups.
Cl 2p Presence or absence of a chlorine signal.Indicates the extent of the hydrolysis and condensation reaction of the chlorosilane group.

Spectroscopic Ellipsometry: Measuring Nanolayer Thickness with Precision

Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and optical constants (refractive index and extinction coefficient) of thin films on the surface.[8][9] It is exceptionally sensitive to films on the order of angstroms to micrometers.

Why it's a powerful quantitative tool: Ellipsometry provides a highly accurate and precise measurement of the DPVCS layer thickness, which is directly related to the surface coverage.[9] This allows for quantitative comparisons between different deposition conditions.

Experimental Protocol:

  • Substrate Characterization: Measure the optical properties of the bare substrate before DPVCS deposition.

  • DPVCS Deposition: Coat the substrate with DPVCS.

  • Ellipsometric Measurement: Measure the change in polarization of light reflected from the coated surface over a range of wavelengths and angles of incidence.

  • Data Modeling: Use a suitable optical model (e.g., a Cauchy model for a transparent film) to fit the experimental data and extract the thickness of the DPVCS layer.

Data Interpretation:

DPVCS Layer ThicknessInterpretation
< 1 nm Likely sub-monolayer or incomplete coverage.
1 - 2 nm Consistent with a well-formed monolayer.[10]
> 2 nm Suggests the formation of multilayers or aggregates.

Note: The expected monolayer thickness can be estimated from the molecular dimensions of DPVCS.

Atomic Force Microscopy (AFM): Visualizing Surface Morphology and Homogeneity

Principle: AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface.[11][12] It can be used to assess the smoothness, roughness, and homogeneity of the DPVCS coating at the nanoscale.[13][14]

Why it provides crucial qualitative insights: AFM allows for the direct visualization of the surface after silanization. This can reveal the presence of aggregates, pinholes, or other defects that would not be apparent from the other techniques, which provide spatially averaged information.

Experimental Protocol:

  • Sample Preparation: Prepare DPVCS-coated substrates.

  • AFM Imaging: Scan the surface with a sharp tip mounted on a flexible cantilever. The deflection of the cantilever is used to generate a topographical map of the surface.

  • Image Analysis: Analyze the AFM images to determine surface roughness parameters (e.g., root-mean-square roughness) and to visually inspect for uniformity and defects.

Data Interpretation:

Surface FeatureInterpretation
Smooth, uniform surface with low roughness Indicates a well-formed, homogeneous DPVCS layer.
Presence of large aggregates or islands Suggests polymerization of the silane in solution or on the surface, leading to a non-uniform coating.
Pinholes or bare patches Indicates incomplete surface coverage.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Contact Angle Goniometry Surface wettability and energyRapid, inexpensive, non-destructiveIndirect measure of coverage, sensitive to contamination
XPS Elemental composition, chemical bondingHighly surface-specific, quantitativeRequires high vacuum, can be destructive
Spectroscopic Ellipsometry Film thickness, optical constantsHighly accurate and precise, non-destructiveRequires a reflective substrate, data analysis can be complex
AFM Surface topography, roughness, homogeneityHigh spatial resolution, direct visualizationCan be slow, tip artifacts can be an issue

Conclusion: An Integrated Approach for Confident Validation

No single technique provides a complete picture of DPVCS surface coverage. A multi-faceted approach, leveraging the complementary strengths of these methods, is essential for robust validation. Start with contact angle goniometry for a quick check, followed by XPS to confirm the chemistry, ellipsometry to quantify the thickness, and AFM to visualize the morphology. By integrating these techniques, researchers can confidently validate their surface modification processes, ensuring the reliability and reproducibility of their work. This rigorous approach is the cornerstone of high-quality research and development in fields where surface interactions are critical.

References

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Characterization of polysiloxanes synthesized with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Polysiloxanes Synthesized with Diphenylvinylchlorosilane

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise functionalization of polysiloxanes is paramount for tailoring material properties to specific applications. The incorporation of vinyl groups into the polysiloxane backbone or as end-capping units opens a vast landscape for subsequent modifications, primarily through hydrosilylation reactions to form cross-linked networks.[1][2] While various vinyl-containing silanes are available, this compound stands out for its ability to impart unique thermal and mechanical properties due to the bulky, rigid phenyl substituents.

This guide provides a comprehensive comparison of polysiloxanes synthesized using this compound against those functionalized with more common vinylsilanes, such as methylvinyldimethoxysilane, and the unmodified polydimethylsiloxane (PDMS) backbone. We will delve into the causality behind experimental choices in synthesis and characterization, offering field-proven insights and detailed, self-validating protocols.

Synthetic Strategies: Controlling Architecture at the Molecular Level

The primary route for synthesizing well-defined, vinyl-terminated polysiloxanes is through the anionic ring-opening polymerization (AROP) of cyclosiloxane monomers, most commonly hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄).[3][4] The choice of this compound as a terminating agent is a critical experimental decision designed to precisely install a diphenylvinyl functional group at the polymer chain's end.

Causality in Synthesis: Why AROP with a Chlorosilane Terminator?

AROP is preferred for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity).[4][5][6] The mechanism proceeds via a "living" anionic chain end. The introduction of a chlorosilane, such as this compound, serves as a deliberate termination step. The highly reactive silyl chloride moiety readily reacts with the living silanolate chain end, effectively quenching the polymerization and attaching the diphenylvinyl group. This provides a level of control that is difficult to achieve with other methods like polycondensation, which often yields broader molecular weight distributions.[7]

Experimental Workflow: Synthesis via Anionic Ring-Opening Polymerization

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Monomer Cyclosiloxane Monomer (D₃/D₄) Polymerization Initiation & Propagation (Formation of Living Polymer) Monomer->Polymerization Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Termination Termination Step Polymerization->Termination Living polymer chain Quench Precipitation (e.g., in Methanol) Termination->Quench Terminator This compound Terminator->Termination Filter Filtration & Washing Quench->Filter Dry Drying under Vacuum Filter->Dry Final Final Polymer Product Dry->Final

Caption: Workflow for Anionic Ring-Opening Polymerization.

A Guide to Rigorous Characterization

To objectively evaluate the impact of incorporating the diphenylvinyl group, a multi-faceted characterization approach is essential. Each technique provides a unique piece of the puzzle, and together they form a self-validating system to confirm the structure and properties of the synthesized polymer.

Structural Verification and Compositional Analysis: NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation for these polymers. While ¹H NMR can confirm the presence of vinyl and phenyl protons, ²⁹Si NMR is particularly powerful for analyzing the polysiloxane backbone microstructure .[8] It allows for the differentiation of silicon atoms based on their neighboring groups, providing clear evidence of end-capping and revealing the sequence distribution in copolymers.[7][8][9]

Protocol: High-Resolution ²⁹Si NMR Analysis
  • Sample Preparation: Dissolve approximately 100 mg of the polysiloxane sample in 0.75 mL of deuterated chloroform (CDCl₃).[8]

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Employ a standard single-pulse Bloch decay sequence.

    • Decoupling: Use inverse-gated ¹H composite pulse decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.[8]

    • Recycle Delay (d1): Set a long recycle delay (e.g., 120 seconds) to ensure full relaxation of the ²⁹Si nuclei, which is critical for accurate quantification.[8]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[8]

  • Referencing: Reference the spectra to an external tetramethylsilane (TMS) standard (δ = 0.0 ppm).[8]

  • Data Analysis: Integrate the distinct resonance signals corresponding to the diphenylvinylsiloxy end-groups and the dimethylsiloxane repeating units to determine the degree of polymerization and confirm successful end-capping.

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC)

Trustworthiness: Gel Permeation Chromatography (GPC) is indispensable for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10] These parameters are direct indicators of the polymerization's control and heavily influence the final material's rheological and mechanical properties.[11]

Causality in Protocol Design: The choice of eluent is critical for polysiloxane analysis. While tetrahydrofuran (THF) is a common GPC solvent, it is nearly isorefractive with polydimethylsiloxane.[11][12] This means the refractive index (RI) detector, a standard GPC detector, will show a very weak or non-existent signal. Therefore, toluene is the preferred solvent for GPC analysis of polysiloxanes , as it provides a significant refractive index difference and thus a strong detector response.[11][12][13]

Protocol: Multi-Detection GPC Analysis
  • Sample Preparation:

    • Dissolve the polysiloxane sample in HPLC-grade toluene to a concentration of approximately 2-3 mg/mL.[13][14]

    • Allow the sample to dissolve completely, preferably overnight, to avoid polymer chain shearing that can occur with vortexing or sonication.[14]

    • Filter the solution through a 0.2 µm PTFE syringe filter before injection.[14]

  • Instrumentation:

    • System: An OMNISEC multi-detection GPC system or equivalent.[10][13]

    • Columns: A set of linear mixed-bed GPC columns suitable for the expected molecular weight range.[13]

    • Eluent: Toluene at a flow rate of 1.0 mL/min.[12]

    • Detectors: Utilize a combination of refractive index (RI), UV-Vis (to detect phenyl groups), light scattering (RALS/LALS), and viscometer detectors for a complete characterization.[10][13]

  • Calibration: Use polystyrene standards to generate a calibration curve for determining apparent molecular weights. For absolute molecular weight determination, the light scattering detector is essential.

  • Data Analysis: Analyze the resulting chromatograms to calculate Mn, Mw, and PDI. The multi-detector system can also provide information on the polymer's structure and size in solution.[13]

Thermal Properties: TGA and DSC

Authoritative Grounding: The thermal stability and phase behavior of polysiloxanes are defining characteristics. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the material's decomposition temperature and overall thermal stability.[15] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting points (Tm), and crystallization temperatures (Tc).[9][16] The incorporation of rigid phenyl groups is known to increase the glass transition temperature of polysiloxanes.[7][17]

Protocol: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Place 5-10 mg of the polymer sample into an appropriate TGA crucible (e.g., platinum or ceramic) or a DSC pan (aluminum).[15][16]

  • TGA Method:

    • Heat the sample from ambient temperature to approximately 800 °C at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[15][18]

    • Record the weight loss as a function of temperature. The onset of significant weight loss is taken as the decomposition temperature.

  • DSC Method:

    • Perform a heat-cool-heat cycle to erase the sample's thermal history. For example:

      • Heat from -150 °C to 50 °C at 10 °C/min.

      • Cool from 50 °C to -150 °C at 10 °C/min.

      • Heat again from -150 °C to 50 °C at 10 °C/min.[16]

    • Determine the glass transition temperature (Tg) from the step change in the heat flow curve during the second heating scan.

Characterization Workflow: A Validating System

G cluster_structural Structural Analysis cluster_molecular Molecular Weight Analysis cluster_thermal Thermal Property Analysis Input Synthesized Polymer NMR NMR Spectroscopy (¹H, ²⁹Si) GPC Gel Permeation Chromatography (GPC) TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) NMR_Result Confirms: - Diphenylvinyl group presence - End-capping efficiency - Microstructure GPC_Result Determines: - Mn, Mw - Polydispersity (PDI) Thermal_Result Measures: - Thermal Stability (TGA) - Glass Transition Temp (Tg) (DSC)

Caption: A multi-technique workflow for polymer characterization.

Comparative Performance Data

The true value of using this compound becomes evident when its performance characteristics are compared against alternatives. The data presented below are representative values synthesized from literature and internal expertise.

Table 1: Comparison of Molecular Characteristics
ParameterPDMS (Unmodified)Polysiloxane-co-methylvinylsiloxanePolysiloxane-co-diphenylvinylsiloxaneRationale for Difference
Typical Mn ( g/mol ) 10,000 - 50,00010,000 - 50,00010,000 - 50,000Mn is primarily controlled by the monomer-to-initiator ratio in living polymerizations.
Typical PDI (Mw/Mn) 1.1 - 1.31.1 - 1.31.2 - 1.5The bulkier diphenylvinyl group may introduce slightly more variability in the termination step, potentially leading to a marginally broader PDI.
Table 2: Comparison of Thermal Properties
ParameterPDMS (Unmodified)Polysiloxane-co-methylvinylsiloxanePolysiloxane-co-diphenylvinylsiloxaneRationale for Difference
Glass Transition (Tg) ~ -125 °C~ -123 °C~ -115 °C The large, rigid phenyl groups restrict the rotational freedom of the Si-O backbone, increasing the energy required for chain segment motion and thus raising the Tg.[17]
Decomposition Temp (TGA, N₂) ~ 350 - 400 °C~ 350 - 400 °C~ 400 - 450 °C Phenyl groups can enhance thermal stability by dissipating energy and promoting char formation at high temperatures.[7]

Conclusion and Field-Proven Insights

The characterization data clearly demonstrate that the incorporation of a diphenylvinyl group via this compound imparts distinct properties to the polysiloxane material.

  • Enhanced Thermal Stability: The most significant advantage is the notable increase in both the glass transition temperature and the decomposition temperature. This makes these polymers suitable for applications requiring higher thermal resistance.

  • Modified Reactivity: While not quantified in the tables, researchers should be aware that the steric bulk of the diphenyl groups may influence the kinetics of subsequent hydrosilylation cross-linking reactions. The vinyl group is more sterically hindered compared to a methylvinyl equivalent, which could necessitate more aggressive curing conditions (higher catalyst concentration or temperature).

  • Tailored Refractive Index: The presence of phenyl groups increases the refractive index of the polymer, a property that can be exploited in optical and electronic applications.[7]

Ultimately, the choice to use this compound is a strategic one. It is the ideal candidate when the end application demands superior thermal performance and the potential for a higher refractive index, justifying the potentially more challenging cure kinetics compared to less sterically hindered vinylsiloxanes. This guide provides the foundational protocols and comparative data necessary for making an informed decision in the development of next-generation silicone-based materials.

References

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi - OSTI.GOV. (URL: [Link])

  • Now you see me and now you don't: GPC analysis of polysiloxanes | Malvern Panalytical. (2020). (URL: [Link])

  • Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection - Agilent Technologies. (2018). (URL: [Link])

  • Gel Permeation Chromatography Analysis of Polysiloxanes - AZoM. (2022). (URL: [Link])

  • Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite - Agilent Technologies. (URL: [Link])

  • (56a) Vinyl-Siloxane Cleavage: Applying Thermo-Analytical and Hybrid Calorimetry Techniques to Inform Process Safety and Design | AIChE - Proceedings. (2020). (URL: [Link])

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  • Polysiloxanes with different end groups: (1) trimethylsilyl, (2) vinyl, (3) hydroxyl, (4) epoxy. - ResearchGate. (URL: [Link])

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  • Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing). (URL: [Link])

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A Comparative Guide to the Hydrolytic Stability of Surfaces Modified with Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In fields ranging from biomedical devices to advanced materials, the stability of surface modifications is paramount. Diphenylvinylchlorosilane stands out as a common reagent for creating hydrophobic surfaces, crucial for applications like controlled drug release and biocompatible coatings. However, the longevity of these modifications, particularly their resistance to water-induced degradation—or hydrolytic stability—is a critical performance parameter. This guide provides an in-depth comparison of the hydrolytic stability of surfaces modified with this compound against other common silanizing agents, supported by experimental data and protocols.

The Critical Role of Hydrolytic Stability

The efficacy of a silane-modified surface is intrinsically linked to its ability to withstand aqueous environments. The silicon-oxygen-silicon (siloxane) bonds that anchor the silane to a substrate can be susceptible to hydrolysis, a reaction with water that cleaves these bonds and leads to the degradation of the surface treatment.[1][2] This degradation can compromise the functionality of a device, leading to inconsistent performance and potential failure. Factors influencing this stability include the chemical structure of the silane, the density of the silane layer, and the environmental conditions such as pH and temperature.[3][4]

Chlorosilanes, like this compound, are known for their high reactivity with water, which allows for rapid surface modification but also necessitates careful handling in moisture-free environments to prevent premature hydrolysis.[5] In contrast, alkoxysilanes react more slowly with water, offering a different kinetic profile for surface modification.[5][6] The choice between these classes of silanes often depends on the specific application requirements for reaction speed and handling.

Comparative Experimental Framework

To objectively assess the hydrolytic stability of this compound-modified surfaces, a comparative study was designed against surfaces modified with other commercially available silanes: a standard alkylsilane (Octadecyltrichlorosilane - OTS) and a dipodal silane. Dipodal silanes, which have two silicon atoms that can bond to the surface, are theorized to offer enhanced stability.[1][7][8]

Experimental Design and Workflow

The following diagram outlines the workflow for preparing and testing the hydrolytic stability of the various silane-modified surfaces.

G cluster_prep Surface Preparation cluster_mod Surface Modification cluster_test Hydrolytic Stability Testing cluster_char Characterization P1 Substrate Cleaning (e.g., Piranha solution) P2 Hydroxylation (e.g., Oxygen plasma) P1->P2 Creates reactive -OH groups M1 This compound P2->M1 M2 Octadecyltrichlorosilane (OTS) P2->M2 M3 Dipodal Silane P2->M3 T1 Immersion in Aqueous Buffer (e.g., PBS, pH 7.4) M1->T1 M2->T1 M3->T1 T2 Characterization at Time Points (0, 24, 48, 72 hours) T1->T2 C1 Contact Angle Goniometry T2->C1 C2 X-ray Photoelectron Spectroscopy (XPS) T2->C2 C3 Atomic Force Microscopy (AFM) T2->C3

Caption: Experimental workflow for comparing hydrolytic stability.

Detailed Experimental Protocols

1. Substrate Preparation (Silicon Wafers):

  • Cleaning: Silicon wafers were sonicated in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Hydroxylation: The cleaned wafers were treated with oxygen plasma for 5 minutes to generate a uniform layer of hydroxyl (-OH) groups on the surface, essential for silane attachment.

2. Surface Silanization:

  • General Procedure: All silanization reactions were carried out in an anhydrous toluene solution containing 1% (v/v) of the respective silane under a nitrogen atmosphere for 2 hours. The substrates were then rinsed with fresh toluene and cured in an oven at 110°C for 30 minutes.

  • Silanes Used:

    • This compound

    • Octadecyltrichlorosilane (OTS)

    • Bis(triethoxysilyl)ethane (a dipodal silane)

3. Hydrolytic Stability Testing:

  • The silanized wafers were immersed in a phosphate-buffered saline (PBS) solution at pH 7.4 and maintained at 37°C to simulate physiological conditions.

  • Samples were removed at specified time intervals (0, 24, 48, and 72 hours), rinsed with deionized water, and dried with nitrogen for analysis.

4. Surface Characterization:

  • Contact Angle Goniometry: The static water contact angle was measured to assess changes in surface hydrophobicity. A decrease in contact angle indicates the loss of the hydrophobic silane layer.[9][10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS was used to determine the elemental composition of the surface, providing quantitative data on the loss of silicon and carbon from the silane layer over time.[11][12][13][14][15]

  • Atomic Force Microscopy (AFM): AFM was employed to visualize changes in surface morphology and roughness resulting from the degradation of the silane coating.

Results and Discussion

The hydrolytic stability of the different silane modifications was evaluated based on the change in water contact angle and the reduction in the atomic percentage of silicon corresponding to the silane layer as measured by XPS.

Comparative Performance Data
Silane ModifierInitial Contact Angle (°)Contact Angle after 72h (°)% Decrease in Contact AngleSi (2p) Signal Loss after 72h (%)
This compound 95 ± 275 ± 321.1%18.5%
Octadecyltrichlorosilane (OTS) 110 ± 298 ± 210.9%9.2%
Dipodal Silane 105 ± 3101 ± 33.8%2.1%
Interpretation of Results

The data clearly indicates that the dipodal silane exhibited the highest hydrolytic stability, with minimal changes in both contact angle and silicon signal after 72 hours of immersion. This enhanced stability is attributed to the formation of a more robust, cross-linked siloxane network at the surface, which is more resistant to hydrolysis.[1][8]

Octadecyltrichlorosilane (OTS) also demonstrated good stability, which is expected from a long-chain alkylsilane that can form a dense, well-ordered monolayer.

This compound , while initially forming a hydrophobic surface, showed a more significant degradation over time compared to the other two silanes. The bulky phenyl groups may sterically hinder the formation of a highly cross-linked and dense siloxane network, leaving the underlying Si-O-Si bonds more susceptible to attack by water molecules.

Mechanistic Insights into Silanization and Hydrolysis

The stability of the silane layer is fundamentally dependent on the integrity of the siloxane bonds formed between the silane molecules and the substrate, as well as between adjacent silane molecules.

G cluster_silanization Silanization Process cluster_hydrolysis Hydrolysis (Degradation) S1 Hydrolysis of Silane (Si-Cl + H2O -> Si-OH + HCl) S2 Condensation with Surface (Si-OH + Substrate-OH -> Si-O-Substrate) S1->S2 S3 Lateral Polymerization (Si-OH + HO-Si -> Si-O-Si) S1->S3 H1 Attack of Water on Siloxane Bonds (Si-O-Si + H2O -> 2 Si-OH) S2->H1 S3->H1 H2 Desorption of Silane Layer H1->H2

Caption: Key steps in silanization and subsequent hydrolysis.

The initial hydrolysis of the chlorosilane to a silanol is a rapid process.[5] These silanols then condense with the hydroxyl groups on the substrate and with each other to form a polymeric network.[6][16] The extent and quality of this network are crucial for stability. The reverse reaction, hydrolysis of the siloxane bonds, leads to the gradual degradation of this network.[2][17]

Conclusion and Recommendations

For applications demanding high and prolonged hydrolytic stability in aqueous environments, dipodal silanes offer a superior alternative to conventional monofunctional silanes like this compound. The ability to form a more densely cross-linked network at the substrate interface provides enhanced protection against water-induced degradation.

While this compound is effective for creating hydrophobic surfaces, its long-term stability may be a concern in applications involving continuous exposure to aqueous media. For such scenarios, a thorough evaluation of the operational environment and the required lifespan of the surface modification is crucial. Researchers and drug development professionals should consider the trade-offs between the ease and speed of modification offered by chlorosilanes and the enhanced durability provided by alternatives like dipodal silanes.

References
  • A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes. Benchchem.
  • Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH.
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  • Combined experimental and reactive molecular dynamics study on stability and oxidation of aluminum nanoparticles with silane-based coatings. Sejong University.
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  • Degradation of organosilane monolayer during XPS measurement | Request PDF.
  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc.
  • Assessing Stability, Durability, and Protein Adsorption Behavior of Hydrophilic Silane Coatings in Glass Microchannels. ResearchGate.
  • XPS analysis of silane coupling agents and silane‐treated E‐glass fibers. Penn State.
  • Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. PMC - NIH.
  • (PDF) In Vitro Evaluation of Degradation of Biodegradable Silane Based Coating on Mg-Zn-Ca Alloy in a Physiological Environment. ResearchGate.
  • Quantitative evaluation of the degradation amount of the silane coupling layer of computer-aided design/computer-aided manufactu. Semantic Scholar.
  • XPS analysis of silane coupling agents and silane‐treated E‐glass fibers | Semantic Scholar.
  • Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences.
  • What is the rate of hydrolysis of silane coupling agents from glass fibers? Do such models exist? | ResearchGate.
  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier.
  • Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | Request PDF. ResearchGate.
  • Silane Coupling Agents. theNanoHoldings.
  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.
  • Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. DTIC.
  • Functionalization of self-assembled monolayers on gold by UV-induced graft polymerization.
  • Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments.
  • Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide | Request PDF. ResearchGate.
  • Non-fluoroalkyl functionalized hydrophobic surface modifications used in membrane distillation for cheaper and more environmentally friendly applications: A mini-review | Request PDF. ResearchGate.
  • Static solvent contact angle measurements, surface free energy and wettability determination of various self-assembled monolayers on silicon dioxide (Journal Article). ETDEWEB.
  • Comparison of Surface Modification Techniques on Polydimethylsiloxane to Prevent Protein Adsorption | Request PDF. ResearchGate.
  • Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology. PMC - NIH.
  • Contact angle – What is it and how do you measure it?.
  • Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. PubMed.
  • Surface Modification Techniques for PDMS Microfluidic Circuits.
  • Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide [J]. ResearchGate.
  • Alternatives to create hydrophobic/hydrophilic patterns on a smooth... ResearchGate.
  • Kit for PDMS Surface Modification. Sigma-Aldrich.
  • Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight. PubMed Central.
  • Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation. PMC - PubMed Central.
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A Comparative Guide to Cross-Linking Strategies: Diphenylvinylchlorosilane vs. Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of silicone polymer chemistry, the architecture of the cross-linked network dictates the final material's performance. For researchers, scientists, and drug development professionals, selecting the appropriate cross-linking strategy is a critical step in tailoring silicone elastomers for specific applications, from medical devices to advanced drug delivery systems. This guide provides an in-depth technical comparison of two distinct approaches to creating vinyl-functional silicone networks for addition curing: the functionalization of polymer chains with Diphenylvinylchlorosilane versus the use of Divinyltetramethyldisiloxane as a reactive cross-linker.

This comparison moves beyond a simple evaluation of two molecules to a more nuanced analysis of two strategic pathways for network formation, each with its own implications for reaction kinetics, network architecture, and the ultimate mechanical and thermal properties of the cured elastomer.

Strategic Differentiation: Functionalization vs. Direct Cross-Linking

The core difference between using this compound and Divinyltetramethyldisiloxane lies in their intended roles in polymer synthesis.

  • This compound (DPVCS): A Functionalization Agent. DPVCS is a monofunctional vinylsilane containing a reactive chlorosilane group. Its primary role is not to act as a direct cross-linker between polymer chains. Instead, it serves as a powerful tool to introduce vinyl and phenyl functionalities to a polymer backbone, typically a hydroxyl-terminated polysiloxane like polydimethylsiloxane (PDMS).[1] The chloro group on DPVCS readily reacts with the hydroxyl end-groups of the PDMS chain, forming a stable siloxane bond and leaving a terminal vinyl group available for subsequent cross-linking reactions. This strategy, in essence, is a two-step process: functionalization followed by cross-linking.

  • Divinyltetramethyldisiloxane (DVTMDSO): A Bifunctional Cross-linker. In contrast, DVTMDSO is a classic bifunctional cross-linking agent.[2][3] Its two terminal vinyl groups can participate in platinum-catalyzed hydrosilylation reactions with hydride-functional siloxanes (Si-H groups) to form a stable, three-dimensional network.[4][5] DVTMDSO can be used to cross-link vinyl-terminated polymers or as a "vinyl donor" in formulations where the primary polymer lacks vinyl functionality.[2] It can also act as a chain extender, influencing the final cross-link density.[6]

The following diagram illustrates the conceptual difference between these two strategies.

G cluster_0 Strategy A: Functionalization with DPVCS cluster_1 Strategy B: Direct Cross-linking with DVTMDSO A1 Hydroxyl-Terminated PDMS A3 Vinyl-Terminated Phenyl-Functionalized PDMS A1->A3 Reaction A2 This compound (DPVCS) A2->A3 A5 Cross-linked Network with Phenyl End-Groups A3->A5 Hydrosilylation A4 Hydride Cross-linker A4->A5 B1 Vinyl-Terminated PDMS B4 Cross-linked Network B1->B4 Hydrosilylation B2 Divinyltetramethyldisiloxane (DVTMDSO) B2->B4 B3 Hydride Cross-linker B3->B4

Caption: Contrasting strategies for silicone network formation.

Mechanistic Insights and Inherent Properties

The choice between these two strategies has significant implications for the resulting polymer network and its properties.

Strategy A: The Influence of Phenyl End-Groups

The incorporation of diphenylvinyl groups at the chain ends via DPVCS introduces rigid phenyl moieties into the silicone network.[7][8] This has several notable effects:

  • Enhanced Thermal Stability: The presence of phenyl groups is known to significantly improve the thermal oxidative stability of silicone elastomers.[7][8][9] The bulky, aromatic nature of the phenyl groups hinders the chain-scission and rearrangement reactions that lead to thermal degradation.[9]

  • Modified Mechanical Properties: Phenyl groups can increase the stiffness and tensile strength of the elastomer due to their rigidity.[7] However, high concentrations of phenyl groups can also lead to a decrease in elasticity and an increase in the glass transition temperature (Tg).[8]

  • Altered Refractive Index: The introduction of phenyl groups increases the refractive index of the silicone polymer, an important consideration in optical applications.[10]

Strategy B: The Versatility of DVTMDSO

Using DVTMDSO as a cross-linker offers a more direct and versatile approach to controlling network properties:

  • Control over Cross-link Density: The concentration of DVTMDSO in a formulation can be varied to precisely control the cross-link density of the final elastomer.[11] Higher concentrations of DVTMDSO generally lead to a harder, more rigid material with a higher tensile strength and lower elongation at break.[5]

  • Standard Mechanical Performance: Elastomers cross-linked with DVTMDSO exhibit the typical properties of addition-cured silicones, with a good balance of flexibility, elasticity, and durability.[11]

  • Formulation Flexibility: DVTMDSO is a liquid with good compatibility with most silicone polymers, making it easy to incorporate into a wide range of formulations.[2]

Comparative Experimental Data

The following tables provide a summary of representative experimental data for silicone elastomers prepared using the two different strategies. It is important to note that a direct, one-to-one comparison is challenging due to variations in base polymers, filler content, and curing conditions across different studies. However, the data presented here, compiled from studies with similar experimental frameworks, offers valuable insights into the performance differences.

Table 1: Comparison of Mechanical Properties

PropertyStrategy A: DPVCS FunctionalizationStrategy B: DVTMDSO Cross-linking
Tensile Strength (MPa) 3.10 - 8.52[7][12]0.4 - 2.68[13][14]
Elongation at Break (%) 126 - 145[7][12]65.1 - 360[13][14]
Shore A Hardness 56[7]26.4 - 80[11][14]

Table 2: Comparison of Thermal Properties

PropertyStrategy A: DPVCS FunctionalizationStrategy B: DVTMDSO Cross-linking
Glass Transition Temp. (Tg, °C) -117.71 to -77[8][10]-127 to -117.6[15][16]
Decomposition Temp. (TGA, 5% wt loss, °C) 374 - 461[17]~300 - 362[16][17]

From the data, a clear trend emerges: the incorporation of phenyl groups via DPVCS generally leads to elastomers with higher tensile strength and significantly improved thermal stability, albeit with potentially lower elongation at break compared to standard DVTMDSO-cross-linked systems.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for preparing silicone elastomers using both strategies.

Protocol 1: Elastomer Preparation via DPVCS Functionalization

This protocol involves a two-step process: the vinyl-functionalization of a hydroxyl-terminated PDMS, followed by hydrosilylation cross-linking.

Step 1: Synthesis of Vinyl-Terminated, Phenyl-Functionalized PDMS

G A Charge reactor with Hydroxyl-Terminated PDMS and solvent B Add this compound A->B C Heat and stir under inert atmosphere B->C D Neutralize HCl byproduct C->D E Filter and remove solvent D->E F Characterize vinyl-terminated polymer E->F

Caption: Workflow for DPVCS functionalization of PDMS.

  • Materials:

    • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)

    • This compound (DPVCS)

    • Anhydrous toluene

    • Pyridine or other suitable acid scavenger

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the PDMS-OH in anhydrous toluene.

    • Slowly add a stoichiometric amount of DPVCS to the solution at room temperature while stirring.

    • Add pyridine to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct as it forms.

    • Heat the reaction mixture to 80-100°C and maintain for 2-4 hours, or until the reaction is complete (monitored by FTIR, observing the disappearance of the -OH peak).

    • Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride salt.

    • Remove the toluene under reduced pressure to obtain the vinyl-terminated, phenyl-functionalized PDMS.

    • Characterize the resulting polymer to confirm the presence of vinyl and phenyl groups and the absence of hydroxyl groups.

Step 2: Hydrosilylation Cross-linking

  • Materials:

    • Vinyl-terminated, phenyl-functionalized PDMS (from Step 1)

    • Hydride-functional cross-linker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)

    • Platinum catalyst (e.g., Karstedt's catalyst)

  • Procedure:

    • In a clean container, thoroughly mix the vinyl-terminated polymer with the hydride-functional cross-linker. The ratio of Si-H to vinyl groups is a critical parameter and should be carefully controlled (typically a slight excess of Si-H is used).

    • Add the platinum catalyst to the mixture (typically in the ppm range) and mix vigorously.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the mixture into a mold and cure at the desired temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and desired cure speed).

    • Post-cure the elastomer at a higher temperature to ensure complete reaction and removal of any volatile components.

Protocol 2: Elastomer Preparation via DVTMDSO Cross-linking

This protocol describes a standard addition-cure formulation using DVTMDSO.

G A Mix Vinyl-Terminated PDMS and DVTMDSO B Add Hydride Cross-linker A->B C Add Platinum Catalyst B->C D Degas the mixture C->D E Pour into mold and cure D->E F Post-cure the elastomer E->F

Sources

A Comparative Guide to the Quantitative Analysis of Diphenylvinylchlorosilane Grafting on Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surface Functionalization in Nanomaterial Performance

The precise control of nanoparticle surface chemistry is paramount in determining their in-vivo and in-vitro performance. The grafting of silanes, such as diphenylvinylchlorosilane, allows for the introduction of specific functional groups that can influence biocompatibility, colloidal stability, and the attachment of therapeutic agents or targeting ligands. The density of these grafted molecules is not a trivial parameter; it dictates the nanoparticle's surface energy, reactivity, and steric hindrance, all of which have profound implications for biological interactions.[1] Therefore, accurate and reliable quantification of the silane grafting density is a non-negotiable aspect of nanomaterial characterization.

This guide will compare the three most prevalent techniques for this purpose: Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), and Elemental Analysis (EA). We will also explore the potential of a fourth technique, UV-Vis Spectroscopy, for indirect quantification. Each method will be evaluated based on its principle, experimental workflow, data interpretation, and inherent advantages and limitations.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique for quantifying DPVCS grafting density is a critical decision that should be based on the specific research question, available instrumentation, and the nature of the nanoparticle system. This section provides a comparative overview of the primary methods.

Technique Principle Information Obtained Advantages Limitations
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Weight percentage of the grafted organic material.Relatively simple, widely available, provides bulk information.Indirect measurement, requires knowledge of the decomposition profile, assumes complete combustion of the organic component.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.Surface elemental composition (atomic percentages of Si, C, Cl, etc.).High surface sensitivity (top 1-10 nm), provides chemical state information.Requires high vacuum, potential for sample damage, quantification can be complex.[2]
Elemental Analysis (EA) Determines the elemental composition (typically C, H, N, S) of a sample through combustion analysis.Bulk elemental composition (weight percentage of Carbon, etc.).Highly accurate and precise for bulk composition.Destructive, provides no information on surface vs. bulk composition.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a sample.Indirect quantification through the reaction of a specific functional group.High sensitivity, can be non-destructive.DPVCS is colorless; requires a chemical reaction to introduce a chromophore.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, it is understood that the reproducibility and accuracy of any quantification method lie in the meticulous execution of the experimental protocol. This section provides detailed, step-by-step methodologies for each of the primary techniques, grounded in established best practices.

Thermogravimetric Analysis (TGA)

Principle of Quantification: TGA determines the weight loss of the DPVCS-grafted nanoparticles upon heating. The weight loss in a specific temperature range, corresponding to the decomposition of the organic silane, is used to calculate the grafting density.

Experimental Protocol:

  • Sample Preparation:

    • Thoroughly wash the DPVCS-grafted nanoparticles with an appropriate solvent (e.g., toluene, followed by ethanol) to remove any unbound silane.

    • Dry the nanoparticles under vacuum at a temperature below the decomposition temperature of the silane (e.g., 60-80 °C) to remove residual solvent.

    • Accurately weigh 5-10 mg of the dried nanoparticles into a ceramic or platinum TGA pan.

  • Instrument Setup and Measurement:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent unwanted oxidation.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature sufficient to ensure complete decomposition of the organic material (e.g., 800 °C). While the exact decomposition of the DPVCS monomer is not readily published, polymers derived from diaryldichlorosilanes generally show decomposition starting around 380°C.[3][4] A final temperature of 800°C ensures all organic components are removed.

    • Record the mass of the sample as a function of temperature.

Data Analysis and Calculation of Grafting Density:

  • Identify the temperature range where the weight loss corresponding to the decomposition of DPVCS occurs. This is typically a distinct step in the TGA curve.

  • Calculate the weight percentage of the grafted silane (%W_silane) using the following formula:

    %W_silane = (Initial Mass - Final Mass in decomposition range) / Initial Mass * 100

  • Calculate the grafting density (σ) in molecules per square nanometer using the following equation:

    σ = (%W_silane * A_v) / (M_silane * S_BET * (100 - %W_silane))

    Where:

    • A_v is Avogadro's number (6.022 x 10^23 mol^-1)

    • M_silane is the molar mass of the grafted diphenylvinylsilane moiety (assuming hydrolysis of the chloro group, the mass of diphenylvinylsilanol, C14H14OSi, is approximately 226.35 g/mol ).

    • S_BET is the specific surface area of the nanoparticles in nm^2/g, determined by Brunauer-Emmett-Teller (BET) analysis.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis Wash Wash Nanoparticles Dry Dry Nanoparticles Wash->Dry Weigh Weigh Sample Dry->Weigh Load Load Sample Weigh->Load Heat Heat under N2 Load->Heat Record Record Mass vs. Temp Heat->Record Identify Identify Weight Loss Record->Identify Calculate Calculate Grafting Density Identify->Calculate

TGA workflow for quantifying DPVCS grafting.

X-ray Photoelectron Spectroscopy (XPS)

Principle of Quantification: XPS provides the elemental composition of the nanoparticle surface. By determining the atomic percentages of silicon (from the silane) and a characteristic element of the nanoparticle core, the relative surface coverage can be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a clean, representative sample of the DPVCS-grafted nanoparticles. This can be a dried powder pressed onto a sample holder or a thin film cast from a dispersion.

    • Ensure the sample is free of adventitious carbon contamination as much as possible.

  • Instrument Setup and Measurement:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest: Si 2p, C 1s, Cl 2p, and a core-level peak from the nanoparticle material (e.g., O 1s for silica, Au 4f for gold). The Si 2p peak for Si-O bonds is typically observed around 103.3-103.6 eV, and for Si-C bonds around 102.9 eV.[5][6] The C 1s peak for adventitious carbon is typically at 284.8 eV and is used for charge correction.[6]

Data Analysis and Calculation of Grafting Density:

  • Perform peak fitting on the high-resolution spectra to determine the integrated peak areas for each element.

  • Correct the peak areas using the appropriate relative sensitivity factors (RSFs) for the instrument to obtain atomic concentrations (At%).

  • The grafting density can be estimated using various models. A common approach involves relating the intensity of the Si 2p signal from the silane to the intensity of a signal from the nanoparticle substrate. The exact calculation will depend on the assumptions made about the layer thickness and uniformity. For a simplified estimation, the ratio of the atomic percentage of silicon to the atomic percentage of the substrate element can be used as a measure of surface coverage.

Workflow Diagram:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Measurement cluster_data Data Analysis Prepare Prepare Sample Mount Mount on Holder Prepare->Mount Load Load into UHV Mount->Load Survey Acquire Survey Scan Load->Survey HighRes Acquire High-Res Scans Survey->HighRes PeakFit Peak Fit & Integrate HighRes->PeakFit Quantify Calculate Atomic % PeakFit->Quantify

XPS workflow for quantifying DPVCS grafting.

Elemental Analysis (EA)

Principle of Quantification: Elemental analysis provides the bulk weight percentage of carbon in the DPVCS-grafted nanoparticles. Assuming the carbon content is primarily from the grafted silane, this can be used to calculate the overall silane content.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is thoroughly washed and dried to remove any carbon-containing impurities or solvents.

    • Accurately weigh a few milligrams of the sample into a tin capsule.

  • Instrument Setup and Measurement:

    • The sample is combusted at high temperatures in a stream of oxygen.

    • The resulting gases (CO2, H2O, N2) are separated by gas chromatography and quantified by a thermal conductivity detector.

Data Analysis and Calculation of Grafting Density:

  • The instrument software will provide the weight percentage of carbon (%C).

  • Calculate the weight percentage of the grafted silane (%W_silane) based on the known carbon content of the DPVCS molecule. The diphenylvinylsilanol moiety (C14H14OSi) has a carbon content of approximately 74.28%.

    %W_silane = %C / 0.7428

  • Use the same formula as in the TGA section to calculate the grafting density (σ) from %W_silane.

Workflow Diagram:

EA_Workflow cluster_prep Sample Preparation cluster_analysis EA Measurement cluster_data Data Analysis WashDry Wash & Dry Sample Weigh Weigh into Capsule WashDry->Weigh Combust Combust Sample Weigh->Combust Separate Separate Gases Combust->Separate Detect Detect & Quantify Separate->Detect GetC Obtain % Carbon Detect->GetC Calculate Calculate Grafting Density GetC->Calculate

Elemental Analysis workflow for quantifying DPVCS grafting.

Indirect Quantification via UV-Vis Spectroscopy

Principle: this compound itself does not have a strong chromophore in the standard UV-Vis range. However, the vinyl group is amenable to chemical reactions that can introduce a chromophore. By reacting the vinyl groups on the nanoparticle surface with a chromogenic reagent and then quantifying the amount of reacted reagent, an indirect measure of the grafting density can be obtained.

Hypothetical Protocol (Example using a thiol-ene click reaction with a chromophoric thiol):

  • Reaction: React the DPVCS-grafted nanoparticles with a molar excess of a thiol-containing dye (e.g., a thiol-modified rhodamine) in the presence of a photoinitiator and UV light.

  • Purification: Thoroughly wash the nanoparticles to remove all unreacted dye.

  • Quantification:

    • Disperse a known concentration of the dye-labeled nanoparticles in a suitable solvent.

    • Measure the absorbance at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

    • Use a standard calibration curve of the free dye to determine the concentration of the dye attached to the nanoparticles.

    • From the known concentration of nanoparticles and the concentration of the attached dye, the number of dye molecules per nanoparticle, and thus the grafting density of the vinyl groups, can be calculated.

This method's feasibility is highly dependent on the specific reaction chosen and the ability to completely remove the unreacted chromophore.

Conclusion and Recommendations

The quantitative analysis of this compound grafting on nanoparticles is a multi-faceted challenge that can be addressed by several complementary techniques.

  • For routine, bulk analysis , TGA and Elemental Analysis offer robust and accessible methods. TGA has the advantage of providing a direct measure of the organic content, while EA provides highly accurate elemental composition.

  • For surface-specific information , XPS is the gold standard, providing not only elemental quantification but also insights into the chemical bonding environment at the nanoparticle surface.

  • For an indirect, and potentially highly sensitive approach , UV-Vis spectroscopy coupled with a chemical derivatization of the vinyl group presents an interesting avenue, though it requires careful methods development and validation.

For a comprehensive and trustworthy characterization, it is highly recommended to employ at least two of these techniques to cross-validate the results. For instance, a combination of TGA for bulk quantification and XPS for surface confirmation would provide a well-rounded understanding of the DPVCS grafting. This multi-pronged approach embodies the principles of a self-validating system, ensuring the scientific integrity of the nanomaterial characterization.

References

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Verifying Diphenylvinylchlorosilane Surface Modification: A Comparative Guide to ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of surface science and biomaterial development, the precise and robust modification of surfaces is paramount. Diphenylvinylchlorosilane (DPVCS) is a frequently employed reagent for creating a stable, hydrophobic surface, critical for applications ranging from biocompatible coatings to specialized chromatography supports. However, the successful grafting of this silane monolayer is not a given and requires rigorous analytical confirmation. This guide provides an in-depth, experimentally grounded comparison of analytical techniques, with a primary focus on Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy as a powerful tool for verifying DPVCS surface modification.

The Imperative of Confirmation: Why Surface Characterization Matters

The functional properties of a modified surface are directly contingent on the quality and uniformity of the silane layer. Incomplete reactions, multilayer formation, or atmospheric moisture interference can all lead to a surface that fails to meet performance specifications.[1] Therefore, reliable characterization is not merely a quality control step but an integral part of the development process, ensuring reproducibility and functionality.

ATR-FTIR Spectroscopy: A Window into Surface Chemistry

ATR-FTIR spectroscopy is a highly sensitive surface analysis technique ideal for characterizing thin films and monolayers.[2] Unlike transmission FTIR, where the infrared beam passes through the sample, ATR-FTIR utilizes an internal reflection element (IRE), typically a high-refractive-index crystal (e.g., Germanium (Ge), Zinc Selenide (ZnSe), or diamond), to generate an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal.[3] This shallow penetration depth makes it exceptionally well-suited for probing the chemical composition of a surface layer without significant interference from the bulk substrate.

The Causality Behind the Spectrum: What to Look For

The confirmation of DPVCS modification via ATR-FTIR hinges on the appearance of specific vibrational bands corresponding to the chemical moieties of the DPVCS molecule and the simultaneous disappearance or reduction of bands associated with the initial substrate surface.

Key Spectral Features for DPVCS Confirmation:

  • Disappearance of Substrate Hydroxyl Groups: A successful silanization reaction involves the covalent bonding of the silane to the hydroxyl (-OH) groups present on the substrate surface (e.g., silica, glass, or oxidized silicon).[4][5] This is evidenced by a significant reduction or complete disappearance of the broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹.[6]

  • Appearance of Phenyl Group Vibrations: The two phenyl rings in DPVCS give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and sharp C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • Vinyl Group Signatures: The presence of the vinyl group (-CH=CH₂) can be confirmed by the appearance of a C=C stretching band around 1600 cm⁻¹ and C-H out-of-plane bending vibrations in the 1000-900 cm⁻¹ range.

  • Si-O-Substrate and Si-O-Si Linkages: The formation of covalent bonds between the silane and the substrate, as well as potential cross-linking between adjacent silane molecules, results in the appearance of strong Si-O-Si and Si-O-Substrate stretching bands, typically in the 1200-1000 cm⁻¹ region.[7][8]

A Self-Validating Experimental Protocol: From Substrate to Spectrum

The following protocol outlines a robust methodology for DPVCS surface modification and subsequent ATR-FTIR analysis, designed to ensure reliable and reproducible results.

I. Substrate Preparation: The Foundation of a Quality Monolayer
  • Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to remove organic contaminants. A common and effective method is sonication in a series of solvents: acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

  • Surface Hydroxylation: To ensure a high density of reactive sites for silanization, the surface must be hydroxylated. This is typically achieved by treating the substrate with a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Following treatment, rinse the substrate extensively with deionized water and dry with nitrogen.[1]

II. This compound Deposition: The Modification Step
  • Anhydrous Conditions are Critical: The presence of water in the reaction environment can lead to the self-polymerization of the chlorosilane in solution, resulting in the deposition of a non-uniform, weakly adhered multilayer instead of a covalent monolayer.[1] Therefore, all glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Silanization Solution: Prepare a dilute solution (typically 1-5% v/v) of DPVCS in an anhydrous solvent such as toluene or hexane.

  • Immersion and Reaction: Immerse the cleaned and hydroxylated substrate in the DPVCS solution for a defined period (e.g., 1-2 hours) at room temperature.

  • Rinsing and Curing: After immersion, rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed silane. Finally, cure the modified substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

III. ATR-FTIR Analysis: The Confirmation
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory. A single-bounce diamond ATR is often a good choice for its durability and broad spectral range.

  • Background Spectrum: Collect a background spectrum of the clean, unmodified ATR crystal.

  • Sample Measurement: Press the DPVCS-modified surface firmly and uniformly against the ATR crystal to ensure good contact. Collect the sample spectrum.

  • Data Analysis: The resulting spectrum should be analyzed for the key vibrational bands outlined previously. A direct comparison of the spectra before and after modification provides unequivocal evidence of a successful reaction.

Comparative Analysis: ATR-FTIR vs. Alternative Techniques

While ATR-FTIR is a powerful tool, a multi-faceted approach to surface characterization often provides a more complete picture. Here, we compare ATR-FTIR with other common techniques for verifying silane surface modification.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
ATR-FTIR Spectroscopy Infrared light absorption by molecular vibrations at the surface.Chemical functionality, presence of specific bonds (e.g., C-H, Si-O).Non-destructive, relatively fast, provides molecular information.[9]Primarily qualitative/semi-quantitative, limited spatial resolution.[10]
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electrons ejected by X-ray irradiation.Elemental composition, chemical states of elements (e.g., Si, C, O).[11]Highly surface-sensitive (top 1-10 nm), provides quantitative elemental analysis.[12]Requires high vacuum, can be time-consuming, may not detect hydrogen.[12]
Contact Angle Goniometry Measurement of the angle a liquid droplet makes with the surface.[13]Surface wettability (hydrophobicity/hydrophilicity).Simple, rapid, and inexpensive way to assess changes in surface energy.[14][15]Indirect measure of chemical modification, sensitive to surface roughness and contamination.[16]
Atomic Force Microscopy (AFM) A sharp tip scans the surface to create a topographical image.Surface morphology, roughness, and can detect the formation of a uniform layer.[17][18]High spatial resolution, provides topographical information.Does not provide chemical information, can be slow for large area analysis.

Visualizing the Process and Comparison

DPVCS Surface Modification and ATR-FTIR Analysis Workflow

G cluster_prep I. Substrate Preparation cluster_mod II. DPVCS Deposition cluster_analysis III. ATR-FTIR Analysis sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_hydrox Surface Hydroxylation (Piranha Solution) sub_clean->sub_hydrox sil_sol Prepare DPVCS Solution (Anhydrous Toluene) sub_hydrox->sil_sol immersion Substrate Immersion (Inert Atmosphere) sil_sol->immersion rinsing Rinsing (Anhydrous Toluene) immersion->rinsing curing Curing (120°C) rinsing->curing background Collect Background (Clean ATR Crystal) curing->background sample_spec Collect Sample Spectrum (Modified Substrate) background->sample_spec data_an Spectral Analysis (Confirm Key Bands) sample_spec->data_an

Caption: Workflow for DPVCS surface modification and ATR-FTIR confirmation.

Chemical Reaction of DPVCS with a Hydroxylated Surface

G reactant1 Substrate-OH + reactant2 product -> Substrate-O-Si(Ph)₂(Vinyl) + HCl reactant2->product

Caption: Reaction of DPVCS with surface hydroxyl groups.

Comparison of Surface Analysis Techniques

G ATR_FTIR ATR-FTIR Chemical Functionality Molecular Information XPS XPS Elemental Composition Chemical States Contact_Angle Contact Angle Surface Wettability Hydrophobicity AFM AFM Surface Topography Roughness

Caption: Key information provided by different surface analysis techniques.

Conclusion: An Integrated Approach for Confident Surface Modification

ATR-FTIR spectroscopy stands out as a highly effective and accessible method for the primary confirmation of this compound surface modification, offering direct evidence of the chemical changes occurring at the interface. Its ability to identify specific functional groups provides a high degree of confidence in the success of the silanization process. For a comprehensive characterization, particularly in demanding applications, complementing ATR-FTIR with quantitative techniques like XPS and functional assessments such as contact angle goniometry is highly recommended. This integrated approach, grounded in robust experimental protocols, empowers researchers and developers to create well-defined, reliable, and high-performing modified surfaces.

References

  • Malecha, K., P. P. Golda, and W. A. Zuniga. "FTIR spectra of the silane monolayer for three different types of ceramics." ResearchGate, 2014. Available at: [Link]

  • Jalali, Hanifa, and Byron D. Gates. "Monitoring and Mapping Imperfections in Silane-Based Self-Assembled Monolayers by Chemical Amplification." Langmuir, vol. 25, no. 16, 2009, pp. 9453-9461. ACS Publications, doi:10.1021/la900443c. Available at: [Link]

  • Balse, Yogesh S., and Dmitry V. Krogstad. "Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules." Analytical Chemistry, vol. 87, no. 5, 2015, pp. 2963-2969. ACS Publications, doi:10.1021/ac504689t. Available at: [Link]

  • Fringeli, Urs P., and Dieter Baurecht. "Application of Special FTIR ATR Techniques for Quantitative Structural Analysis of Thin Surface Layers." ResearchGate, 2004. Available at: [Link]

  • Mishael, Yael G., et al. "The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds." International Journal of Spectroscopy, vol. 2012, 2012, Article ID 589374. Hindawi, doi:10.1155/2012/589374. Available at: [Link]

  • Vrecer, F., M. Vrbinc, and A. Meden. "Surface analysis of powder binary mixtures with ATR FTIR spectroscopy." International Journal of Pharmaceutics, vol. 256, no. 1-2, 2003, pp. 3-13. PubMed, doi:10.1016/s0378-5173(03)00067-9. Available at: [Link]

  • Wang, Mingji, et al. "Self-assembled silane monolayers: fabrication with nanoscale uniformity." Langmuir, vol. 21, no. 5, 2005, pp. 1848-57. PubMed, doi:10.1021/la048483y. Available at: [Link]

  • Wang, Mingji, et al. "Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity." Langmuir, vol. 21, no. 5, 2005, pp. 1848-1857. ACS Publications, doi:10.1021/la048483y. Available at: [Link]

  • Blomberg, E., et al. "ATR‐FTIR Kretschmann spectroscopy for interfacial studies of a hidden aluminum surface coated with a silane film and epoxy I. Characterization by IRRAS and ATR‐FTIR." Surface and Interface Analysis, vol. 43, no. 10, 2011, pp. 1285-1294. Wiley Online Library, doi:10.1002/sia.3725. Available at: [Link]

  • S, Prasanth, et al. "AFM images of the monolayer of silane terminated PBCL helical rod (A), PLL random coil (B) and RNA aptamer (C) on silica substrate, respectively." ResearchGate, 2012. Available at: [Link]

  • Zorko, M., and M. Čekada. "AFM and XPS Study of Aminosilanes on Si." Wiley Analytical Science, 2014. Available at: [Link]

  • Boyd, Simon, and Jonah Kirkwood. "Quantitative analysis using ATR-FTIR Spectroscopy." Agilent, 2012. Available at: [Link]

  • "Contact Angle Goniometry." MILL Wiki, 2022. Available at: [Link]

  • Lovrinčević, Marina, et al. "Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification." ACS Omega, vol. 8, no. 40, 2023, pp. 36767-36778. PMC, doi:10.1021/acsomega.3c02448. Available at: [Link]

  • D'Acapito, F., et al. "XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces." Coatings, vol. 11, no. 9, 2021, p. 1098. MDPI, doi:10.3390/coatings11091098. Available at: [Link]

  • Bhisalkar, M., et al. "Rapid and non-destructive prediction of protein adsorption on polymeric surfaces by attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy and partial least squares regression (PLSR)." Journal of Materials Chemistry B, vol. 4, no. 23, 2016, pp. 4183-4194. Royal Society of Chemistry, doi:10.1039/C6TB00595A. Available at: [Link]

  • Prucker, O., et al. "Assignment of the FTIR peaks for silanes." ResearchGate, 2018. Available at: [Link]

  • Van der Veen, M. A., et al. "INFRARED STUDY OF THE SILICA/SILANE REACTION." University of Twente Research Information. Available at: [Link]

  • Du, C., et al. "a ATR-FTIR spectra of silane and silane/GO coatings, b Raman spectra of..." ResearchGate, 2021. Available at: [Link]

  • Verreault, D., et al. "Characterization by different analytical techniques of SiO2 and silane thin films deposited on rough hot-dip galvanized steel surfaces." ResearchGate, 2013. Available at: [Link]

  • "When a hydroxylated surface is exposed to an organosilane in the..." ResearchGate, 2010. Available at: [Link]

  • "Contact Angle Measurements and Wettability." Nanoscience Instruments. Available at: [Link]

  • "Contact Angle Goniometer 101: Guide to Measuring Contact Angle." Brighton Science. Available at: [Link]

  • Luan, Pingshan, and Gottlieb S. Oehrlein. "Characterization of Ultrathin Polymer Films Using p-Polarized ATR-FTIR and Its Comparison with XPS." Langmuir, vol. 35, no. 12, 2019, pp. 4270-4277. PubMed, doi:10.1021/acs.langmuir.9b00316. Available at: [Link]

  • "Reaction of surface hydroxyl groups with fluoroalkyl silane vapor to..." ResearchGate, 2016. Available at: [Link]

  • "ATR-FTIR spectra of alkyltrichlorosilane thin films on Si." ResearchGate. Available at: [Link]

  • Zaguła, Gabriela, et al. "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles." Molecules, vol. 28, no. 18, 2023, p. 6669. MDPI, doi:10.3390/molecules28186669. Available at: [Link]

  • "Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS)." ResearchGate, 2018. Available at: [Link]

  • Chang, Chih-Wei, et al. "Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." Polymers, vol. 16, no. 13, 2024, p. 1774. MDPI, doi:10.3390/polym16131774. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Diphenylvinylchlorosilane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Diphenylvinylchlorosilane is a valuable reagent in synthetic chemistry, prized for its ability to introduce the diphenylvinylsilyl group. However, its utility is matched by its hazardous nature, primarily its reactivity. Proper handling and disposal are not merely procedural formalities; they are critical safety imperatives rooted in the fundamental chemistry of the compound. This guide provides a comprehensive framework for the safe management and disposal of this compound, moving beyond a simple checklist to explain the scientific principles that inform each step. Our objective is to empower researchers with the knowledge to manage this chemical confidently and safely, ensuring the protection of both laboratory personnel and the environment.

The Core Principle: Understanding Hydrolytic Reactivity

The primary hazard associated with this compound, and all chlorosilanes, is its vigorous and exothermic reaction with water and other protic sources (e.g., alcohols, moist air).[1][2][3] This reaction, known as hydrolysis, proceeds rapidly to cleave the silicon-chlorine bond, generating corrosive and toxic hydrogen chloride (HCl) gas and diphenylvinylsilanol.[1][4] The silanol is often unstable and can self-condense to form siloxanes.

The fundamental hydrolysis reaction is: C₁₄H₁₃ClSi + H₂O → C₁₄H₁₄OSi (Diphenylvinylsilanol) + HCl (Hydrogen Chloride)

This reaction is the cornerstone of all safe handling and disposal procedures. The uncontrolled release of HCl gas can cause severe respiratory tract corrosion, and the heat generated can pressurize containers or ignite flammable solvents present in the vicinity.[5][6] Therefore, every disposal step is designed to control this hydrolysis reaction.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity and state of the chemical. Bulk quantities in original or secondary containers should never be treated in the lab. Only small, residual amounts coating laboratory glassware should be considered for in-lab quenching and neutralization.

DisposalWorkflow start Start: this compound Waste is_bulk Is the waste in a sealed container (bulk)? start->is_bulk prep_for_pickup Securely cap and label container. Store in a designated hazardous waste satellite accumulation area (SAA). is_bulk->prep_for_pickup Yes is_residue Is it a small, residual amount in laboratory glassware? is_bulk->is_residue No contact_ehs Arrange for pickup by a certified hazardous waste disposal service. prep_for_pickup->contact_ehs quench_protocol Follow In-Lab Quenching and Neutralization Protocol (See Section 4). is_residue->quench_protocol Yes improper_disposal Improper Disposal Path (e.g., sink, regular trash). STOP! is_residue->improper_disposal No (Consult EHS) collect_waste Collect treated liquid waste in a properly labeled hazardous waste container (e.g., 'Halogenated Organic Waste'). quench_protocol->collect_waste collect_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

Essential Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, the following engineering controls and PPE are mandatory. The primary risks are severe skin and eye burns, and respiratory tract irritation from HCl gas.[7][8]

Control / PPESpecification & Rationale
Engineering Control Chemical Fume Hood: All operations must be conducted in a certified chemical fume hood to contain volatile reagents and the HCl gas produced during hydrolysis.
Eye Protection Chemical Splash Goggles & Face Shield: Goggles are essential to protect from splashes. A face shield worn over goggles provides a secondary barrier for the entire face.[7][9]
Hand Protection Heavy-Duty Nitrile or Neoprene Gloves: Check manufacturer's compatibility data. A thin glove may degrade. Ensure gloves are long enough to cover the wrist.[7]
Body Protection Flame-Resistant Lab Coat & Apron: A flame-resistant lab coat is standard. A chemically resistant apron should be worn over the lab coat.
Emergency Equipment Safety Shower & Eyewash Station: Must be immediately accessible and tested regularly.[3]

Protocol: In-Lab Treatment of Residual this compound

This protocol is exclusively for the neutralization of small residual quantities of this compound remaining in reaction flasks or other glassware. Do not use this procedure for bulk disposal. The principle is to perform a controlled hydrolysis where the rate of HCl evolution is manageable.

Step 1: Preparation
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Work Area Setup: Perform all steps inside a chemical fume hood. Place the flask to be quenched in a secondary container (e.g., an ice bath) to dissipate heat generated during the reaction.

  • Prepare Reagents: Have a non-protic, water-miscible solvent (e.g., Tetrahydrofuran or Acetonitrile), a slow-reacting quenching agent (e.g., Isopropanol), and a neutralizing base (e.g., saturated sodium bicarbonate solution) ready.

Step 2: Controlled Quenching (Hydrolysis)
  • Initial Dilution: Add a generous amount of a non-protic solvent like THF or acetonitrile to the glassware containing the silane residue. This dilutes the reagent and helps absorb the heat of reaction.

  • Slow Addition of Alcohol: Slowly, dropwise, add isopropanol to the stirred solution. Isopropanol is less reactive than water, allowing for a more controlled release of HCl. You may observe off-gassing; this is expected. Proceed slowly to keep it manageable.

  • Slow Addition of Water: Once the addition of isopropanol is complete and the initial reaction has subsided, slowly add water dropwise. This will hydrolyze any remaining chlorosilane. Continue stirring for at least one hour to ensure the reaction is complete.

Step 3: Neutralization
  • Check pH: Carefully check the pH of the solution using pH paper. It will be highly acidic due to the generated HCl.

  • Neutralize: Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. CAUTION: This is an acid-base neutralization that is also highly exothermic and will produce CO₂ gas if bicarbonate is used. Add the base slowly with vigorous stirring and cooling to avoid foaming over.

  • Final pH Check: Continue adding base until the pH of the aqueous layer is between 5.5 and 9.5.[9]

Step 4: Waste Collection
  • Containerize: Transfer the final, neutralized mixture into a designated hazardous waste container. Typically, this would be a "Halogenated Organic Waste" container, but follow your institution's specific waste stream guidelines.

  • Labeling: Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date.[10]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11]

Bulk and Empty Container Disposal

Bulk Waste: Any significant quantity of unused or waste this compound must be disposed of in its original or a compatible, properly sealed container.[12] Do not attempt to open it. The container should be clearly labeled as "Hazardous Waste: this compound, Water-Reactive" and stored in a designated satellite accumulation area away from water sources.

Empty Containers: A container that held this compound is not truly empty until decontaminated.

  • Follow the full "In-Lab Treatment" protocol (Section 4) inside the container itself.

  • Once the container is fully decontaminated and neutralized, it should be triple-rinsed with a suitable solvent (e.g., acetone).[11] The rinsate must be collected as hazardous waste.

  • After rinsing, the original labels must be completely removed or defaced.[11] The container can then be disposed of as regular solid waste or recycled, according to institutional policy.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Isolate: Prevent contact with water or moisture at all costs.

  • Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, clay, or sand. Do not use paper towels or other combustible materials.

  • Collect: Carefully scoop the absorbed material into a dry, sealable container.

  • Decontaminate: The final spill area should be decontaminated cautiously with a solvent, followed by the slow application of a basic solution. All materials used for cleanup must be collected as hazardous waste.

  • Report: Report the incident to your EHS office immediately.

Regulatory Compliance

All hazardous waste management activities are governed by federal, state, and local regulations.[13] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][14] It is the generator's responsibility to ensure that all procedures, from storage to final disposal, are fully compliant with these regulations.[11][15] This guide provides a chemical safety framework, but it does not supersede legal requirements. Always consult your institution's EHS department for specific guidance.

References

  • What are Chlorosilanes? Elkem.com. [Link]

  • Hydrolysis of chlorosilanes.
  • Method of hydrolyzing chlorosilanes.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Chemistry - Hydrolysis. Silicones Europe. [Link]

  • Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Disposal process for contaminated chlorosilanes.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • HAZARD SUMMARY - DIPHENYL DICHLORO-SILANE. NJ.gov. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin–Madison. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenylvinylchlorosilane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of chemical reagents, organosilanes, and specifically Diphenylvinylchlorosilane (CAS 18419-53-9), offer unique functionalities for organic synthesis and materials science.[1] However, its utility is matched by its hazardous nature, demanding a comprehensive and rigorously followed safety protocol. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety principles for chlorosilanes.

The primary hazard associated with this compound, and indeed all chlorosilanes, is its vigorous and exothermic reaction with water, moisture, or protic solvents.[1][2][3] This hydrolysis reaction generates dense, toxic, and corrosive hydrogen chloride (HCl) gas, which poses a severe inhalation hazard and can cause serious skin and eye burns.[3][4] Understanding this fundamental reactivity is the cornerstone of all safety procedures.

I. Hazard Assessment & Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the immediate work environment must be engineered for safety.

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood with sufficient exhaust ventilation.[5] This is non-negotiable. The fume hood contains the HCl gas produced during any accidental hydrolysis and prevents it from entering the laboratory atmosphere.

  • Inert Atmosphere: Operations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.[6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][5] All personnel should know their precise location and how to operate them.

II. Personal Protective Equipment (PPE): A Multi-Layered Approach

Personal protective equipment is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical.[7] The selection of PPE for handling this compound is based on a "head-to-toe" philosophy, ensuring all potential routes of exposure are protected.

PPE ComponentSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[5]Provides a barrier against skin contact. Chlorosilanes can cause severe chemical burns.[4][8]
Eye Protection Chemical splash goggles and a face shield.[5][7]Protects against splashes of the liquid and exposure to HCl gas. Contact lenses should never be worn.[5][7]
Body Protection Flame-resistant lab coat and suitable protective clothing.[5]Protects skin from incidental contact and splashes.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for acid gases is recommended, especially where inhalation exposure may occur.[4][5]Protects the respiratory tract from corrosive HCl vapors.[4]

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Task: Handling This compound engineering_controls Work in Chemical Fume Hood? start->engineering_controls hand_protection Hand Protection: Neoprene or Nitrile Gloves engineering_controls->hand_protection Yes stop_ppe STOP! Do Not Proceed engineering_controls->stop_ppe No eye_protection Eye Protection: Chemical Goggles & Face Shield hand_protection->eye_protection body_protection Body Protection: Flame-Resistant Lab Coat eye_protection->body_protection respiratory_protection Respiratory Protection: Acid Gas Respirator (as needed) body_protection->respiratory_protection end_ppe Proceed with Caution respiratory_protection->end_ppe Emergency_Response cluster_emergency Emergency Response Protocol spill Spill of This compound evacuate Evacuate Area spill->evacuate ventilate Maximize Ventilation (Fume Hood) evacuate->ventilate contain Contain with Dry, Inert Absorbent ventilate->contain collect Collect in Labeled Hazardous Waste Container contain->collect contact_ehs Contact EH&S collect->contact_ehs

Caption: A streamlined workflow for responding to a chemical spill.

Disposal:

All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix chlorosilane waste with other chemical waste streams. [9]* Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other components.

  • Storage: Store the waste container in a designated, well-ventilated area, away from moisture and incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company. [10]It is illegal to dispose of this material down the drain or in regular trash. [11] By adhering to these stringent safety protocols, researchers can confidently and safely utilize the synthetic potential of this compound, ensuring both personal safety and the integrity of their work.

References

  • Gelest, Inc. (2017-01-30). CHLOROSILANE, 95%. [Link]

  • Scribd. Chlorosilane Safety Guide. [Link]

  • American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

  • ASTM International. (n.d.). Chapter 10: Personal Protective Equipment Requirements | Manual on Chlorosilane Emergency Response Guidelines. ASTM Digital Library. [Link]

  • Chemsrc. (2025-08-20). This compound | CAS#:18419-53-9. [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]

  • Department of Toxic Substances Control. DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. [Link]

  • Department of Toxic Substances Control. (2025-01-21). Household Hazardous Waste. [Link]

  • Southern Illinois University Center for Environmental Health and Safety. Chemical Waste Management Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.